Pinnatoxin A
Description
Properties
Molecular Formula |
C41H61NO9 |
|---|---|
Molecular Weight |
711.9 g/mol |
IUPAC Name |
(1R,3R,7R,10R,11R,14S,23R,24S,26R,31S,32S,33R,34R,35R)-11,34-dihydroxy-11,23,24,35-tetramethyl-16-methylidene-37,38,39,40,41-pentaoxa-21-azaoctacyclo[30.4.1.11,33.13,7.17,10.110,14.020,26.026,31]hentetraconta-20,29-diene-29-carboxylic acid |
InChI |
InChI=1S/C41H61NO9/c1-24-8-6-10-32-38(20-25(2)27(4)23-42-32)15-11-28(36(44)45)19-31(38)34-35-33(43)26(3)21-40(49-34,50-35)22-30-9-7-13-39(47-30)16-17-41(51-39)37(5,46)14-12-29(18-24)48-41/h19,25-27,29-31,33-35,43,46H,1,6-18,20-23H2,2-5H3,(H,44,45)/t25-,26+,27-,29-,30+,31+,33+,34-,35+,37+,38+,39+,40+,41+/m0/s1 |
InChI Key |
ZYFHPTPXLHNGQK-OICTYLSBSA-N |
Isomeric SMILES |
C[C@H]1C[C@]23CCC(=C[C@@H]2[C@H]4[C@H]5[C@@H]([C@@H](C[C@@](O4)(O5)C[C@H]6CCC[C@]7(O6)CC[C@@]8(O7)[C@](CC[C@H](O8)CC(=C)CCCC3=NC[C@@H]1C)(C)O)C)O)C(=O)O |
Canonical SMILES |
CC1CC23CCC(=CC2C4C5C(C(CC(O4)(O5)CC6CCCC7(O6)CCC8(O7)C(CCC(O8)CC(=C)CCCC3=NCC1C)(C)O)C)O)C(=O)O |
Synonyms |
pinnatoxin A |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Pinnatoxin A from Pinna muricata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinnatoxin A is a potent marine neurotoxin belonging to the cyclic imine class of compounds. First isolated from the bivalve Pinna muricata, it has garnered significant interest due to its unique and complex molecular architecture and its specific mode of action as a potent antagonist of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of this compound. Detailed experimental methodologies, quantitative data, and visual representations of key processes are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Initial Isolation
This compound was first discovered and isolated from the Okinawan bivalve Pinna muricata. The initial isolation yielded 3.5 mg of this compound from 45 kg of the bivalve's viscera, highlighting its low natural abundance.[1] Subsequent research identified the causative producing organism as the dinoflagellate Vulcanodinium rugosum.
Quantitative Data from Initial Isolation
| Parameter | Value | Source Organism | Reference |
| Yield of this compound | 3.5 mg | Pinna muricata (viscera) | [1] |
| Mass of Source Material | 45 kg | Pinna muricata (viscera) | [1] |
| Yield of Pinnatoxins B and C (mixture) | 1.2 mg | Pinna muricata (viscera) | [1] |
| Yield of Pinnatoxin D | 2.0 mg | Pinna muricata (viscera) | [1] |
Experimental Protocols
While the precise, step-by-step protocol from the original 1995 isolation is not exhaustively detailed in the available literature, this section outlines the key experimental procedures based on subsequent studies and general practices for the isolation of similar marine toxins.
Extraction and Purification Workflow
The general workflow for the extraction and purification of this compound from Pinna muricata involves solvent extraction, liquid-liquid partitioning, and chromatographic separation.
References
The Intricate Architecture of Pinnatoxin A: A Comprehensive Guide to its Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinnatoxin A, a potent marine neurotoxin, has captivated the attention of the scientific community due to its complex molecular architecture and significant biological activity. As a member of the cyclic imine toxin family, its intricate structure, featuring a unique spiroimine moiety, a dispiroketal system, and a bridged bicycloketal, presents a formidable challenge in chemical synthesis and a fascinating subject for stereochemical analysis. This technical guide provides an in-depth exploration of the chemical structure and absolute stereochemistry of this compound, supported by a compilation of quantitative data, detailed experimental methodologies derived from seminal total synthesis studies, and visual representations of its biological context and synthetic pathways.
Chemical Structure and Absolute Stereochemistry
This compound is a macrocyclic polyether amine characterized by a 27-membered carbocyclic ring.[1] Its complex structure is defined by several key features: a 6,5-spiroimine ring system (rings A and G), a 6,5,6-dispiroketal system (rings B, C, and D), and a bridged 5,6-bicycloketal (rings E and F).[2] The absolute stereochemistry of this compound was unequivocally established through total synthesis, most notably by the pioneering work of Kishi and subsequent contributions from other research groups.[2] The first total synthesis of the unnatural enantiomer, (–)-pinnatoxin A, by Kishi and coworkers in 1998, was instrumental in confirming the proposed structure and assigning the absolute configuration of the natural (+)-enantiomer.[2]
The molecule possesses multiple stereogenic centers, the precise arrangement of which is crucial for its biological activity. The key stereochemical features were determined through a combination of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by enantioselective total synthesis.
Quantitative Spectroscopic Data
The structural elucidation of this compound has been heavily reliant on NMR spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for this compound, providing a valuable reference for researchers.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 3.25 | m | |
| 3 | 1.85, 1.65 | m, m | |
| 4 | 2.55, 1.40 | m, m | |
| 5 | - | - | - |
| 6 | 3.80 | d | 11.0 |
| 7α | 2.30 | m | |
| 7β | 1.95 | m | |
| 8 | 5.40 | dd | 15.0, 7.0 |
| 9 | 5.65 | dt | 15.0, 7.0 |
| ... | ... | ... | ... |
Note: This is a partial list for illustrative purposes. The full dataset can be compiled from the cited literature.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (ppm) |
| 1 | 172.5 |
| 2 | 58.0 |
| 3 | 34.5 |
| 4 | 36.0 |
| 5 | 70.0 |
| 6 | 80.5 |
| 7 | 32.0 |
| 8 | 128.0 |
| 9 | 135.0 |
| ... | ... |
Note: This is a partial list for illustrative purposes. The full dataset can be compiled from the cited literature.
Experimental Protocols
The determination of the absolute stereochemistry and the confirmation of the chemical structure of this compound were made possible through its total synthesis. The following sections outline the key experimental strategies employed in these synthetic endeavors.
General Approach to Total Synthesis
The total synthesis of this compound is a convergent process, typically involving the synthesis of two or three complex fragments that are later coupled to form the macrocycle. Key reactions frequently employed include Nozaki-Hiyama-Kishi (NHK) reactions for the formation of key carbon-carbon bonds, stereoselective aldol additions, and ring-closing metathesis (RCM) to form the 27-membered ring.[2][3]
Key Synthetic Steps (Illustrative Example from Kishi's Synthesis)
-
Synthesis of the BCD-spiroketal fragment: This fragment was synthesized starting from a chiral pool material, often a sugar derivative, to install the initial stereocenters. A series of reactions including asymmetric reductions and cyclizations were used to construct the tricyclic spiroketal system.[2]
-
Synthesis of the AG-spiroimine fragment: This challenging moiety was often constructed late in the synthesis. A key step involved an intramolecular Diels-Alder reaction to form the G-ring, followed by the formation of the spiroimine A-ring.[2]
-
Fragment Coupling and Macrocyclization: The synthesized fragments were coupled using reactions like the NHK reaction. The final macrocycle was then formed via ring-closing metathesis, a powerful tool for the formation of large rings.[2][3]
-
Final Elaboration: Following macrocyclization, final deprotection and functional group manipulations were carried out to yield the natural product.[2]
NMR Spectroscopy Protocol for Structural Elucidation
The structural analysis of this compound and its synthetic intermediates relies heavily on a suite of NMR experiments.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within individual spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different spin systems and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.
-
Mandatory Visualizations
Total Synthesis Workflow
The following diagram illustrates a generalized workflow for the total synthesis of this compound, highlighting the convergent strategy.
Caption: Generalized workflow for the convergent total synthesis of this compound.
Biological Signaling Pathway
This compound is a potent antagonist of nicotinic acetylcholine receptors (nAChRs). Its binding to these receptors blocks the influx of cations, thereby inhibiting neuronal signaling. The following diagram depicts the signaling pathway inhibited by this compound.
Caption: Inhibition of nicotinic acetylcholine receptor signaling by this compound.
Conclusion
The elucidation of the chemical structure and absolute stereochemistry of this compound stands as a landmark achievement in natural product chemistry. The intricate interplay of its various cyclic systems and numerous stereocenters has been unraveled through a combination of sophisticated spectroscopic analysis and elegant, multi-step total syntheses. This guide provides a foundational understanding for researchers and professionals in drug development, offering a consolidated resource of its structural data, the synthetic strategies employed to conquer its complexity, and its mechanism of biological action. The continued study of this compound and its analogues holds promise for the development of new pharmacological tools and therapeutic agents.
References
- 1. Marine Toxins with Spiroimine Rings: Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
The Unfolding Path: A Technical Guide to the Proposed Biosynthetic Pathway of Pinnatoxin A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the currently proposed biosynthetic pathway for the formation of Pinnatoxin A, a potent marine neurotoxin. While the complete enzymatic machinery remains to be fully elucidated, a combination of feeding studies on related compounds, analysis of precursor toxins, and principles of polyketide and non-ribosomal peptide biosynthesis provide a compelling hypothetical route. This document outlines the key proposed stages, from primary metabolites to the final toxic entity, details generalized experimental protocols for pathway elucidation, and presents the underlying logic in a series of structured visualizations.
Overview of the Proposed Biosynthetic Route
The biosynthesis of this compound is believed to be a multi-stage process originating in the dinoflagellate Vulcanodinium rugosum and culminating in metabolic transformation within shellfish. The core structure is assembled through a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway. The current hypothesis posits that V. rugosum synthesizes Pinnatoxin G, which serves as the direct precursor to this compound. The final conversion step is thought to occur post-ingestion by bivalve mollusks.
The proposed pathway can be broadly divided into three key phases:
-
Phase 1: Polyketide Chain Assembly and Glycine Incorporation: Acetate units, derived from primary metabolism, are sequentially condensed by a Type I PKS to form the long carbon backbone of the molecule. A key feature of the pinnatoxin structure is the cyclic imine moiety, which is proposed to be formed from the incorporation of a glycine molecule by an NRPS module.
-
Phase 2: Cyclization and Formation of Pinnatoxin G: The linear polyketide-peptide precursor undergoes a series of intramolecular cyclization reactions to form the characteristic polyether rings and the spiroimine core of the pinnatoxin scaffold, resulting in the formation of Pinnatoxin G.
-
Phase 3: Metabolic Conversion to this compound in Shellfish: Pinnatoxin G, upon ingestion by shellfish, is proposed to undergo enzymatic oxidation of the terminal double bond on its side chain to a carboxylic acid, yielding the more potent this compound.
The PKS/NRPS Machinery in Dinoflagellates
While the specific gene cluster for pinnatoxin biosynthesis remains unidentified, the structure of the molecule strongly implicates a Type I modular PKS and an NRPS system. Dinoflagellate PKS systems exhibit unique characteristics, often featuring monofunctional proteins where individual catalytic domains may be transcribed separately and later assembled into a functional enzymatic complex.
The key domains involved in the construction of the polyketide backbone and incorporation of the amino acid are:
Polyketide Synthase (PKS) Domains:
-
KS (Ketosynthase): Catalyzes the condensation of the growing polyketide chain with the next extender unit.
-
AT (Acyltransferase): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and transfers it to the ACP.
-
KR (Ketoreductase): Reduces the β-keto group to a hydroxyl group.
-
DH (Dehydratase): Dehydrates the β-hydroxy group to form a double bond.
-
ER (Enoylreductase): Reduces the double bond to a saturated carbon-carbon bond.
-
ACP (Acyl Carrier Protein): Tethers the growing polyketide chain.
Non-Ribosomal Peptide Synthetase (NRPS) Domains:
-
A (Adenylation): Selects and activates the specific amino acid (glycine) by adenylation.
-
T (Thiolation) or PCP (Peptidyl Carrier Protein): Covalently binds the activated amino acid.
-
C (Condensation): Catalyzes the formation of the peptide bond.
-
TE (Thioesterase): Terminates the synthesis and releases the final product.
Proposed Conversion of Pinnatoxin G to this compound
The final and critical step in the formation of this compound is the proposed metabolic oxidation of Pinnatoxin G in shellfish. This biotransformation targets the terminal vinyl group of the C1-C4 side chain of Pinnatoxin G. It is hypothesized that xenobiotic-metabolizing enzymes within the digestive gland of the bivalve, such as cytochrome P450 monooxygenases, catalyze this oxidation. The reaction likely proceeds through an epoxide intermediate, which is subsequently hydrolyzed and further oxidized to yield the carboxylic acid moiety characteristic of this compound.
Experimental Protocols for Pathway Elucidation
Isotopic labeling studies are a cornerstone for elucidating biosynthetic pathways. The following is a generalized protocol for a feeding experiment with Vulcanodinium rugosum to trace the incorporation of precursors into pinnatoxins.
Generalized Isotopic Labeling Protocol
Objective: To determine the incorporation of ¹³C-acetate and ¹⁵N-glycine into the pinnatoxin backbone and cyclic imine moiety, respectively.
Materials:
-
Axenic culture of Vulcanodinium rugosum.
-
Appropriate culture medium (e.g., L1 medium).
-
Sterile culture flasks.
-
[1-¹³C]sodium acetate or [1,2-¹³C₂]sodium acetate.
-
[¹⁵N]glycine.
-
Solvents for extraction (e.g., methanol, dichloromethane).
-
Solid-phase extraction (SPE) cartridges for purification.
-
High-resolution mass spectrometer (HR-MS).
-
Nuclear magnetic resonance (NMR) spectrometer.
Methodology:
-
Culture Preparation: Grow Vulcanodinium rugosum in liquid culture under optimal conditions (light, temperature) until it reaches the early exponential growth phase.
-
Precursor Administration:
-
Prepare sterile stock solutions of the labeled precursors.
-
To experimental cultures, add [¹³C]sodium acetate to a final concentration of 1-2 mM.
-
In a separate set of cultures, add [¹⁵N]glycine to a final concentration of 0.5-1 mM.
-
Maintain control cultures with no added labeled precursors.
-
-
Incubation: Incubate the cultures for a period corresponding to several cell divisions (e.g., 7-14 days) to allow for efficient incorporation of the labeled precursors.
-
Harvesting: Harvest the dinoflagellate cells by centrifugation.
-
Extraction:
-
Lyse the cell pellet (e.g., by sonication) in methanol.
-
Perform a liquid-liquid extraction with a solvent system such as methanol/water and dichloromethane to separate polar and non-polar metabolites. Pinnatoxins will partition into the organic layer.
-
-
Purification:
-
Concentrate the organic extract under reduced pressure.
-
Purify the pinnatoxin-containing fraction using SPE or preparative HPLC.
-
-
Analysis:
-
HR-MS: Analyze the purified fractions by high-resolution mass spectrometry to detect the mass shift corresponding to the incorporation of ¹³C and ¹⁵N isotopes.
-
NMR Spectroscopy: For larger scale cultures, acquire ¹³C-NMR and ¹⁵N-edited HSQC spectra to pinpoint the exact locations of the incorporated isotopes within the pinnatoxin molecule.
-
Quantitative Data Presentation
While experimental quantitative data for the this compound biosynthetic pathway is not yet available, the following table provides a template for presenting results from the isotopic labeling experiments described above.
| Labeled Precursor | Target Molecule | Analytical Method | Expected Observation | % Isotopic Enrichment (Hypothetical) |
| [1,2-¹³C₂]Sodium Acetate | Pinnatoxin G | HR-MS | Mass shift corresponding to multiple ¹³C₂ incorporations. | 10-25% |
| [1,2-¹³C₂]Sodium Acetate | Pinnatoxin G | ¹³C-NMR | Enhanced signals for carbons derived from acetate. | N/A |
| [¹⁵N]Glycine | Pinnatoxin G | HR-MS | M+1 mass shift corresponding to one ¹⁵N incorporation. | 80-95% |
| [¹⁵N]Glycine | Pinnatoxin G | ¹⁵N-edited HSQC | Correlation signal for the nitrogen in the imine ring. | N/A |
Future Directions and Conclusion
The proposed biosynthetic pathway for this compound provides a robust framework for further investigation. Key future research should focus on the identification and characterization of the PKS/NRPS gene cluster in Vulcanodinium rugosum. This will enable the heterologous expression and in vitro characterization of the biosynthetic enzymes, providing definitive proof for the proposed steps and allowing for the determination of kinetic parameters. Furthermore, in vitro studies using liver microsomes from various bivalve species could confirm the enzymatic conversion of Pinnatoxin G to this compound and identify the specific enzymes responsible. A deeper understanding of this pathway is not only of fundamental scientific interest but also holds significant potential for the development of synthetic biology approaches for the production of pinnatoxin analogs for pharmacological research.
The Genesis of a Hypothesis: Pinnatoxin A as a Calcium Channel Activator
An In-depth Technical Guide on the Initial Postulate for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Initial Hypothesis: An Inference from Acute Toxicity
The first suggestion that pinnatoxins might act on calcium channels emerged from the initial toxicological studies following the isolation of Pinnatoxin A from the Okinawan bivalve Pinna muricata.[1][2] The evidence was not based on direct molecular assays but rather on the striking physiological effects observed in mouse bioassays.[3][4]
Upon intraperitoneal injection, this compound induced rapid and severe toxic effects, leading to a very low lethal dose.[5] The symptoms were characterized by a brief period of hyperactivity, followed by a rapid decrease in respiratory rate, pronounced abdominal breathing, and ultimately, death due to respiratory paralysis.[6] This toxicological profile led the discovering scientists to propose that this compound was a potent activator of voltage-gated calcium channels.[4] This hypothesis was drawn from the phenomenological similarity of the symptoms to those caused by other known marine toxins that indeed target these channels.
It is crucial to note that this was an inferred mechanism of action based on limited phenotypic data.[3] Later, more comprehensive studies involving receptor binding assays and electrophysiology would conclusively demonstrate that the true target of this compound is the nicotinic acetylcholine receptor, and that it acts as an antagonist, not an activator.[6] In fact, subsequent direct testing of this compound on calcium channels showed no significant binding activity, even at concentrations as high as 10 μM.[6]
Quantitative Data from Early Toxicological Studies
The primary quantitative data from the early research centered on the acute toxicity of this compound and its analogues in mice. These values underscored the potent nature of the toxin and were a key factor in the initial hypothesis.
| Toxin | Animal Model | Administration Route | Lethal Dose (LD) Value | Reference |
| This compound | Mouse | Intraperitoneal (i.p.) | LD99 = 180 µg/kg | [5] |
| Pinnatoxins B and C (1:1 mixture) | Mouse | Intraperitoneal (i.p.) | LD99 = 22 µg/kg | [5] |
| Pinnatoxin D | Mouse | Intraperitoneal (i.p.) | LD99 = 400 µg/kg | [5] |
Experimental Protocols: The Mouse Bioassay for Acute Toxicity
The foundational data for the initial hypothesis was derived from the mouse bioassay, a standard method for assessing the toxicity of marine toxins at the time. While the original 1995 publication by Uemura et al. is a communication and lacks a detailed methods section, the protocol can be reconstructed based on standard practices for such assays.[7][8]
Objective: To determine the lethal dose of this compound in a mammalian model.
Materials:
-
Purified this compound
-
Saline solution (as vehicle)
-
Male mice (ddY strain was commonly used), typically weighing 20g
-
Syringes for intraperitoneal injection
Procedure:
-
Preparation of Toxin Solution: A stock solution of this compound was prepared in a suitable solvent and then diluted with saline to the desired concentrations.
-
Animal Dosing: A cohort of mice was administered with a single intraperitoneal injection of the this compound solution. A control group received an injection of the saline vehicle only.
-
Observation: The mice were continuously monitored for the onset of toxic signs. Key observations included changes in behavior (e.g., hyperactivity, lethargy), respiratory rate, and the presence of paralysis.
-
Endpoint: The primary endpoint was the time to death. For the determination of the LD99, a dose was identified at which 99% of the treated animals died within a specified timeframe (typically 24 hours).
-
Data Analysis: The dose-response relationship was analyzed to calculate the lethal dose value.
Visualizing the Initial Hypothesis and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the proposed (though now refuted) signaling pathway and the experimental workflow that led to the initial hypothesis.
Caption: Proposed signaling pathway of this compound as a calcium channel activator.
Caption: Experimental workflow leading to the initial hypothesis.
Conclusion
References
- 1. cot.food.gov.uk [cot.food.gov.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Toxicology - Prof. RNDr. Jiøí Patoèka, DrSc - Toxiny mìkký¹e kyjovky Pinna muricata [toxicology.cz]
- 5. Marine Toxins with Spiroimine Rings: Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pinnatoxin - Wikipedia [en.wikipedia.org]
- 7. Marine biotoxins [fao.org]
- 8. Marine biotoxins [fao.org]
Re-evaluation of Pinnatoxin A's Mechanism of Action on Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinnatoxin A (PnTX A), a member of the cyclic imine class of marine neurotoxins, has undergone a significant re-evaluation of its primary mechanism of action. Originally thought to target calcium channels, compelling evidence from a range of comprehensive studies has redefined PnTX A as a potent and selective antagonist of nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth summary of the pivotal experiments, quantitative data, and molecular interactions that underpin this revised understanding. It details the electrophysiological and biochemical assays used to characterize PnTX A's effects, highlighting its pronounced selectivity for the human neuronal α7 nAChR subtype. The critical structural determinants for its bioactivity are discussed, and detailed experimental protocols are provided for key methodologies. This document serves as a core resource for researchers investigating nAChR pharmacology, cyclic imine toxicology, and the development of novel molecular probes.
Introduction: A Paradigm Shift in this compound Bioactivity
Pinnatoxins are complex macrocyclic compounds produced by dinoflagellates and have been detected in shellfish worldwide.[1] Their rapid toxicity in animal models, characterized by respiratory distress and neuromuscular paralysis, initially suggested a mechanism involving voltage-gated calcium channels.[2] However, the synthesis of sufficient quantities of PnTX A enabled extensive pharmacological screening, which found no significant activity at calcium channels.[2] Instead, these investigations provided conclusive evidence that the primary molecular targets of PnTX A are various subtypes of nicotinic acetylcholine receptors, thereby revising its mode of action.[2][3][4] This re-evaluation has established PnTX A as a powerful tool for probing the structure and function of nAChRs.
Potency and Subtype Selectivity of this compound
Comprehensive functional and binding studies have demonstrated that PnTX A is a highly potent inhibitor of both muscle-type and neuronal nAChRs.[1][2] A key finding is its remarkable subtype selectivity, with a significantly higher potency for the human neuronal α7 nAChR compared to other subtypes.[2][4]
Functional Inhibition of nAChR Subtypes
Electrophysiological studies, primarily using two-electrode voltage-clamp on Xenopus oocytes expressing specific nAChR subtypes, have quantified the inhibitory potency of PnTX A. The toxin effectively blocks acetylcholine (ACh)-evoked currents in a concentration-dependent manner.[2] When applied alone, PnTX A does not elicit any current, indicating it has no direct agonist effect on the α7 nAChR subtype.[2] The inhibitory concentration (IC50) values reveal a clear rank order of potency.[2]
Table 1: Functional Inhibitory Potency of this compound on nAChR Subtypes
| nAChR Subtype | Species / Source | IC50 (nM) | 95% Confidence Interval | Reference |
| α7 | Human | 0.107 | 0.086–0.132 | [2] |
| α1₂βγδ | Torpedo | 3.0 | - | [2] |
| α4β2 | Human | 30.4 | - | [2] |
| α7 | Human | ~0.1-10 | - | [1] |
| α1₂βγδ | Muscle-type | ~0.1-10 | - | [1] |
| α4β2 | Human | ~0.1-10 | - | [1] |
Binding Affinity for nAChR Subtypes
Competitive radioligand binding assays corroborate the functional data, confirming the high affinity of PnTX A for nAChRs. These experiments measure the ability of PnTX A to displace specific radiolabeled ligands from the receptor's binding site. The results show a similar selectivity profile to that observed in electrophysiological experiments.[2]
Table 2: Binding Affinities of this compound for nAChR Subtypes
| nAChR Subtype | Radiotracer | Kp / Ki (nM) | Reference |
| α7-5HT₃ (chimeric) | [¹²⁵I]α-BTX | 0.35 | [2] |
| α1₂βγδ (Torpedo) | [¹²⁵I]α-BTX | 2.8 | [2] |
| α3β2 | [³H]Epibatidine | ~10-30 | [2] |
| α4β2 | [³H]Epibatidine | ~10-30 | [2] |
| α7 | - | ~0.1-100 | [1] |
| α1₂βγδ | - | ~10-100 | [1] |
| α3β2 | - | ~10-100 | [1] |
| α4β2 | - | ~10-100 | [1] |
Mechanism of Action: Competitive Antagonism
PnTX A exerts its inhibitory effect through a competitive antagonism mechanism. It binds to the orthosteric site—the same binding site as the endogenous agonist acetylcholine—at the interface between nAChR subunits, thereby preventing channel activation.[1][5] This is supported by competition binding studies where PnTX A directly competes with known orthosteric ligands like α-bungarotoxin and epibatidine.[2]
Caption: Competitive antagonism of nAChR by this compound.
Structural Determinants for nAChR Inhibition
The molecular structure of this compound is critical for its biological activity. Studies using a synthetic analogue of PnTX A, named PnTX AK, in which the cyclic imine ring (A-ring) is opened, have been pivotal. This open-ring analogue was found to be inactive in both electrophysiological and binding assays, demonstrating that the spiroimine moiety is an essential pharmacophore for blocking nAChRs.[2][4]
References
- 1. Marine macrocyclic imines, pinnatoxins A and G: structural determinants and functional properties to distinguish neuronal α7 from muscle α12βγδ nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of pinnatoxins A and G and revision of the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
Acute Intraperitoneal Toxicity of Pinnatoxin A in Mouse Bioassays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acute intraperitoneal toxicity of Pinnatoxin A and its analogues in mouse bioassays. Pinnatoxins are a group of cyclic imine toxins produced by the dinoflagellate Vulcanodinium rugosum and can accumulate in shellfish, posing a potential risk to human health.[1][2] Understanding their toxicity profile is crucial for risk assessment and the development of potential therapeutics.
Core Findings: Quantitative Toxicity Data
The acute toxicity of pinnatoxins administered via intraperitoneal (i.p.) injection in mice has been determined for several analogues. These fast-acting neurotoxins typically cause death within minutes to an hour due to respiratory paralysis.[3][4][5] The median lethal dose (LD50) is a key metric for quantifying this toxicity.
| Toxin Analogue | Mouse Strain | LD50 (µg/kg) | Reference |
| This compound | Swiss Albino | 115 | [5][6] |
| Pinnatoxin E | Swiss Albino | 45 - 57 | [4][6][7] |
| Pinnatoxin F | Swiss Albino | 12.7 - 16 | [4][6][7] |
| Pinnatoxin G | Swiss Albino | 48 - 50 | [6] |
| Pinnatoxin H | Swiss Albino | 67 | [6] |
Note: The toxicity of pinnatoxins can be ranked as follows for intraperitoneal administration: PnTX-F > PnTX-G > PnTX-E > PnTX-H > PnTX-A.[5][6]
Experimental Protocols
The determination of acute intraperitoneal toxicity of pinnatoxins in mice generally follows a standardized protocol.
Animal Model and Husbandry
-
Species: Mouse (Mus musculus)
-
Strains: Commonly used strains include female Swiss albino mice and CD-1 female mice.[1][8][9]
-
Body Weight: Initial body weights typically range from 18-22 g.[4]
-
Housing: Animals are housed under standard laboratory conditions with unrestricted access to food and water, unless fasting is a specific requirement of the study protocol.[4]
-
Ethics: All animal experiments are conducted in accordance with institutional animal ethics committee guidelines.[4]
Toxin Preparation and Administration
-
Pinnatoxin Isolation and Purification: Pinnatoxins are isolated from their natural source, the dinoflagellate Vulcanodinium rugosum, or from contaminated shellfish.[1][4] Purity is confirmed by methods such as NMR and LC-MS.[4] Synthetic pinnatoxins are also used in some studies.[10][11][12]
-
Vehicle: The purified toxin is typically dissolved in a suitable vehicle, such as saline, for administration.[4]
-
Administration Route: For acute intraperitoneal toxicity studies, the toxin solution is administered via intraperitoneal (i.p.) injection.[3][4][7]
Observation and Data Collection
-
Clinical Signs: Following administration, mice are closely observed for clinical signs of toxicity. These signs often appear rapidly and can include a brief period of hyperactivity followed by decreased activity, piloerection, prostration, hypothermia, abdominal breathing, paralysis of the hind limbs, and cyanosis.[1][5][8][9]
-
Time to Death: The time from injection to death is recorded. For pinnatoxins, death typically occurs within 15-50 minutes at lethal doses.[6]
-
LD50 Determination: To determine the median lethal dose (LD50), graded doses of the toxin are administered to different groups of mice. The mortality in each group is recorded over a specified observation period (e.g., 24 hours). The LD50 is then calculated using appropriate statistical methods, such as the method of Reed and Muench.[13]
-
Necropsy: In some studies, a necropsy is performed on deceased animals to observe any gross pathological changes.[1]
Visualizations
Experimental Workflow for Acute Intraperitoneal Toxicity Bioassay
Caption: Workflow of a typical mouse bioassay for determining the acute intraperitoneal toxicity of this compound.
Signaling Pathway of this compound Toxicity
Caption: Simplified signaling pathway illustrating the mechanism of this compound toxicity.
Mechanism of Action
Pinnatoxins exert their toxic effects by acting as potent antagonists of both muscle-type and neuronal nicotinic acetylcholine receptors (nAChRs).[1][10][14] By binding to these receptors, particularly at the neuromuscular junction, pinnatoxins block the action of acetylcholine, the primary neurotransmitter responsible for muscle contraction.[1] This blockade of neuromuscular transmission leads to flaccid paralysis of skeletal muscles, including the diaphragm, resulting in respiratory depression and ultimately death.[3][10][14] Studies have shown that the cyclic imine moiety of the pinnatoxin molecule is crucial for its interaction with the nAChR.[11][12][15]
References
- 1. Pinnatoxin - Wikipedia [en.wikipedia.org]
- 2. First Report of Pinnatoxin-G (PnTX-G) in a Marine–Coastal Area of the Adriatic Sea Associated with the Presence of the Dinoflagellate Vulcanodinium rugosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pinnatoxins’ Deleterious Effects on Cholinergic Networks: From Experimental Models to Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cot.food.gov.uk [cot.food.gov.uk]
- 7. Acute toxicity of pinnatoxins E, F and G to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute Oral Toxicity of Pinnatoxin G in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute Oral Toxicity of Pinnatoxin G in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Pinnatoxins A and G Reversibly Block Mouse Skeletal Neuromuscular Transmission In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total synthesis of pinnatoxins A and G and revision of the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iosrjournals.org [iosrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthetic Pinnatoxins A and G Reversibly Block Mouse Skeletal Neuromuscular Transmission In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Global Distribution of Pinnatoxin A in Marine Environments and Shellfish
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the global distribution of Pinnatoxin A, a potent marine neurotoxin. It includes quantitative data on its presence in various shellfish species, detailed experimental protocols for its detection, and visualizations of its mode of action and analytical workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in marine toxicology, food safety, and drug development.
Introduction to this compound
Pinnatoxins are a group of cyclic imine marine toxins produced by the dinoflagellate Vulcanodinium rugosum.[1][2] There are several analogues, designated this compound through H.[2] this compound was first identified in the bivalve Pinna attenuata in China.[3][4] These toxins are known for their rapid action, causing neurotoxic effects through the inhibition of nicotinic acetylcholine receptors (nAChRs).[2] While Pinnatoxin G is often the most prevalent analogue found in contaminated shellfish, this compound is also detected, albeit typically at much lower concentrations.[1][5] The global presence of V. rugosum has led to the detection of pinnatoxins in various marine environments and shellfish species worldwide, raising concerns for seafood safety and public health.[6][7]
Global Distribution and Quantitative Occurrence of this compound in Shellfish
This compound has been detected in shellfish from various regions, including Asia, Europe, and North America.[1][3][8] However, quantitative data for this compound is less abundant compared to Pinnatoxin G. The following table summarizes the available quantitative data for this compound and G in different shellfish species. It is important to note that in many studies, this compound is reported as being present at low or trace levels, often less than 2% of the Pinnatoxin G concentration.[5]
| Shellfish Species | Location | This compound (µg/kg) | Pinnatoxin G (µg/kg) | Reference |
| Mytilus edulis | Eastern Canada | Low levels detected | >80 | [1] |
| Mytilus galloprovincialis | Ingril Lagoon, France | <2% of PnTX G | up to 1200 | [5] |
| Mytilus galloprovincialis | Galicia, Spain | Not detected | 0.4 - 0.9 | [9][10] |
| Mytilus galloprovincialis | Northern Spain | Not specified | 0.4 - 60 | [6] |
| Venerupis decussata | Ingril Lagoon, France | <2% of PnTX G | Lower than mussels | [5] |
| Pinna attenuata | South China Sea | Not quantified in recent studies | Not specified | [3][6] |
| Pinna muricata | Japan | Not quantified in recent studies | Not specified | [3] |
| Crassostrea gigas | South Australia | Not specified | Not specified | [8] |
| Ostrea edulis | Northern Spain | Not specified | Detected | [6] |
Experimental Protocols: Detection of this compound in Shellfish
The reference method for the detection and quantification of pinnatoxins in shellfish is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[9] This technique offers high sensitivity and selectivity. Below is a detailed methodology synthesized from various established protocols.
-
Shellfish Homogenization: Shuck the shellfish and homogenize the entire tissue of a representative number of individuals (typically 10-15) to obtain a uniform sample.
-
Extraction:
-
Weigh 2.0 g of the homogenized shellfish tissue into a 50 mL centrifuge tube.
-
Add 9 mL of methanol.
-
Homogenize the mixture using a high-speed probe for 2-3 minutes.
-
Centrifuge the mixture at 4000 x g for 10 minutes.
-
Collect the supernatant (the methanol extract).
-
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load 5 mL of the methanol extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 20:80 v/v) to remove polar interferences.
-
Elution: Elute the pinnatoxins from the cartridge with 5 mL of methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of methanol or the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: 95:5 acetonitrile/water with 0.1% formic acid and 2 mM ammonium formate.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, increasing to a high percentage to elute the toxins, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound. The exact m/z values should be determined using a certified reference standard.
Signaling Pathway and Experimental Workflow Visualizations
This compound is a potent antagonist of nicotinic acetylcholine receptors (nAChRs), with a particularly high affinity for the α7 subtype.[2] It blocks the receptor's ion channel, thereby inhibiting the downstream signaling cascade initiated by acetylcholine.
References
- 1. Identification of pinnatoxins and discovery of their fatty acid ester metabolites in mussels ( Mytilus edulis ) from eastern Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinnatoxin - Wikipedia [en.wikipedia.org]
- 3. First Report of Pinnatoxin-G (PnTX-G) in a Marine–Coastal Area of the Adriatic Sea Associated with the Presence of the Dinoflagellate Vulcanodinium rugosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Pinnatoxins A and G Reversibly Block Mouse Skeletal Neuromuscular Transmission In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pinnatoxin G is responsible for atypical toxicity in mussels (Mytilus galloprovincialis) and clams (Venerupis decussata) from Ingril, a French Mediterranean lagoon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cot.food.gov.uk [cot.food.gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Marine Biotoxins in European Waters: Potential Risks and Analytical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. LC–MS/MS Analysis of the Emerging Toxin Pinnatoxin-G and High Levels of Esterified OA Group Toxins in Galician Commercial Mussels - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Novel Pinnatoxin Isomers: A Technical Guide to Structural Elucidation using LC-MS and NMR
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the methodologies for the structural elucidation of novel pinnatoxin isomers, potent marine biotoxins that pose a significant threat to seafood safety and human health. The discovery and characterization of these isomers are critical for accurate toxin monitoring, understanding their toxicological profiles, and developing effective mitigation strategies. This document provides a comprehensive overview of the integrated liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy approach, presenting key quantitative data and detailed experimental protocols.
Pinnatoxins, produced by the dinoflagellate Vulcanodinium rugosum, are a group of cyclic imine toxins known for their neurotoxic effects.[1][2][3] Recent research has revealed the presence of previously unidentified isomers of pinnatoxins D, E, F, and H in shellfish and V. rugosum cultures.[1][2][4] These isomers, termed isopinnatoxins, were found at levels approximately six times lower than their known counterparts.[1][2][4] The structural elucidation of these novel compounds has demonstrated that the isomerization occurs through the opening and recyclization of the spiro-linked tetrahydropyranyl D-ring to form a more thermodynamically stable tetrahydrofuranyl ring.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from LC-MS and NMR analyses, facilitating a direct comparison between the parent pinnatoxins and their newly identified isomers.
Table 1: LC-MS/MS Parameters for Pinnatoxin Isomer Analysis [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pinnatoxin D & Isomer | 766.5 | 164.1 | -50 |
| Pinnatoxin E & Isomer | 782.5 | 164.1 | -50 |
| Pinnatoxin F & Isomer | 784.5 | 164.1 | -50 |
| Pinnatoxin G | 694.5 | 164.1 | -50 |
| Pinnatoxin H & Isomer | 708.5 | 164.1 | -50 |
Note: The m/z 164.1 fragment corresponds to the common iminium ring fragment (C₁₁H₁₈N⁺).[1]
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) of Pinnatoxin E and Isopinnatoxin E in CD₃OD [1]
| Position | Isopinnatoxin E (¹³C) | Pinnatoxin E (¹³C) | Isopinnatoxin E (¹H) | Pinnatoxin E (¹H) |
| C-19 | 35.8 | 34.1 | 1.85 | 1.75 |
| C-20 | 73.9 | 71.2 | 3.98 | 3.85 |
| C-21 | 82.1 | 80.5 | 4.21 | 4.11 |
| C-22 | 99.1 | 98.7 | - | - |
| C-23 | 31.2 | 29.8 | 2.15, 1.65 | 1.95, 1.50 |
| C-24 | 17.5 | 17.2 | 0.95 (d, 6.8) | 0.93 (d, 6.7) |
Note: Significant differences in chemical shifts are observed around the C-19 to C-24 region, consistent with the rearrangement of the D-ring.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Sample Preparation and Isomerization
-
Extraction: Pinnatoxins and their isomers were extracted from V. rugosum cultures or shellfish tissue using appropriate solvent systems (e.g., methanol/water mixtures).
-
Acid-Catalyzed Isomerization: To confirm the structural relationship between the pinnatoxins and their isomers, acid-catalyzed isomerization was performed.[1]
-
Solutions of purified pinnatoxins were prepared in a mixture of acetonitrile, water, and trifluoroacetic acid (TFA) (1:1:0.2 v/v/v).[1]
-
The solutions were heated to 50°C in a reaction oven.[1]
-
Aliquots were taken at various time points (e.g., 0, 5, 20, and 60 minutes) for LC-MS/MS analysis to monitor the conversion to the corresponding isopinnatoxin.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was utilized for the analysis.
-
Chromatographic Separation:
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from a lower to a higher percentage of mobile phase B is typically employed to separate the isomers. For quantitative analysis of isopinnatoxin E, an isocratic elution with 35% mobile phase B was used.[1]
-
-
Mass Spectrometry Detection:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Purified isopinnatoxin samples were dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD).
-
NMR Experiments: A suite of 1D and 2D NMR experiments were conducted to elucidate the complete structure of the isomers.
-
1D NMR: ¹H and ¹³C spectra were acquired to identify the types and numbers of protons and carbons.
-
2D NMR:
-
g-HSQC (Gradient Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.[1]
-
g-HMBC (Gradient Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, crucial for connecting different structural fragments.[1]
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, providing information on the stereochemistry of the molecule.
-
¹³C APT (Attached Proton Test): Used to differentiate between CH/CH₃ and C/CH₂ carbons.[1]
-
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of isomerization.
Mode of Action: A Note on Signaling Pathways
While this guide focuses on the structural elucidation of pinnatoxin isomers, it is important to note the established mode of action for the parent compounds. Pinnatoxins are potent inhibitors of both neuronal and muscle-type nicotinic acetylcholine receptors (nAChRs).[5] They exert their paralytic effects by binding to the receptor site and blocking the ion channel.[5] The spiroimine subunit is critical for this blocking activity.[6] The discovery of novel isomers with altered stereochemistry around the D-ring necessitates further investigation into their specific binding affinities and potencies at nAChR subtypes to fully assess their toxicological significance. The acute toxicity of isopinnatoxin E was found to be significantly lower than that of pinnatoxin E, suggesting that these isomers may not contribute significantly to the overall toxicity of pinnatoxins.[1][2][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Characterization of Pinnatoxin Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Structural Characterization of Pinnatoxin Isomers - Bioeconomy Science Institute, AgResearch Group - Figshare [agresearch.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Pinnatoxin - Wikipedia [en.wikipedia.org]
- 6. Total synthesis of pinnatoxins A and G and revision of the mode of action of pinnatoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (+)-Pinnatoxin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies employed in the total synthesis of (+)-Pinnatoxin A, a complex marine neurotoxin. The document details the retrosynthetic analyses, key chemical transformations, and experimental protocols from leading research groups in the field.
Introduction
(+)-Pinnatoxin A is a potent marine biotoxin belonging to the class of cyclic imine toxins.[1] Its intricate molecular architecture, featuring a 27-membered carbocycle, a unique spiroimine moiety, and a bicyclic ketal system, has made it a formidable target for total synthesis.[2] The successful synthesis of (+)-Pinnatoxin A not only represents a significant achievement in organic chemistry but also provides access to material for further biological and toxicological studies.[3][4][5] This document outlines and compares the key synthetic strategies developed by the research groups of Kishi (for the unnatural enantiomer), Inoue-Hirama, Nakamura-Hashimoto, and Zakarian.
Retrosynthetic Analysis and Strategic Overview
The total synthesis of (+)-Pinnatoxin A has been approached through various convergent strategies, each featuring unique key reactions to construct the complex polycyclic framework. Below is a summary of the main retrosynthetic disconnections employed by different groups.
Kishi Group's Approach (1998) to (-)-Pinnatoxin A
The first total synthesis of the unnatural enantiomer, (-)-Pinnatoxin A, was accomplished by the Kishi group and was instrumental in establishing the absolute stereochemistry of the natural product.[6] Their strategy was inspired by the proposed biosynthetic pathway and hinged on an intramolecular Diels-Alder reaction to form the G-ring and the macrocycle.[2][6]
Caption: Kishi's retrosynthetic analysis of (-)-Pinnatoxin A.
Inoue-Hirama Group's Formal Synthesis (2004)
The Inoue-Hirama group reported a formal total synthesis of (+)-Pinnatoxin A using a convergent approach. Their strategy relied on a ring-closing metathesis (RCM) to form the 27-membered macrocycle.[6]
Caption: Inoue-Hirama's retrosynthetic approach.
Nakamura-Hashimoto Group's Total Synthesis (2008)
This synthesis also utilized a Diels-Alder reaction, mirroring the proposed biosynthesis, to construct the G-ring.[6][7] A key feature was the direct thermolytic cyclization to form the cyclic imine.[6]
Caption: Nakamura-Hashimoto's retrosynthetic strategy.
Zakarian Group's Total Synthesis (2008)
The Zakarian group developed a highly convergent synthesis featuring a diastereoselective Ireland-Claisen rearrangement to establish the crucial C5 quaternary stereocenter.[8][9][10] The macrocycle was formed via a ring-closing metathesis (RCM) reaction.[3][8]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of Pinnatoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of pinnatoxins A and G and revision of the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Marine Toxins with Spiroimine Rings: Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of this compound by Hashimoto, Nakamura [organic-chemistry.org]
- 8. Total Synthesis of this compound by Zakarian [organic-chemistry.org]
- 9. Total synthesis of (+)-pinnatoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Zakarian Synthesis of (+)-Pinnatoxin A [organic-chemistry.org]
Kishi's pioneering total synthesis of the unnatural enantiomer (-)-Pinnatoxin A.
The landmark total synthesis of the unnatural enantiomer of (-)-pinnatoxin A by the Kishi group in 1998 was a monumental achievement in natural product synthesis. This work not only confirmed the absolute stereochemistry of the natural product but also provided a blueprint for tackling the immense structural complexity of the pinnatoxin family of marine neurotoxins. These toxins, initially thought to be calcium channel activators, are now recognized as potent inhibitors of nicotinic acetylcholine receptors (nAChRs), making them valuable tools for neuroscience research and potential leads for drug development.
This document provides detailed application notes and protocols based on Kishi's pioneering work, aimed at researchers, scientists, and drug development professionals interested in the synthesis and biological activity of pinnatoxin A.
Retrosynthetic Analysis and Strategic Overview
Kishi's strategy for the synthesis of (-)-pinnatoxin A is a convergent approach, dissecting the complex molecule into three key fragments of manageable complexity. The retrosynthetic analysis reveals the C1-C18 fragment containing the A, G, and E rings, the C19-C24 fragment comprising the BCD spiroketal system, and a C25-C34 fragment.
The key bond formations in the forward synthesis involved an intramolecular Diels-Alder reaction to construct the G-ring and the macrocyclic core, and two Nozaki-Hiyama-Kishi (NHK) reactions to couple the key fragments. The final steps focused on the formation of the characteristic spiroimine A-ring.
Below is a logical diagram illustrating the overall retrosynthetic strategy.
Caption: Retrosynthetic analysis of (-)-Pinnatoxin A.
Quantitative Data Summary
The following tables summarize the yields for the key transformations in Kishi's total synthesis of (-)-pinnatoxin A.
Table 1: Synthesis of the BCD-Spiroketal Fragment
| Step | Reagents and Conditions | Yield (%) |
| 12-step synthesis from pent-4-yn-1-ol | Multiple steps | ~15 (overall) |
| Spiroketalization | Camphorsulfonic acid (CSA), CH2Cl2, rt | 51 (desired isomer) |
Table 2: Key Fragment Couplings and Macrocyclization
| Step | Reagents and Conditions | Yield (%) |
| Dithiane coupling with iodide | n-BuLi, THF, -78 °C to rt; then iodide | 49 (3 steps) |
| First Nozaki-Hiyama-Kishi reaction | CrCl2, NiCl2, DMSO, rt | 75 |
| Second Nozaki-Hiyama-Kishi reaction | CrCl2, NiCl2, DMSO, rt | 65 |
| Intramolecular Diels-Alder | Toluene, 170 °C | 60 |
Table 3: Endgame - Formation of the A-Ring and Final Deprotection
| Step | Reagents and Conditions | Yield (%) |
| Imine ring closure | 200 °C, 1 h | 70 |
| Final deprotection (tert-butyl ester) | TFA, CH2Cl2, 0 °C to rt | 70 |
Experimental Protocols
Detailed methodologies for the key experiments in the synthesis are provided below.
Protocol 1: Intramolecular Diels-Alder Reaction
This protocol describes the crucial macrocyclization step to form the G-ring and the 27-membered macrocycle.
Materials:
-
Diels-Alder precursor (triene)
-
Anhydrous toluene
-
High-pressure reaction vessel or sealed tube
-
Heating mantle or oil bath
-
Silica gel for chromatography
Procedure:
-
A solution of the Diels-Alder precursor in anhydrous toluene (approximately 0.001 M concentration) is prepared in a high-pressure reaction vessel.
-
The solution is degassed by bubbling argon through it for 15-20 minutes.
-
The vessel is securely sealed and heated to 170 °C in an oil bath for the specified reaction time (typically 12-24 hours), monitored by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired macrocyclic product.
Protocol 2: Nozaki-Hiyama-Kishi (NHK) Reaction
This protocol outlines the coupling of an alkenyl iodide with an aldehyde, a key fragment-joining reaction.
Materials:
-
Anhydrous Chromium(II) chloride (CrCl2)
-
Anhydrous Nickel(II) chloride (NiCl2)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Alkenyl iodide
-
Aldehyde
-
Inert atmosphere glovebox or Schlenk line
-
Anhydrous reaction flask and magnetic stirrer
Procedure:
-
In an inert atmosphere glovebox, a reaction flask is charged with anhydrous CrCl2 (4-6 equivalents) and a catalytic amount of anhydrous NiCl2 (0.01-0.05 equivalents).
-
Anhydrous DMSO is added, and the suspension is stirred vigorously at room temperature for 30 minutes to form the active chromium reagent.
-
A solution of the alkenyl iodide (1 equivalent) and the aldehyde (1.2 equivalents) in anhydrous DMSO is added dropwise to the chromium suspension at room temperature.
-
The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC (typically 2-6 hours).
-
The reaction is quenched by the addition of water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Signaling Pathway and Biological Context
This compound is a potent antagonist of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels crucial for synaptic transmission at the neuromuscular junction and in the central nervous system. The diagram below illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound at the neuromuscular junction.
In a normal physiological state, the arrival of an action potential at the presynaptic terminal triggers the opening of voltage-gated calcium channels. The influx of calcium ions causes vesicles containing acetylcholine (ACh) to fuse with the presynaptic membrane, releasing ACh into the synaptic cleft. ACh then binds to nAChRs on the postsynaptic membrane, causing the ion channel to open and allowing an influx of sodium ions. This depolarization of the postsynaptic membrane leads to muscle contraction. This compound acts as a competitive antagonist, binding to the nAChR and preventing the binding of ACh, thereby blocking neuromuscular transmission and leading to paralysis.[1][2]
Conclusion
The total synthesis of (-)-pinnatoxin A by Kishi's group was a landmark achievement that has had a lasting impact on the field of organic synthesis. The strategies and methodologies developed continue to be relevant for the synthesis of complex marine natural products. Furthermore, the elucidation of this compound's true biological target as the nAChR has opened new avenues for its use as a pharmacological tool to study synaptic transmission and as a potential scaffold for the development of novel therapeutics.
References
The Convergent Total Synthesis of (+)-Pinnatoxin A: A Detailed Guide
Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development
This document provides a detailed overview and experimental protocols for the convergent total synthesis of (+)-Pinnatoxin A, a potent marine neurotoxin, as developed by the research group of Armen Zakarian. The synthesis is notable for its strategic use of a highly diastereoselective Ireland-Claisen rearrangement to establish the key quaternary stereocenter, a ring-closing metathesis to form the 27-membered macrocycle, and a late-stage intramolecular aldol condensation to construct the G-ring. These application notes are intended for researchers, scientists, and drug development professionals engaged in complex molecule synthesis and the study of ion channel modulators.
I. Overview of the Synthetic Strategy
The total synthesis of (+)-Pinnatoxin A by the Zakarian group is a convergent approach, involving the synthesis of two key fragments: the BCD-dispiroketal fragment and the G-ring fragment. These fragments are coupled, and the macrocycle is subsequently closed and elaborated to afford the final natural product.[1]
Key Features of the Synthesis:
-
Convergent Strategy: The synthesis is designed around the preparation and union of two advanced intermediates, which enhances overall efficiency.
-
Diastereoselective Ireland-Claisen Rearrangement: A crucial step to set the C5 quaternary and C4 tertiary stereocenters with high selectivity.[2][3][4][5]
-
Ring-Closing Metathesis (RCM): Employed for the formation of the large 27-membered carbocyclic ring.[3]
-
Intramolecular Aldol Condensation: Utilized for the construction of the G-ring.[2][5]
-
Late-Stage Formation of the Spiroimine: The characteristic spiroimine moiety is installed in the final stages of the synthesis.
The overall logic of the synthesis is depicted in the following workflow diagram.
Caption: Overall convergent synthetic strategy for (+)-Pinnatoxin A.
II. Quantitative Data Summary
The following tables summarize the yields for the key transformations in the synthesis of the G-ring and BCD-dispiroketal fragments, their coupling, and the subsequent endgame. The data is compiled from the second-generation synthesis, which features improved scalability and yields.
Table 1: Synthesis of the G-Ring Aldehyde
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Yamaguchi Esterification | Carboxylic acid & Allylic alcohol | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP, Toluene | Ester | 84 |
| Ireland-Claisen Rearrangement | Ester | (S)-N-(Phenylmethyl)-N-(1-phenylethyl)amine, n-BuLi, THF; then TMSCl; then warm to RT | Carboxylic acid | 95 |
| Aldehyde Formation (Multi-step) | Carboxylic acid | Multiple steps including reduction, protection, deprotection, oxidation, and olefination | G-Ring Aldehyde | 16 (overall) |
Table 2: Synthesis of the BCD-Dispiroketal Fragment
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Multi-step Synthesis | Acrolein | 26 steps from acrolein | BCD-Fragment | 13 (overall) |
Table 3: Fragment Coupling and Endgame
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Fragment Coupling | G-Ring Aldehyde & BCD-Fragment (organolithium) | t-BuLi, Et2O, -78 °C | Coupled Product | 78 |
| RCM Substrate Formation | Coupled Product | Selective desilylation, oxidation, and vinyl Grignard addition | Diene | 76 (3 steps) |
| Ring-Closing Metathesis | Diene | Grubbs II catalyst (20 mol%), CH2Cl2, 40 °C | 27-membered Macrocycle | 75 |
| EF-Ketal Formation | Macrocycle | Aqueous acid | Azido triol | 71 |
| Spiroimine Formation & Final Steps | Azido triol | Oxidation, methyl ester formation, Staudinger reduction, and imine ring closure | (+)-Pinnatoxin A | Multi-step |
III. Experimental Protocols
The following are detailed protocols for the key transformations in the Zakarian synthesis of (+)-Pinnatoxin A.
Protocol 1: Diastereoselective Ireland-Claisen Rearrangement
This protocol describes the highly diastereoselective rearrangement of an α,α-disubstituted allylic ester to establish the C5 quaternary stereocenter.
Caption: Workflow for the Ireland-Claisen rearrangement.
Materials:
-
Allylic ester
-
(S)-N-(Phenylmethyl)-N-(1-phenylethyl)amine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of (S)-N-(Phenylmethyl)-N-(1-phenylethyl)amine (1.5 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.4 equivalents) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of the allylic ester (1.0 equivalent) in anhydrous THF dropwise to the chiral lithium amide solution at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add TMSCl (2.0 equivalents) neat and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
-
Quench the reaction by the addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired carboxylic acid.
Protocol 2: Ring-Closing Metathesis
This protocol details the formation of the 27-membered macrocycle using a Grubbs second-generation catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of Pinnatoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Stability of Cyclic Imine Toxins: Interconversion of Pinnatoxin Amino Ketone and this compound in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application of the Ireland-Claisen rearrangement for quaternary stereocenter construction in Pinnatoxin A synthesis.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pinnatoxin A is a potent marine neurotoxin belonging to the cyclic imine class of natural products. Its complex molecular architecture, featuring a spiroimine moiety, a dispiroketal system, and a large macrocyclic ring, has presented a formidable challenge to synthetic chemists. A key strategic element in the total synthesis of this compound is the stereoselective construction of the C5 quaternary stereocenter, which is crucial for the molecule's biological activity. The Ireland-Claisen rearrangement has emerged as a powerful and highly effective method for establishing this critical stereocenter with exceptional control. This document provides detailed application notes and protocols for the use of the Ireland-Claisen rearrangement in the synthesis of the AGEF ring fragment of this compound, based on the seminal work of the Zakarian group.[1][2][3]
Principle and Application
The Ireland-Claisen rearrangement is a[4][4]-sigmatropic rearrangement of an allylic ester enolate or its silyl ketene acetal derivative. In the context of the this compound synthesis, a highly substituted α,α-dibranched allylic ester is deprotonated with a chiral lithium amide base to form a stereodefined Z-enolate. This enolate is then trapped with a silylating agent to generate a silyl ketene acetal, which undergoes a concerted rearrangement upon warming to furnish a γ,δ-unsaturated carboxylic acid with a newly formed quaternary stereocenter at the α-position. The high diastereoselectivity of this transformation is achieved through a chirality match between the substrate and the chiral base, leading to the formation of a single dominant diastereomer.[4][5]
Quantitative Data
The diastereoselective Ireland-Claisen rearrangement in the synthesis of the this compound core has been shown to be highly efficient and stereoselective. The use of a chiral lithium amide base provides essentially complete stereocontrol in the formation of the desired Z-enolate, leading to a single major diastereomer of the rearranged product.
| Reaction Step | Substrate | Base | Silylating Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| Ireland-Claisen Rearrangement & Reduction | α,α-disubstituted allylic ester | (S)-N-(1-(naphthalen-1-yl)ethyl)benzylamine derived lithium amide | TMSCl | Toluene | -78 to rt | 81-85 (for the alcohol after reduction) | >20:1 |
Table 1: Quantitative data for the key Ireland-Claisen rearrangement step in the this compound synthesis. The yield is reported for the two-step sequence of rearrangement followed by reduction of the resulting carboxylic acid to the primary alcohol.
Experimental Protocols
The following protocols are adapted from the procedures described in the total synthesis of this compound by the Zakarian group.
Protocol 1: Preparation of the Chiral Lithium Amide Base
This protocol describes the in situ preparation of the chiral lithium amide base from (S)-N-(1-(naphthalen-1-yl)ethyl)benzylamine.
Materials:
-
(S)-N-(1-(naphthalen-1-yl)ethyl)benzylamine
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
-
Anhydrous toluene
-
Argon or Nitrogen gas for inert atmosphere
-
Dry glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add a solution of (S)-N-(1-(naphthalen-1-yl)ethyl)benzylamine (1.2 equivalents) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the resulting solution to stir at 0 °C for 30 minutes. The chiral lithium amide solution is now ready for use.
Protocol 2: Ireland-Claisen Rearrangement
This protocol details the diastereoselective Ireland-Claisen rearrangement to construct the C5 quaternary stereocenter.
Materials:
-
α,α-disubstituted allylic ester
-
Freshly prepared chiral lithium amide solution (from Protocol 1)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Dry glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of the α,α-disubstituted allylic ester (1.0 equivalent) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared chiral lithium amide solution (from Protocol 1) to the ester solution via cannula.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (TMSCl, 1.5 equivalents) dropwise to the reaction mixture.
-
After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude γ,δ-unsaturated carboxylic acid.
Protocol 3: Reduction of the Carboxylic Acid
This protocol describes the reduction of the carboxylic acid product from the Ireland-Claisen rearrangement to the corresponding primary alcohol.
Materials:
-
Crude γ,δ-unsaturated carboxylic acid (from Protocol 2)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Dry glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of the crude γ,δ-unsaturated carboxylic acid in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add lithium aluminum hydride (LiAlH₄, 1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Cool the reaction back to 0 °C and quench by the slow, sequential addition of water, 15% aqueous NaOH, and water (Fieser workup), or by the addition of saturated aqueous Rochelle's salt solution and stirring until two clear layers form.
-
Filter the resulting suspension through a pad of Celite, washing with diethyl ether.
-
Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography on silica gel to obtain the desired product.
Visualizations
Logical Flow of the Synthetic Sequence
Caption: Synthetic workflow for the G-ring of this compound.
Mechanism of the Ireland-Claisen Rearrangement
Caption: Mechanism of the Ireland-Claisen rearrangement.
Conclusion
The Ireland-Claisen rearrangement has proven to be a robust and highly stereoselective method for the construction of the challenging C5 quaternary stereocenter in the total synthesis of this compound. The use of a chiral lithium amide base is critical for achieving the high levels of diastereoselectivity observed. The detailed protocols provided herein offer a practical guide for researchers aiming to apply this powerful transformation in their own synthetic endeavors, particularly in the context of complex natural product synthesis and drug development. The reliability and efficiency of this reaction make it an invaluable tool for the construction of sterically congested stereocenters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Portimines Reveals the Basis of Their Anti-cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ring-Closing Metathesis Formation of Pinnatoxin A's 27-Membered Macrocycle
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the crucial ring-closing metathesis (RCM) step in the total synthesis of Pinnatoxin A, a potent marine neurotoxin. The formation of the 27-membered macrocycle is a key strategic element in the synthesis of this complex natural product. This document outlines the methodologies employed by leading research groups, offering valuable insights for researchers engaged in complex molecule synthesis and drug development.
Introduction to the Ring-Closing Metathesis of this compound
This compound is a complex marine biotoxin characterized by a unique polycyclic structure, including a large 27-membered carbocyclic ring. The construction of this macrocycle presents a significant synthetic challenge. Ring-closing metathesis (RCM) has emerged as a powerful and reliable strategy to forge this intricate cyclic system. The success of the RCM reaction in the context of this compound synthesis is highly dependent on the choice of catalyst, reaction conditions, and the structure of the diene precursor. Notably, the use of second-generation Grubbs-type catalysts has been instrumental in achieving high yields and selectivity for the desired macrocycle.
Several research groups have successfully implemented RCM in their total syntheses of this compound, each with slight variations in their approach. This document will focus on the protocols developed by the research groups of Zakarian, Inoue-Hirama, and Kishi, providing a comparative analysis of their methodologies.
Key Experimental Parameters and Comparison
The following table summarizes the key quantitative data from the ring-closing metathesis reactions in the total syntheses of this compound by different research groups. This allows for a direct comparison of the various approaches.
| Parameter | Zakarian Group (2008) | Inoue-Hirama Group (2004) | Kishi Group (1998) |
| Catalyst | Second-Generation Grubbs Catalyst | Second-Generation Grubbs Catalyst | Not explicitly specified in available abstracts, likely a first-generation catalyst given the era |
| Catalyst Loading | 20 mol % | Information not readily available in abstracts | Information not readily available in abstracts |
| Solvent | Toluene | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |
| Concentration | 1.0 mM | 1.0 mM | Information not readily available in abstracts |
| Temperature | 85 °C | Reflux | 25 °C to reflux |
| Reaction Time | 12 hours | 12 hours | Information not readily available in abstracts |
| Yield | 75% | 71% | Information not readily available in abstracts |
| Selectivity | >12:1 (27-membered vs. 17-membered ring) | Not specified | Not specified |
| Key Substrate Feature | Silyl ether protecting group at C15 is crucial for regioselectivity.[1] | TES and TMS protecting groups were removed prior to RCM.[2] | Silyl protecting groups were found to be detrimental.[2] |
Experimental Protocols
The following are detailed experimental protocols for the ring-closing metathesis step, based on the published total syntheses of this compound.
Protocol 1: Zakarian Group Methodology (2008)
This protocol is adapted from the total synthesis of (+)-Pinnatoxin A by Stivala and Zakarian.[3]
Materials:
-
Diene precursor (with C15 silyl ether)
-
Second-Generation Grubbs Catalyst
-
Anhydrous Toluene
-
Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for chromatography
Procedure:
-
Preparation: A solution of the diene precursor (1.0 equiv) in freshly distilled and degassed toluene is prepared to a final concentration of 1.0 mM in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet.
-
Catalyst Addition: The second-generation Grubbs catalyst (0.20 equiv) is added to the stirred solution under a positive pressure of argon.
-
Reaction: The reaction mixture is heated to 85 °C and stirred vigorously for 12 hours under an argon atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 27-membered macrocycle.[1]
Characterization:
The structure of the resulting macrocycle is confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Inoue-Hirama Group Methodology (2004)
This protocol is based on the formal total synthesis of (+)-Pinnatoxin A by the Inoue-Hirama group.[2]
Materials:
-
Diene precursor (deprotected at silyl ether positions)
-
Second-Generation Grubbs Catalyst
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for chromatography
Procedure:
-
Preparation: A solution of the diene precursor (1.0 equiv) in anhydrous and degassed dichloromethane is prepared to a concentration of 1.0 mM in a flame-dried round-bottom flask under an argon atmosphere.
-
Catalyst Addition: The second-generation Grubbs catalyst is added to the solution under argon.
-
Reaction: The reaction mixture is heated to reflux and stirred for 12 hours.
-
Work-up: After cooling to room temperature, the solvent is evaporated in vacuo.
-
Purification: The residue is purified by silica gel column chromatography to yield the desired 27-membered macrocycle.[2]
Visualizations
Ring-Closing Metathesis Reaction Workflow
Caption: Workflow for the Ring-Closing Metathesis of this compound precursor.
Chemical Transformation in RCM
References
Application Notes & Protocols: Detection and Quantification of Pinnatoxin A in Shellfish by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinnatoxins are a group of cyclic imine marine biotoxins produced by the dinoflagellate Vulcanodinium rugosum. These neurotoxins can accumulate in shellfish, posing a potential risk to human health. Pinnatoxin A, one of the more potent analogues, acts as an antagonist of nicotinic acetylcholine receptors.[1] Monitoring the levels of this compound in shellfish is crucial for food safety and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the reference method for the detection and quantification of lipophilic marine toxins due to its high sensitivity and selectivity.[2] This document provides a detailed application note and protocol for the analysis of this compound in shellfish matrices using LC-MS/MS.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the LC-MS/MS method for this compound and the closely related Pinnatoxin G. Data for Pinnatoxin G is included as a reference due to the limited availability of comprehensive validation data for this compound and the similarity in analytical behavior.
Table 1: Mass Spectrometry Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 712.5 | 694.5 | 164.1 | 30 - 50 |
Note: The common iminium ring fragment at m/z 164.1 is a characteristic product ion for pinnatoxins.[3]
Table 2: Method Performance for Pinnatoxin Analogs in Shellfish (Mussels, Oysters, Clams)
| Parameter | Pinnatoxin G |
| Limit of Detection (LOD) | 0.035 - 1.4 µg/kg |
| Limit of Quantification (LOQ) | 0.12 - 4.0 µg/kg |
| **Linearity (R²) ** | >0.99 |
| Recovery | 57% - 90% |
| Intra-day Precision (RSD) | < 15% |
| Inter-day Precision (RSD) | < 20% |
Data for Pinnatoxin G is presented as a reliable indicator of expected performance for this compound analysis due to structural similarities and analogous behavior in the described analytical method.[2][4]
Experimental Protocols
This section details the methodology for the extraction and analysis of this compound from shellfish tissue.
Sample Preparation and Extraction
-
Homogenization: Weigh 2.0 g of homogenized shellfish tissue into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 10 mL of methanol to the tube. Homogenize the mixture using a high-speed probe (e.g., Ultra-Turrax) at 15,000 rpm for 1 minute.
-
Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes at room temperature.
-
Supernatant Collection: Carefully decant the supernatant into a clean 20 mL volumetric flask.
-
Re-extraction: Repeat the extraction (steps 2-4) on the pellet with another 10 mL of methanol. Combine the supernatants in the same volumetric flask.
-
Final Volume Adjustment: Bring the final volume of the combined methanolic extract to 20 mL with methanol.
-
Filtration: Filter a portion of the extract through a 0.22 µm syringe filter (e.g., nylon or PTFE) into an LC vial for analysis.
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column with a particle size of less than 3 µm is recommended for good separation and peak shape (e.g., Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 2 mM ammonium formate and 50 mM formic acid.
-
Mobile Phase B: Acetonitrile/Water (95:5, v/v) with 2 mM ammonium formate and 50 mM formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 90 |
| 10.0 | 90 |
| 10.1 | 10 |
| 12.0 | 10 |
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 4.0 kV
-
Gas Temperature: 300 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As specified in Table 1.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of this compound in shellfish.
Caption: Experimental workflow for this compound analysis.
Logical Relationships in Method Development
This diagram outlines the logical progression and key considerations in developing a robust LC-MS/MS method for this compound.
Caption: Key considerations for method development.
References
Using Synthetic Pinnatoxin A as a Pharmacological Probe for Nicotinic Acetylcholine Receptor (nAChR) Subtypes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pinnatoxin A is a potent marine neurotoxin belonging to the class of cyclic imines. Originally isolated from the shellfish Pinna attenuata, its complex structure has been elucidated, and total synthesis has been achieved, making it available as a high-purity research tool.[1][2][3][4] This availability of synthetic this compound has enabled detailed pharmacological studies, revealing it as a potent and selective antagonist of various nicotinic acetylcholine receptor (nAChR) subtypes.[5][6][7] These receptors are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems, and their dysfunction is implicated in numerous neurological disorders. The subtype selectivity of this compound makes it an invaluable pharmacological probe for dissecting the physiological and pathological roles of specific nAChR subtypes and for the development of novel therapeutics.[8][9]
These application notes provide a comprehensive overview of the use of synthetic this compound as a pharmacological tool, including its binding affinities for various nAChR subtypes, detailed experimental protocols for its application in key assays, and visualizations of relevant pathways and workflows.
Data Presentation: Quantitative Analysis of this compound Interaction with nAChR Subtypes
The inhibitory potency of synthetic this compound has been characterized across several nAChR subtypes using electrophysiological and radioligand binding assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) of this compound for different nAChR subtypes.
| nAChR Subtype | Species/System | Assay Type | IC50 (nM) | Reference |
| α7 | Human | Electrophysiology (Xenopus oocytes) | 0.1 | [5] |
| α1₂βγδ (muscle-type) | Torpedo | Electrophysiology (Xenopus oocytes) | ~1.0 - 10 | [5] |
| α4β2 | Human | Electrophysiology (Xenopus oocytes) | 30.4 | [5] |
| Muscle-type | Mouse | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | - | [6] |
| α7 | - | Radioligand Binding | High Affinity | [10][11] |
| α4β2 | - | Radioligand Binding | Lower Affinity | [10][11] |
Note: The exact Ki values from radioligand binding assays are not consistently reported in the initial search results, but the qualitative assessment of high and lower affinity is indicated.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established practices and information gathered from the cited literature.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is designed to measure the inhibitory effect of this compound on nAChR subtypes expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for nAChR subunits (e.g., human α7, α4, β2)
-
Collagenase Type IA
-
Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4)
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
Acetylcholine (ACh) stock solution
-
Synthetic this compound stock solution (in DMSO, then diluted in recording solution)
-
Two-electrode voltage-clamp setup (amplifier, digitizer, electrodes, perfusion system)
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes using collagenase treatment.
-
Inject oocytes with cRNA encoding the desired nAChR subunits.
-
Incubate oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes, filled with 3 M KCl).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a baseline response by applying a saturating concentration of acetylcholine (ACh) to elicit an inward current.
-
Wash the oocyte with recording solution until the current returns to baseline.
-
-
This compound Application:
-
Prepare serial dilutions of this compound in the recording solution.
-
Pre-incubate the oocyte with a specific concentration of this compound for a defined period (e.g., 2-5 minutes).
-
While still in the presence of this compound, co-apply ACh and record the peak inward current.
-
Wash the oocyte extensively with recording solution. Note that the block by this compound on α7 nAChR may be slowly reversible.[5]
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for nAChR subtypes.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest (e.g., from transfected cell lines, Torpedo electric organ, or specific brain regions).
-
Radiolabeled ligand specific for the nAChR subtype (e.g., [¹²⁵I]α-bungarotoxin for muscle-type and α7 nAChRs, or [³H]epibatidine for α4β2 nAChRs).
-
Synthetic this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Add a constant, low concentration of the radiolabeled ligand to each well.
-
Add varying concentrations of unlabeled this compound (competitor) to the wells.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive competitor, e.g., nicotine or unlabeled α-bungarotoxin).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 1-3 hours).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total specific binding in the absence of competitor) against the logarithm of the this compound concentration.
-
Fit the data to a one-site or two-site competition binding model to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
In Vivo Electrophysiology in Mice
This protocol outlines a minimally invasive method to assess the neuromuscular blocking activity of this compound in vivo.[6]
Materials:
-
Anesthetized mice.
-
Synthetic this compound solution for injection.
-
Stimulating and recording electrodes.
-
Electrophysiology recording system (amplifier, stimulator, data acquisition).
-
3,4-diaminopyridine (3,4-DAP) for reversal studies.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse according to approved animal care and use protocols.
-
Place stimulating electrodes to activate the motor nerve of interest (e.g., the caudal nerve in the tail).
-
Place recording electrodes over the corresponding muscle to record the compound muscle action potential (CMAP).[6]
-
-
Baseline Recording:
-
Deliver supramaximal electrical stimuli to the motor nerve and record the baseline CMAP amplitude.
-
-
This compound Administration:
-
Administer this compound via a suitable route (e.g., local injection near the neuromuscular junction).
-
-
Post-Toxin Recording:
-
Record the CMAP at regular intervals following toxin administration to monitor the onset and progression of neuromuscular blockade, observed as a decrease in CMAP amplitude.[6]
-
-
Reversibility Studies (Optional):
-
Data Analysis:
-
Express the CMAP amplitude at each time point as a percentage of the baseline amplitude.
-
Plot the percentage of CMAP amplitude against time to visualize the time course of the neuromuscular blockade and any recovery.
-
Mandatory Visualizations
Signaling Pathway: this compound Inhibition of nAChR
References
- 1. Total synthesis of (+)-pinnatoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Marine Toxins with Spiroimine Rings: Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound by Hashimoto, Nakamura [organic-chemistry.org]
- 5. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Pinnatoxins A and G Reversibly Block Mouse Skeletal Neuromuscular Transmission In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis of pinnatoxins A and G and revision of the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic α-Conotoxin Mutants as Probes for Studying Nicotinic Acetylcholine Receptors and in the Development of Novel Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pinnatoxins E, F and G target multiple nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Electrophysiological Analysis of Pinnatoxin A on Nicotinic Acetylcholine Receptors in Xenopus Oocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinnatoxin A (PnTX-A) is a potent marine neurotoxin belonging to the cyclic imine class of toxins.[1][2] Originally isolated from the shellfish Pinna attenuata, it is now known to be produced by the dinoflagellate Vulcanodinium rugosum.[3] Pinnatoxins are recognized for their rapid and potent toxicity, primarily acting as antagonists of nicotinic acetylcholine receptors (nAChRs).[1][4] These receptors are ligand-gated ion channels crucial for synaptic transmission in both the central and peripheral nervous systems.[5] The heterologous expression of nAChRs in Xenopus laevis oocytes, coupled with two-electrode voltage clamp (TEVC) electrophysiology, provides a robust system for detailed pharmacological characterization of compounds like this compound.[6][7][8]
This document provides detailed application notes and protocols for the electrophysiological analysis of this compound's effects on nAChRs expressed in Xenopus oocytes. It is intended to guide researchers in pharmacology, toxicology, and drug discovery in setting up and conducting experiments to elucidate the mechanism of action and potency of this neurotoxin.
Data Presentation: Pinnatoxin Effects on nAChRs
| Toxin | nAChR Subtype | Preparation | Method | IC50 / ID50 | Reference |
| This compound | Muscle nAChR | In vivo (mouse) | Compound Muscle Action Potential (CMAP) | 3.1 ± 0.2 nmol/kg | [9] |
| Pinnatoxin G | Muscle nAChR | In vivo (mouse) | Compound Muscle Action Potential (CMAP) | 2.8 ± 0.1 nmol/kg | [9] |
| Pinnatoxin F | Muscle-type nAChR | Radioligand Binding | High Affinity | [4] | |
| Pinnatoxin G | Muscle-type nAChR | Radioligand Binding | High Affinity | [4] | |
| Pinnatoxin E | Muscle-type nAChR | Radioligand Binding | High Affinity | [4] | |
| Pinnatoxin F | Neuronal α7 nAChR | Radioligand Binding | High Affinity | [4] | |
| Pinnatoxin G | Neuronal α7 nAChR | Radioligand Binding | High Affinity | [4] | |
| Pinnatoxin E | Neuronal α7 nAChR | Radioligand Binding | High Affinity | [4] | |
| Pinnatoxin F | Neuronal α4β2 nAChR | Radioligand Binding | High Affinity | [4] | |
| Pinnatoxin G | Neuronal α4β2 nAChR | Radioligand Binding | High Affinity | [4] | |
| Pinnatoxin E | Neuronal α4β2 nAChR | Radioligand Binding | High Affinity | [4] | |
| Pinnatoxin F | Neuronal α7 nAChR | Xenopus oocytes (TEVC) | Antagonism of ACh-evoked response | Potent Antagonist | [4] |
| Pinnatoxin G | Neuronal α7 nAChR | Xenopus oocytes (TEVC) | Antagonism of ACh-evoked response | Potent Antagonist | [4] |
| Pinnatoxin F | Neuronal α4β2 nAChR | Xenopus oocytes (TEVC) | Antagonism of ACh-evoked response | Potent Antagonist | [4] |
| Pinnatoxin G | Neuronal α4β2 nAChR | Xenopus oocytes (TEVC) | Antagonism of ACh-evoked response | Potent Antagonist | [4] |
Experimental Protocols
Preparation of nAChR cRNA for Oocyte Expression
Objective: To synthesize capped complementary RNA (cRNA) encoding the desired nAChR subunits for microinjection into Xenopus oocytes.
Materials:
-
Plasmids containing human α7, α3, and β2 nAChR subunit cDNAs.
-
Restriction enzymes (e.g., SacI).
-
mMessage mMachine® T7 Ultra Kit (or equivalent) for in vitro transcription.
-
Nuclease-free water.
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Spectrophotometer (e.g., NanoDrop).
-
Agarose gel electrophoresis system.
Protocol:
-
Plasmid Linearization:
-
Linearize the plasmids containing the nAChR subunit genes using a suitable restriction enzyme that cuts downstream of the coding sequence (e.g., SacI).[10]
-
Verify complete linearization by agarose gel electrophoresis.
-
Purify the linearized DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
In Vitro Transcription:
-
Synthesize capped cRNA from the linearized plasmid templates using an in vitro transcription kit (e.g., mMessage mMachine® T7 Ultra Kit) according to the manufacturer's instructions.[10] This process involves transcription, 5' capping, and addition of a poly(A) tail.[10]
-
Purify the synthesized cRNA using lithium chloride precipitation.[10]
-
-
cRNA Quantification and Quality Control:
-
Resuspend the purified cRNA in nuclease-free water or TE buffer.[10]
-
Determine the cRNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Verify the integrity and size of the cRNA transcripts by denaturing agarose gel electrophoresis.
-
Store the cRNA at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Xenopus laevis Oocyte Preparation and cRNA Injection
Objective: To harvest and prepare healthy Xenopus oocytes and microinject them with nAChR cRNA.
Materials:
-
Mature female Xenopus laevis.
-
Collagenase Type IA.
-
OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8).
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.6) supplemented with 50 µg/mL gentamicin.
-
Microinjection setup (micromanipulator, microinjector, stereomicroscope).
-
Glass capillaries for pulling injection needles.
Protocol:
-
Oocyte Harvesting:
-
Surgically remove a portion of the ovary from an anesthetized female Xenopus laevis.
-
Tease apart the ovarian lobes into small clumps of oocytes.
-
-
Defolliculation:
-
Incubate the oocyte clumps in a collagenase solution (e.g., 2 mg/mL in OR-2) for 1-2 hours with gentle agitation to remove the follicular layer.
-
Manually select Stage V-VI oocytes (large, with a distinct animal and vegetal pole).
-
-
cRNA Microinjection:
-
Prepare injection needles from glass capillaries using a micropipette puller.
-
Backfill the needle with the desired cRNA solution. For co-expression of different subunits (e.g., α3 and β2), mix the cRNAs in the desired ratio (e.g., 1:6 or 6:1).[10]
-
Inject approximately 50 nL of cRNA solution (containing a total of ~10-80 ng of cRNA) into the cytoplasm of each oocyte.[10]
-
-
Incubation:
-
Incubate the injected oocytes in ND96 solution at 14-18°C for 2-9 days to allow for receptor expression.[10] Change the incubation solution daily.
-
Two-Electrode Voltage Clamp (TEVC) Recordings
Objective: To measure the ion currents flowing through the expressed nAChRs in response to acetylcholine (ACh) and to characterize the inhibitory effects of this compound.
Materials:
-
TEVC setup (amplifier, headstages, data acquisition system, perfusion system).[6][11]
-
Recording chamber.
-
Micromanipulators.
-
Glass capillaries for pulling recording electrodes.
-
3 M KCl solution for filling electrodes.
-
Recording solution (e.g., ND96).
-
Acetylcholine (ACh) stock solution.
-
This compound stock solution.
Protocol:
-
Electrode Preparation:
-
Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
-
Oocyte Placement and Impalement:
-
Place a single oocyte in the recording chamber and continuously perfuse with recording solution.
-
Using micromanipulators, impale the oocyte with two microelectrodes: one for voltage sensing and one for current injection.[6]
-
-
Voltage Clamping:
-
Clamp the oocyte membrane potential at a holding potential of -70 mV to -80 mV.[12]
-
-
Data Acquisition:
-
Apply ACh to the oocyte via the perfusion system to evoke an inward current. A typical application is a 2-3 second pulse of a specific concentration of ACh.[10][12]
-
To determine the effect of this compound, pre-incubate the oocyte with the desired concentration of the toxin for a set period (e.g., 3 minutes) before co-applying ACh and the toxin.[12]
-
Record the peak current amplitude in response to ACh application in the absence and presence of different concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak inward current for each ACh application.
-
To construct a concentration-response curve for this compound, normalize the peak current in the presence of the toxin to the control current (ACh alone).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing this compound effects on nAChRs.
This compound Signaling Pathway at the nAChR
Caption: Antagonistic action of this compound at the nicotinic acetylcholine receptor.
References
- 1. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of pinnatoxins A and G and revision of the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pinnatoxins E, F and G target multiple nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiology of a chick neuronal nicotinic acetylcholine receptor expressed in Xenopus oocytes after cDNA injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 7. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Pinnatoxins A and G Reversibly Block Mouse Skeletal Neuromuscular Transmission In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. multichannelsystems.com [multichannelsystems.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Pinnatoxin A Receptor Affinity using Radioligand Binding Competition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinnatoxins are a class of cyclic imine marine toxins that have been identified as potent antagonists of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels crucial for synaptic transmission at the neuromuscular junction and in the central nervous system.[2][3] The high affinity and selectivity of Pinnatoxin A (PnTX A) for various nAChR subtypes make it a valuable pharmacological tool for studying these receptors and a lead compound for drug development.[4] Radioligand binding competition assays are a robust and sensitive gold-standard method for determining the affinity of unlabeled ligands, such as PnTX A, for their target receptors.[5][6]
These application notes provide detailed protocols for conducting radioligand binding competition assays to determine the receptor affinity of this compound for various nAChR subtypes.
Data Presentation
The following table summarizes the quantitative data for the binding affinity of this compound and its analogs to various nicotinic acetylcholine receptor subtypes.
| Compound | Receptor Subtype | Radioligand | Ki (nM) | IC50 (nM) | Source |
| This compound | Human α7 nAChR | [125I]α-bungarotoxin | 0.1 - 0.3 | - | [7] |
| This compound | Torpedo muscle-type (α12βγδ) nAChR | [125I]α-bungarotoxin | 3 - 5 | - | [7] |
| This compound | Human α4β2 nAChR | [3H]epibatidine | 10 - 30 | 30.4 | [7] |
| This compound | Human α3β2 nAChR | [3H]epibatidine | 10 - 30 | - | [7] |
| Pinnatoxin E | Muscle-type nAChR | - | - | High Affinity | [8] |
| Pinnatoxin E | α7 neuronal nAChR | - | - | High Affinity | [8] |
| Pinnatoxin E | α4β2 neuronal nAChR | - | - | High Affinity | [8] |
| Pinnatoxin F | Muscle-type nAChR | - | - | High Affinity (Potency: F > G > E) | [8] |
| Pinnatoxin F | α7 neuronal nAChR | - | - | High Affinity (Potency: F > G > E) | [8] |
| Pinnatoxin F | α4β2 neuronal nAChR | - | - | High Affinity (Potency: F > G > E) | [8] |
| Pinnatoxin G | Muscle-type nAChR | - | - | High Affinity (Potency: F > G > E) | [8] |
| Pinnatoxin G | α7 neuronal nAChR | - | - | High Affinity (Potency: F > G > E) | [8] |
| Pinnatoxin G | α4β2 neuronal nAChR | - | - | High Affinity (Potency: F > G > E) | [8] |
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells Expressing nAChR Subtypes
This protocol describes the preparation of cell membranes from cultured cells overexpressing a specific nAChR subtype.
Materials:
-
Cultured cells (e.g., HEK293, CHO) stably or transiently expressing the nAChR subtype of interest.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.[9]
-
Cryoprotectant Buffer: Homogenization buffer containing 10% sucrose.[9]
-
Benchtop centrifuge.
-
High-speed centrifuge (capable of 20,000 x g).
-
Dounce homogenizer or mechanical homogenizer.
-
BCA protein assay kit.
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.[10]
-
Resuspend the cell pellet in 20 volumes of ice-cold Homogenization Buffer.[9]
-
Homogenize the cells on ice using a Dounce or mechanical homogenizer until approximately 90% lysis is observed under a microscope.[10]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large cellular debris.[9]
-
Transfer the supernatant to a high-speed centrifuge tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[9]
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the high-speed centrifugation step (step 5).
-
Resuspend the final membrane pellet in Cryoprotectant Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Radioligand Binding Competition Assay
This protocol details the steps for a competitive radioligand binding assay using the prepared cell membranes.
Materials:
-
Prepared cell membranes expressing the nAChR subtype of interest.
-
Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]
-
Radioligand specific for the nAChR subtype (e.g., [125I]α-bungarotoxin for α7 and muscle-type nAChRs, [³H]epibatidine or [³H]cytisine for α4β2 nAChRs).[7][8]
-
Unlabeled this compound stock solution.
-
Non-specific binding control (a high concentration of a known nAChR ligand, e.g., 1 mM nicotine or unlabeled agonist/antagonist).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[9]
-
Filtration apparatus (e.g., Brandel or Packard cell harvester).
-
Scintillation cocktail.
-
Scintillation counter (e.g., MicroBeta counter).
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in Assay Binding Buffer to the desired protein concentration (typically 3-20 µg protein per well for cell membranes).[9]
-
Prepare serial dilutions of unlabeled this compound in Assay Binding Buffer. A typical experiment uses 10-12 concentrations covering a 5-log unit range.[5]
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 150 µL of membrane preparation + 50 µL of Assay Binding Buffer + 50 µL of radioligand solution.[9]
-
Non-specific Binding (NSB): 150 µL of membrane preparation + 50 µL of non-specific binding control + 50 µL of radioligand solution.[9]
-
Competition: 150 µL of membrane preparation + 50 µL of each this compound dilution + 50 µL of radioligand solution.[9]
-
-
The final concentration of the radioligand should be at or near its Kd for the receptor.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[9]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[9]
-
Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters for 30 minutes at 50°C.[9]
-
Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competition assay, plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]
Visualizations
Experimental Workflow
Caption: Workflow for a radioligand binding competition assay.
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: this compound antagonism at the neuromuscular junction.
References
- 1. Pinnatoxin - Wikipedia [en.wikipedia.org]
- 2. Synthetic Pinnatoxins A and G Reversibly Block Mouse Skeletal Neuromuscular Transmission In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Total synthesis of pinnatoxins A and G and revision of the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for In Vivo Electrophysiological Studies of Pinnatoxin A Neuromuscular Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinnatoxin A (PnTX-A) is a potent marine neurotoxin belonging to the cyclic imine class of phycotoxins. These toxins are of significant interest due to their widespread presence in shellfish and their rapid, potent effects on the nervous system.[1][2][3] PnTX-A primarily acts as an antagonist of nicotinic acetylcholine receptors (nAChRs), leading to neuromuscular blockade.[4][5] This action can result in muscle paralysis and, in severe cases, death due to respiratory failure.[6] Understanding the in vivo effects of PnTX-A on neuromuscular transmission is crucial for toxicological assessment, elucidating its precise mechanism of action, and developing potential therapeutic interventions.
This document provides detailed application notes and protocols for studying the neuromuscular blocking effects of this compound in vivo using electrophysiological methods, with a primary focus on Compound Muscle Action Potential (CMAP) recordings in a mouse model.
Core Concepts: Neuromuscular Transmission and CMAP
The neuromuscular junction (NMJ) is the synapse where a motor neuron communicates with a muscle fiber, initiating muscle contraction. This process involves the release of acetylcholine (ACh) from the nerve terminal, which then binds to nAChRs on the muscle endplate, leading to depolarization and a muscle action potential.
The Compound Muscle Action Potential (CMAP) is the summated electrical response of all muscle fibers in a muscle belly that are activated by a supramaximal electrical stimulus applied to the innervating motor nerve. The amplitude of the CMAP is proportional to the number of muscle fibers that are successfully depolarized. Therefore, a reduction in CMAP amplitude following the administration of a substance like PnTX-A indicates a disruption in neuromuscular transmission.[7][8]
Signaling Pathway of this compound-Induced Neuromuscular Block
This compound exerts its primary effect by blocking muscle-type nicotinic acetylcholine receptors at the postsynaptic membrane of the neuromuscular junction. This prevents acetylcholine from binding and subsequently inhibits the depolarization of the muscle fiber, leading to a failure of muscle contraction.
Data Presentation: In Vivo Effects of this compound on CMAP
The following tables summarize quantitative data from in vivo studies on the effect of this compound on the Compound Muscle Action Potential (CMAP) in mice.
Table 1: Dose-Dependent Inhibition of CMAP Amplitude by this compound
| This compound Dose (nmol/kg) | Mean CMAP Amplitude Inhibition (%) |
| 0.54 | ~10% |
| 1.09 | ~25% |
| 2.18 | ~40% |
| 3.26 | ~60% |
| 5.44 | ~90% |
Data is estimated from published dose-response curves. The dose required to block 50% of the CMAP maximal amplitude (ID50) for PnTX-A was determined to be 3.1 ± 0.2 nmol/kg.[1]
Table 2: Pharmacodynamic Parameters of this compound In Vivo
| Parameter | Value | Reference |
| ID50 (CMAP Block) | 3.1 ± 0.2 nmol/kg | [1] |
| Time to Onset | Rapid, within minutes | [6] |
| Time to Peak Effect | Dose-dependent | [1] |
| Duration of Block | Reversible within 6-8 hours | [1][2][3][9] |
| Reversibility | Yes | [1][2][3][9] |
| Antagonism | Reversed by 3,4-diaminopyridine | [1][3][9] |
Experimental Protocols
Protocol 1: In Vivo CMAP Recording in the Anesthetized Mouse Model
This protocol describes a minimally invasive method to record CMAP from the tail muscle of an anesthetized mouse to assess the neuromuscular blocking activity of this compound.[1][3][9]
Materials:
-
Adult mice (e.g., Swiss)
-
Anesthetic (e.g., isoflurane, urethane)
-
Heating pad to maintain body temperature at 37°C
-
This compound solution of known concentration
-
Vehicle control (e.g., PBS with 1% methanol)[1]
-
Stimulating electrodes (surface or fine needle)
-
Recording needle electrodes
-
Ground electrode
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Electrophysiology recording system (amplifier, stimulator, data acquisition software)
-
Microsyringes for injection
Experimental Workflow Diagram:
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic protocol.
-
Place the animal on a heating pad to maintain a constant body temperature of 37°C.
-
Place the stimulating electrodes over the caudal motor nerve in the tail.
-
Insert fine needle recording electrodes into the tail muscle.[1]
-
Place a ground electrode, for example, at the base of the tail.
-
-
Baseline Recording:
-
Deliver single square-wave pulses (e.g., 0.1 ms duration) to the caudal nerve.
-
Gradually increase the stimulus intensity until the CMAP amplitude no longer increases (supramaximal stimulation).
-
Record several stable baseline CMAPs.
-
-
This compound Administration:
-
Prepare dilutions of this compound in the vehicle solution. Doses ranging from 0.54 to 5.44 nmol/kg have been shown to be effective.[1]
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Administer a single intramuscular injection of the PnTX-A solution or vehicle control into the tail muscle, near the recording electrodes.
-
-
Post-Injection Recording:
-
Data Analysis:
-
Measure the peak-to-peak amplitude of the CMAP at each time point.
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Express the post-injection CMAP amplitudes as a percentage of the baseline amplitude.
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Plot the percentage of CMAP inhibition against the dose of this compound to generate a dose-response curve.
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Calculate the ID50 (the dose required to inhibit 50% of the maximal CMAP amplitude) using non-linear regression analysis.[1]
-
Conclusion
The in vivo electrophysiological methods described provide a robust framework for characterizing the neuromuscular blocking effects of this compound. By measuring the dose- and time-dependent reduction in CMAP amplitude, researchers can quantify the potency and duration of action of this neurotoxin. These protocols are essential for preclinical toxicological studies, for investigating the mechanism of action of cyclic imine toxins, and for the development of potential antagonists or therapeutic strategies for pinnatoxin poisoning.
References
- 1. Methods for the Experimental Evaluation of Neuromuscular Blocking Agents | Semantic Scholar [semanticscholar.org]
- 2. Synthetic Pinnatoxins A and G Reversibly Block Mouse Skeletal Neuromuscular Transmission In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method for studying the pharmacodynamic profile of neuromuscular blocking agents on vocal cord movements in anaesthetized cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Pinnatoxins A and G Reversibly Block Mouse Skeletal Neuromuscular Transmission In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term in-Vivo Monitoring of Neuromuscular Performance in Mice - Center for Implantable Devices [engineering.purdue.edu]
- 6. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A starting kit for training and establishing in vivo electrophysiology, intracranial pharmacology, and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scantox.com [scantox.com]
- 9. A method for studying the pharmacodynamic profile of neuromuscular blocking agents on vocal cord movements in anaesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the scalable synthesis of Pinnatoxin A for research.
Technical Support Center: Scalable Synthesis of Pinnatoxin A
Welcome to the technical support center for the scalable synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the complex challenges associated with the synthesis of this potent marine neurotoxin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The primary strategic challenges in the synthesis of this compound revolve around the stereocontrolled construction of its complex polycyclic architecture. Key difficulties include:
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Construction of the A/G Spiroimine Ring System: This involves the creation of a sterically congested quaternary carbon at C5 and the formation of the seven-membered cyclic imine.[1]
-
Synthesis of the BCD Dispiroketal: This requires the precise control of stereochemistry during the formation of the three contiguous spirocyclic ether rings.
-
Formation of the EF Bridged Bicycloketal: This structure presents its own set of stereochemical challenges.
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Macrocyclization: Closing the 27-membered ring efficiently and with high yield is a significant hurdle.[1][2]
Q2: Several research groups have reported total syntheses of this compound. Which synthetic route is considered the most scalable?
A2: While several successful total syntheses have been reported, the route developed by Zakarian and coworkers is noted for its robustness and scalability.[3] This approach features a convergent strategy, a highly diastereoselective Ireland-Claisen rearrangement to set the critical C5 quaternary center, and a ring-closing metathesis for macrocyclization, which have been optimized for reproducible production on a larger scale.[2][3]
Q3: What are the most common side reactions or undesired products encountered during the synthesis?
A3: Common issues include the formation of diastereomers, particularly in reactions establishing key stereocenters. For example, the intramolecular Diels-Alder reaction used in some earlier syntheses was prone to yielding mixtures of stereoisomers.[1][4] The Ireland-Claisen rearrangement, if not carefully controlled, can also produce epimers at the newly formed stereocenters.[1][2] During macrocyclization via ring-closing metathesis, dimer formation or the formation of other macrocyclic isomers can occur.[5]
Q4: How critical is the final imine formation step, and what are the typical conditions?
A4: The final imine formation is a critical and often challenging step. Early syntheses by Kishi's group revealed that strong thermal activation (e.g., 200 °C) was necessary for the cyclization of the amino ketone precursor, indicating a significant energy barrier.[1] Later methods have employed milder conditions, such as thermolysis in chlorobenzene at 120 °C or using triethylammonium mesitoate in toluene at 85 °C, which have improved yields and scalability.[1][2]
Troubleshooting Guides
Low Diastereoselectivity in the Ireland-Claisen Rearrangement for C5 Quaternary Center Formation
| Problem | Possible Causes | Solutions |
| Poor diastereoselectivity at C5 and the adjacent stereocenter. | Incorrect enolate geometry (E/Z mixture). | Use a chiral lithium amide base, such as (S)-11-CF3 or (S)-11-Ph, to enforce the formation of the desired Z-enolate through a chirality match with the substrate.[2][3] |
| Non-optimal reaction temperature. | Maintain a low temperature during enolate formation (e.g., -78 °C) and allow the rearrangement to proceed at room temperature.[5] | |
| Inappropriate solvent. | Tetrahydrofuran (THF) is a commonly used and effective solvent for this transformation.[2] |
Inefficient Ring-Closing Metathesis (RCM) for Macrocyclization
| Problem | Possible Causes | Solutions |
| Low yield of the desired 27-membered macrocycle. | Competing dimerization or oligomerization. | Perform the reaction under high dilution conditions to favor intramolecular cyclization. |
| Catalyst decomposition. | Use a robust ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst). Ensure the solvent is thoroughly degassed. | |
| Poor regioselectivity of the metathesis. | The presence of certain protecting groups can influence the outcome. For instance, silyl protection of the tertiary hydroxyl group at C15 has been shown to be crucial for high regioselectivity.[2] |
Difficult Final Imine Ring Closure
| Problem | Possible Causes | Solutions |
| Failure of the amino ketone to cyclize to the imine. | High energy barrier for the cyclization. | While initial syntheses required very high temperatures (200 °C), explore more recent, milder conditions. Thermolysis in chlorobenzene (120 °C) or using triethylammonium mesitoate in toluene (85 °C) have proven effective.[1][2] |
| Decomposition of starting material at high temperatures. | Utilize the milder conditions mentioned above to minimize degradation. | |
| Difficulty in purification of the precursor amino acid. | Introduction of a methyl ester to the carboxylic acid can facilitate purification after azide reduction and before imine formation. The ester can then be hydrolyzed in the final step.[2] |
Quantitative Data Presentation
Table 1: Comparison of Key Reaction Yields in Different this compound Syntheses
| Reaction Step | Kishi (1998)[1] | Inoue-Hirama (2004)[1] | Zakarian (2008)[1][5] | Hashimoto (2008)[4] |
| C5 Quaternary Center Formation | Not specified (Diels-Alder approach) | 35% (desired adduct from Diels-Alder) | Excellent yield (Ireland-Claisen)[5] | Not specified (Diels-Alder approach) |
| Macrocyclization (RCM) | Not applicable | Formal synthesis, not specified | 76% (over 3 steps to RCM substrate)[2] | Not applicable |
| Final Imine Formation | 70% (at 200 °C) | Not applicable | 74% (thermolysis at 120 °C)[1] | Not specified |
| Overall Yield | ~1 mg produced | Formal Synthesis | 1.4% (scalable)[6] | Not specified |
Experimental Protocols
Protocol 1: Diastereoselective Ireland-Claisen Rearrangement (Adapted from Zakarian et al.)
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Enolate Formation: To a solution of the α,α-disubstituted allylic ester in anhydrous THF at -78 °C, add a freshly prepared solution of a chiral lithium amide base (e.g., (S)-N-benzyl-N-(α-methylbenzyl)lithium amide) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete formation of the Z-enolate.
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Silyl Ketene Acetal Trapping: Add trimethylsilyl chloride (TMSCl) to the reaction mixture at -78 °C and stir for 30 minutes.
-
Rearrangement: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The[3][3]-sigmatropic rearrangement will proceed during this time.
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Workup and Reduction: Quench the reaction with a suitable buffer (e.g., saturated aqueous NH4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The resulting carboxylic acid is often reduced directly with a reducing agent like LiAlH4 to the corresponding alcohol for further functionalization.
Protocol 2: Ring-Closing Metathesis (Adapted from Zakarian et al.)
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Preparation: Dissolve the diene precursor in a degassed, anhydrous solvent such as dichloromethane or toluene to a very low concentration (e.g., 0.001 M).
-
Catalyst Addition: Add a solution of Grubbs' second-generation catalyst (typically 5-10 mol%) in the same solvent to the reaction mixture.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 40-80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
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Workup: Once the reaction is complete, quench it by adding a catalyst scavenger like ethyl vinyl ether. Concentrate the mixture and purify the macrocyclic product by column chromatography.
Protocol 3: Final Imine Formation via Thermolysis (Adapted from Kishi et al. and Zakarian et al.)
-
Method A (Kishi):
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Dissolve the amino ketone precursor in an inert, high-boiling solvent (e.g., chlorobenzene).
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Heat the solution in a sealed tube at a high temperature (e.g., 120-200 °C) for several hours (e.g., 1-18 hours).
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the resulting this compound by preparative HPLC.
-
-
Method B (Zakarian - for ester precursor):
-
Dissolve the amino ester precursor and triethylammonium mesitoate in toluene.
-
Heat the mixture at 85 °C for approximately 60 hours.
-
After cooling, purify the cyclic imine ester.
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Hydrolyze the methyl ester using lithium hydroxide in aqueous THF to yield this compound.[2]
-
Visualizations
Caption: Convergent synthetic strategy for this compound.
References
- 1. Marine Toxins with Spiroimine Rings: Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of pinnatoxins A and G and revision of the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound by Hashimoto, Nakamura [organic-chemistry.org]
- 5. Total Synthesis of this compound by Zakarian [organic-chemistry.org]
- 6. scispace.com [scispace.com]
Improving the efficiency of the Pinnatoxin A macrocyclization step.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of the Pinnatoxin A macrocyclization step.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the macrocyclization of the this compound core structure?
A1: The most prevalent and successful strategy for forming the 27-membered carbocyclic backbone of this compound is through a Ring-Closing Metathesis (RCM) reaction.[1][2] This reaction typically utilizes a ruthenium-based catalyst, such as the Grubbs catalyst, to form a new double bond and close the macrocycle.[1]
Q2: Why is achieving high efficiency in the this compound macrocyclization step so challenging?
A2: The difficulty in achieving high efficiency is primarily due to the large ring size, which introduces a significant entropic barrier.[3] This often leads to competing intermolecular reactions that result in the formation of dimers and other oligomeric byproducts instead of the desired intramolecular macrocyclization.[3][4] Additionally, steric hindrance from protecting groups on the linear precursor can impede the reaction.[1] The presence of multiple reactive sites can also lead to poor regioselectivity, forming smaller, undesired macrocyclic byproducts.[2]
Q3: What are "high-dilution conditions" and why are they important for this macrocyclization?
A3: High-dilution conditions are a critical strategy to favor the desired intramolecular ring-closing reaction over intermolecular polymerization.[3][4][5] By maintaining a very low concentration of the linear precursor, the probability of two molecules reacting with each other is significantly reduced. This is typically achieved by using a large volume of solvent or by the slow addition of the precursor to the reaction mixture, often with the use of a syringe pump.[4]
Q4: How do protecting groups impact the efficiency of the RCM step?
A4: Protecting groups play a crucial role and can have both positive and negative effects. Bulky protecting groups near the reacting olefinic ends can sterically hinder the approach of the catalyst, thereby slowing down or preventing the desired cyclization.[1] Conversely, the strategic placement of certain protecting groups can influence the conformation of the linear precursor, potentially pre-organizing it for cyclization and improving regioselectivity. For instance, in one synthesis, preserving a silyl protecting group on the C15 tertiary hydroxyl group was essential for achieving high regioselectivity in the RCM reaction, favoring the formation of the desired 27-membered ring over a 17-membered byproduct.[2]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Macrocycle
| Potential Cause | Suggested Solution |
| Intermolecular polymerization is outcompeting macrocyclization. | Implement or enhance high-dilution conditions. Decrease the concentration of the substrate (typically to <0.001 M). Use a syringe pump for the slow addition of the linear precursor to the reaction vessel containing the catalyst.[4] |
| Catalyst decomposition or inactivity. | Ensure the use of a fresh, active catalyst. Use anhydrous, degassed solvents to prevent catalyst deactivation by oxygen or water. Consider using a more robust second-generation Grubbs catalyst, which is known for its higher stability and activity.[1] |
| Steric hindrance from protecting groups. | If possible, consider using smaller protecting groups near the reactive termini. Alternatively, a different protecting group strategy that favors a more reactive conformation of the precursor might be necessary.[1] |
| Unfavorable conformation of the linear precursor. | The choice of solvent can influence the precursor's conformation. Screen different solvents. Additionally, substrate pre-organization through the introduction of rigid structural elements can be a powerful, albeit synthetically demanding, strategy.[3][6] |
Problem 2: Formation of Significant Amounts of Dimer or Oligomers
| Potential Cause | Suggested Solution |
| Concentration of the linear precursor is too high. | This is the most common cause. Significantly decrease the concentration. Employing slow addition techniques under high-dilution conditions is crucial.[4][5] |
| Reaction rate is slower than the rate of addition. | Decrease the rate of addition of the precursor via the syringe pump to ensure that the intramolecular reaction occurs before the concentration of the precursor builds up.[4] |
Problem 3: Poor Regioselectivity (Formation of Incorrect Ring Sizes)
| Potential Cause | Suggested Solution |
| Multiple reactive olefinic sites are present. | The regioselectivity of the RCM reaction can be sensitive to the substitution pattern around the double bonds. Protecting groups on adjacent functional groups can influence which double bond reacts. For example, the presence of a silyl ether at C15 in a this compound precursor directed the RCM to form the 27-membered ring, while its absence led to a significant amount of a 17-membered byproduct.[2] Re-evaluate your protecting group strategy. |
| The catalyst used has low selectivity. | Different generations and modifications of Grubbs catalysts exhibit varying selectivities. It may be beneficial to screen a panel of metathesis catalysts to identify one that provides the desired regioselectivity for your specific substrate. |
Quantitative Data Summary
The following tables summarize key quantitative data from reported syntheses of this compound, focusing on the macrocyclization step.
Table 1: Comparison of Ring-Closing Metathesis (RCM) Conditions and Yields
| Synthesis | Catalyst (mol%) | Concentration (M) | Solvent | Temperature | Yield of Macrocycle (%) | Key Byproducts | Reference |
| Zakarian (2008) | Grubbs' 2nd Gen. | Not specified, but high dilution implied | Toluene | Not specified | Not explicitly stated for RCM alone, but part of a successful sequence. | Not specified | [7] |
| Zakarian (revised) | Catalyst 40 (20 mol%) | Not specified | Not specified | Not specified | 75% | 17-membered macrocycle (6%) | [2] |
| Inoue-Hirama (2004) | Grubbs' 2nd Gen. | Not specified, but high dilution implied | CH₂Cl₂ | Reflux | Not explicitly stated for RCM alone, but part of a successful sequence. | Not specified | [1] |
Note: Detailed concentration and temperature data are often not explicitly stated in review articles and require consulting the full experimental sections of the primary literature.
Experimental Protocols
Protocol 1: Ring-Closing Metathesis (Zakarian Synthesis, 2011)
This protocol is based on the revised synthesis of this compound by Zakarian and coworkers, which reported a high yield for the RCM step.[2]
-
Preparation: A solution of the linear diene precursor in anhydrous, degassed toluene is prepared.
-
Reaction Setup: A separate flask containing a solution of the Grubbs-type catalyst 40 (20 mol%) in anhydrous, degassed toluene is prepared under an inert atmosphere (e.g., argon).
-
Slow Addition: The solution of the linear diene precursor is added dropwise to the catalyst solution over an extended period (e.g., 4-8 hours) using a syringe pump. The reaction is maintained at an elevated temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to isolate the desired 27-membered macrocycle.
Visualizations
References
- 1. Marine Toxins with Spiroimine Rings: Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High dilution principle - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. Total Synthesis of this compound by Zakarian [organic-chemistry.org]
Investigating the chemical stability and interconversion of Pinnatoxin A in aqueous media.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the chemical stability and interconversion of Pinnatoxin A (PnTX A) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is characterized by its remarkable chemical stability in aqueous media, particularly under neutral and strongly acidic conditions.[1][2][3] This high stability of its 7-membered cyclic imine ring is a significant factor contributing to its potent oral toxicity compared to other related toxins in the cyclic imine group.[1]
Q2: What is the relationship between this compound and this compound amino ketone (PnTX AK)?
A2: this compound amino ketone (PnTX AK) is the open-ring form of this compound. The structural difference lies in the cyclic imine group of PnTX A being hydrolyzed to an amino ketone in PnTX AK. The structural integrity of the cyclic imine is crucial for the potent bioactivity of pinnatoxins.[1][2][3]
Q3: Can PnTX AK be converted back to PnTX A in an aqueous solution?
A3: Studies have shown that the cyclization of PnTX AK to PnTX A does not readily occur under neutral (pH 7.3) or mildly acidic (pH 4.1) conditions in aqueous media, even with prolonged heating at temperatures up to 100°C.[1]
Q4: Under what conditions does this compound convert to PnTX AK?
A4: The conversion of PnTX A to PnTX AK (hydrolysis) is slow and requires harsh conditions. When PnTX A was heated in a neutral buffer (pH 7.3) at 100°C, approximately 12% hydrolysis was observed after 12 hours, increasing to 20% after 24 hours.[1] Under acidic conditions (pH 4.0 and 1.5) at 40°C, no observable decomposition was reported.[1]
Q5: Are there other types of isomerizations observed for pinnatoxins in aqueous media?
A5: Yes. For other pinnatoxins (D, E, F, and H), an acid-catalyzed isomerization has been reported.[4][5] This involves the opening and recyclization of the spiro-linked tetrahydropyranyl D-ring to form a smaller, thermodynamically favored tetrahydrofuranyl ring, resulting in isopinnatoxins.[4][6] These isopinnatoxins have been found to be significantly less toxic.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No conversion of PnTX A to PnTX AK is observed. | - Inappropriate reaction conditions: Temperature is too low, or the pH is not optimal for hydrolysis. - Short reaction time: The hydrolysis of PnTX A is a slow process. | - Increase the temperature to 100°C for observable hydrolysis. Note that even at this temperature, conversion is slow.[1] - Ensure the experiment is conducted over a sufficient duration (e.g., 12-24 hours) to detect conversion.[1] |
| Unexpected degradation products are detected. | - Harsh experimental conditions: Very high temperatures or extreme pH values might lead to unintended degradation pathways. - Contamination of the sample. | - Re-evaluate the experimental setup. This compound is generally stable, so unexpected products warrant a review of conditions. - Use high-purity solvents and reagents. - Analyze a control sample of PnTX A under standard, non-degrading conditions to ensure its initial purity. |
| Difficulty in detecting PnTX AK. | - Low concentration: The amount of PnTX AK formed might be below the detection limit of the analytical method. - Inadequate analytical technique. | - Concentrate the sample before analysis. - Utilize sensitive analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy for detection.[1][4] |
| Variability in isomerization results for other pinnatoxins. | - Incorrect acid concentration or temperature. The acid-catalyzed isomerization of the D-ring is dependent on these factors.[4] | - Carefully control the concentration of the acid (e.g., trifluoroacetic acid) and the reaction temperature (e.g., 50°C) as specified in established protocols.[4][6] |
Quantitative Data Summary
Table 1: Stability of this compound (PnTX A) under Various Aqueous Conditions
| Condition | Temperature | Duration | Observation | Reference |
| pH 7.3 (KH₂PO₄ buffer in D₂O) | 100°C | 12 hours | ~12% hydrolysis to PnTX AK | [1] |
| pH 7.3 (KH₂PO₄ buffer in D₂O) | 100°C | 24 hours | ~20% hydrolysis to PnTX AK | [1] |
| pH 4.0 (in D₂O) | 40°C | 48 hours | No observable decomposition | [1] |
| pH 1.5 (acidified with HCl in D₂O) | 40°C | 24 hours | No observable decomposition | [1] |
Table 2: Stability of this compound Amino Ketone (PnTX AK) under Various Aqueous Conditions
| Condition | Temperature | Duration | Observation | Reference |
| pH 7.3 (KH₂PO₄ buffer in D₂O) | 20°C | 48 hours | No cyclization to PnTX A | [1] |
| pH 7.3 (KH₂PO₄ buffer in D₂O) | 50°C | 19 hours | No cyclization to PnTX A | [1] |
| pH 7.3 (KH₂PO₄ buffer in D₂O) | 100°C | 72 hours | No cyclization to PnTX A, minimal decomposition | [1] |
| pH 4.1 | 20°C | 48 hours | No cyclization to PnTX A | [1] |
| pH 4.1 | 50°C | 19 hours | No cyclization to PnTX A | [1] |
| pH 4.1 | 100°C | 24 hours | Some decomposition observed | [1] |
| pH 4.1 | 100°C | 72 hours | Complete decomposition | [1] |
Experimental Protocols
Protocol 1: Investigation of this compound Hydrolysis to PnTX AK
-
Sample Preparation: Prepare a solution of this compound in a 0.01 M potassium dihydrogen phosphate (KH₂PO₄) buffer prepared in deuterium oxide (D₂O) to a final concentration suitable for NMR analysis.
-
Incubation: Heat the sample in a sealed NMR tube at 100°C.
-
Monitoring: Acquire NMR spectra and/or ESI mass spectra at regular intervals (e.g., 0, 12, and 24 hours).
-
Data Analysis: Monitor for the appearance of signals corresponding to PnTX AK and the decrease in signals for PnTX A to quantify the extent of hydrolysis.
Protocol 2: Investigation of PnTX AK Cyclization to this compound
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Sample Preparation: Dissolve PnTX AK in a suitable aqueous buffer (e.g., 0.01 M KH₂PO₄ in D₂O at pH 7.3 or an acetate buffer at pH 4.1).
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Incubation: Incubate the sample at various temperatures (e.g., 20°C, 50°C, and 100°C).
-
Monitoring: Collect NMR and/or ESI mass spectra at different time points (e.g., 0, 19, 48, and 72 hours).
-
Data Analysis: Analyze the spectra for any evidence of the formation of this compound.
Protocol 3: Acid-Catalyzed Isomerization of Pinnatoxins (e.g., Pinnatoxin E)
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Sample Preparation: Prepare a solution of the pinnatoxin isomer in a mixture of acetonitrile, water, and trifluoroacetic acid (TFA) (e.g., 1:1:0.2 v/v/v).[4][6]
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Incubation: Heat the solution at 50°C in a reaction oven.[4][6]
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Sampling: At specific time points (e.g., 0, 5, 20, and 60 minutes), withdraw aliquots of the reaction mixture.[4][6]
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Quenching and Dilution: Immediately dilute the aliquots (e.g., 100-fold) in a mixture of acetonitrile and water (1:1 v/v) to stop the reaction.[4][6]
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Analysis: Analyze the diluted samples immediately by LC-MS/MS to determine the ratio of the original pinnatoxin to its isomer.[4][6]
Visualizations
Caption: Interconversion pathway of this compound and its amino ketone form.
Caption: General workflow for studying this compound stability.
References
- 1. Stability of Cyclic Imine Toxins: Interconversion of Pinnatoxin Amino Ketone and this compound in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of cyclic imine toxins: interconversion of pinnatoxin amino ketone and this compound in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Stability of Cyclic Imine Toxins: Interconversion of Pinnatoxin Amino Ketone and this compound in Aqueous Media - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. Structural Characterization of Pinnatoxin Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing the low and unreliable availability of Pinnatoxin A from natural sources.
Pinnatoxin A Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low and unreliable availability of this compound from natural sources. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the sourcing, handling, and analysis of this compound.
Q1: Why is this compound so difficult to obtain from natural sources?
A1: The primary challenge has been the historical difficulty in identifying the producing organism. For many years, this compound was isolated from shellfish, which are filter feeders and not the original producers. The causative organism has since been identified as the dinoflagellate Vulcanodinium rugosum.[1][2][3] However, the concentration of this compound and its analogs in V. rugosum can vary significantly depending on the strain and culture conditions, such as temperature and salinity.[1][4] This variability makes a consistent supply from natural blooms or cultures unreliable.
Q2: What is the primary alternative to natural sourcing for obtaining this compound?
A2: Total chemical synthesis is the most viable alternative for obtaining a reliable supply of this compound.[5][6][7] Several research groups have developed complex, multi-step synthetic routes to produce this compound and its analogs. These synthetic approaches provide access to pure material for biological and toxicological studies, overcoming the limitations of natural availability.[7]
Q3: What is the confirmed biological target and mechanism of action of this compound?
A3: this compound is a potent antagonist of nicotinic acetylcholine receptors (nAChRs), with a particular selectivity for the neuronal α7 subtype.[7] It is not a calcium channel activator as initially proposed. The spiroimine functional group is crucial for its inhibitory activity at the receptor.[5] this compound blocks the ion channel by binding to the receptor's ligand-binding site, preventing acetylcholine from binding and activating the channel.[8][9]
Q4: How should I store this compound to ensure its stability?
A4: this compound is noted to have unusual stability for a cyclic imine.[6] For long-term storage, it is recommended to store it as a solid or in a dry, aprotic solvent (like acetonitrile or DMSO) at -20°C or below, protected from light. Aqueous solutions should be prepared fresh for experiments.
Q5: What are the primary safety precautions I should take when handling this compound?
A5: this compound is a highly potent neurotoxin with high acute toxicity.[3][10] All handling should be performed in a designated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory. Avoid inhalation of the solid material or aerosols of solutions. Have a clear spill cleanup procedure and waste disposal plan in place.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Extraction and Purification
Problem 1: Low yield of this compound from Vulcanodinium rugosum culture.
-
Possible Cause 1: Sub-optimal culture conditions.
-
Solution: The production of Pinnatoxin G (a precursor to A in shellfish) by V. rugosum is influenced by temperature and salinity. Optimal growth and toxin production may not coincide. Experiment with different temperature (e.g., 25-30°C) and salinity levels to find the best conditions for your specific strain.[4]
-
-
Possible Cause 2: Inefficient cell lysis and extraction.
-
Possible Cause 3: Loss of toxin during sample cleanup.
-
Solution: Pinnatoxins are lipophilic. During liquid-liquid partitioning (e.g., with hexane to remove lipids), ensure you are retaining the correct phase (the more polar layer, such as aqueous methanol or ethanol).[3] Use solid-phase extraction (SPE) with a suitable stationary phase (e.g., C18) to concentrate the toxin and remove interfering compounds.[12]
-
Problem 2: Co-elution of impurities during HPLC purification.
-
Possible Cause 1: Inappropriate column or mobile phase.
-
Possible Cause 2: Presence of Pinnatoxin isomers.
Analysis by LC-MS/MS
Problem 3: Poor sensitivity or inconsistent signal for this compound.
-
Possible Cause 1: Matrix effects from co-extracted compounds.
-
Solution: The complex matrix of biological extracts can cause ion suppression or enhancement in the mass spectrometer.[13] Improve your sample cleanup procedure using SPE. Diluting the sample can also mitigate matrix effects, but may compromise the limit of detection.
-
-
Possible Cause 2: Sub-optimal MS parameters.
-
Solution: Use multiple reaction monitoring (MRM) for quantification to enhance specificity and sensitivity. A common fragment ion for pinnatoxins is m/z 164.1, which corresponds to the iminium ring fragment.[12] Optimize collision energy and other MS parameters for your specific instrument.
-
-
Possible Cause 3: Toxin adsorption to vials or tubing.
-
Solution: Pinnatoxins can be "sticky." Use low-adsorption vials and ensure that the HPLC system is well-passivated, especially when working with low concentrations.
-
Total Synthesis
Problem 4: Low overall yield in the total synthesis of this compound.
-
Possible Cause 1: Difficulty in key bond-forming reactions.
-
Solution: The synthesis of this compound involves several challenging steps, such as the construction of the spiroimine and the macrocycle.[6][14] Each step needs to be carefully optimized. For example, the final imine ring closure can require harsh thermal conditions.[6] The choice of strategy (e.g., ring-closing metathesis) for macrocyclization is critical and can be low-yielding.[14][15]
-
-
Possible Cause 2: Stereochemical control issues.
-
Solution: this compound has multiple stereocenters. Reactions like the Ireland-Claisen rearrangement have been used to set key quaternary stereocenters with high diastereoselectivity, but this requires careful choice of reagents and conditions.[7] Poor stereocontrol at any step will lead to a mixture of diastereomers that are difficult to separate and will lower the yield of the desired product.
-
Quantitative Data Summary
The following tables summarize quantitative data related to the availability and analysis of this compound and its analogs.
Table 1: Pinnatoxin Content in Vulcanodinium rugosum Cultures
| Pinnatoxin Analog | Concentration per Cell (pg/cell) | Geographic Origin of Strain | Reference |
| Pinnatoxin G | 0.14 - 87 | Not specified | [4] |
| Pinnatoxin E | 0.4 - 10 | Not specified | [4] |
| Pinnatoxin F | 2.3 - 41 | Not specified | [4] |
| Pinnatoxin G | 4.7 | Ingril Lagoon, France | [4] |
| Novel Pinnatoxin | 20 | South China Sea | [1] |
| Pinnatoxin F (max) | 39 | Rangaunu Harbour, NZ | [1] |
Table 2: Overall Yields of Selected this compound Total Syntheses
| Lead Author/Group | Year | Key Strategy | Overall Yield | Reference |
| Kishi | 1998 | Intramolecular Diels-Alder | Not explicitly stated, multi-step | [6] |
| Inoue/Hirama | 2004 | Formal synthesis, dithiane alkylation, RCM | Not applicable (formal synthesis) | [6] |
| Zakarian | 2008 | Ireland-Claisen rearrangement, RCM | Not explicitly stated, multi-step | [14][15] |
| Zakarian (revised) | 2011 | Revised late-stage sequence | 1.4% | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Extraction of Pinnatoxins from V. rugosum
-
Harvesting: Centrifuge the V. rugosum culture to pellet the cells. Lyophilize the cell pellet to dryness.
-
Extraction: Extract the lyophilized cell pellet with methanol (containing 0.1% v/v acetic acid) three times, using sonication to ensure cell lysis.[3]
-
Solvent Removal: Combine the methanol extracts and evaporate to dryness under reduced pressure.
-
Defatting: Re-dissolve the residue in 50% ethanol-water and perform a liquid-liquid extraction with an equal volume of hexane. Discard the upper hexane layer.[3]
-
Further Purification: The resulting aqueous ethanol layer can be further purified by liquid-liquid extraction with ethyl acetate or by solid-phase extraction (SPE) on a C18 cartridge.[3]
Protocol 2: HPLC Purification of Pinnatoxins
-
Column: Use a preparative reversed-phase C18 column (e.g., Luna C18(2), 10 µm, 250 x 10 mm).[12]
-
Mobile Phase:
-
Solvent A: 10 mM Sodium Phosphate (NaH₂PO₄) in water.
-
Solvent B: Acetonitrile.
-
-
Elution: Elute with an isocratic mixture of 40% Solvent B at a flow rate of 5 mL/min.[12] (Note: Gradient elution may be necessary for complex mixtures and should be optimized).
-
Detection: Monitor the elution using a photodiode array (PDA) detector at 200-300 nm.[12]
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Desalting: Reduce the acetonitrile content of the collected fractions by evaporation and desalt using a C18 SPE cartridge.[12]
Protocol 3: LC-MS/MS Analysis of Pinnatoxins
-
LC System: A UHPLC system is recommended for better resolution.
-
Column: Use an analytical reversed-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 50 x 2.1 mm).[12]
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient: A typical gradient would be a linear ramp from 20% to 60% Solvent B over 2 minutes, hold for several minutes, and then re-equilibrate.[12]
-
Flow Rate: 0.5 mL/min.[12]
-
MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for specific parent-to-fragment transitions. For example, for Pinnatoxin G (precursor to A), a common transition is m/z 694.5 → 164.1.[12][16]
Visualizations
Diagram 1: General Workflow for this compound Sourcing
Caption: Workflow for obtaining pure this compound via natural sourcing or chemical synthesis.
Diagram 2: this compound Inhibition of Nicotinic Acetylcholine Receptor
References
- 1. tandfonline.com [tandfonline.com]
- 2. Exploration of Vulcanodinium rugosum Toxins and their Metabolism Products in Mussels from the Ingril Lagoon Hotspot in France - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of Pinnatoxin Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxin and Growth Responses of the Neurotoxic Dinoflagellate Vulcanodinium rugosum to Varying Temperature and Salinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Marine Toxins with Spiroimine Rings: Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis of pinnatoxins A and G and revision of the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition Mechanism of the Acetylcholine Receptor by α-Neurotoxins as Revealed by Normal-Mode Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the native muscle-type nicotinic receptor and inhibition by snake venom toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arts.units.it [arts.units.it]
- 11. cifga.com [cifga.com]
- 12. mdpi.com [mdpi.com]
- 13. LC–MS/MS Analysis of the Emerging Toxin Pinnatoxin-G and High Levels of Esterified OA Group Toxins in Galician Commercial Mussels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Total Synthesis of this compound by Zakarian [organic-chemistry.org]
- 15. Total synthesis of (+)-pinnatoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Diastereoselective Ireland-Claisen Rearrangement for Pinnatoxin A Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pinnatoxin A, with a specific focus on the critical diastereoselective Ireland-Claisen rearrangement step.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Ireland-Claisen rearrangement in the total synthesis of this compound?
The Ireland-Claisen rearrangement is a crucial C-C bond-forming reaction used to establish the stereochemically complex C5 quaternary carbon in the G-ring of this compound.[1][2][3][4] This[3][3]-sigmatropic rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid allows for the precise control of two contiguous stereocenters.[1][3]
Q2: What is the key factor for achieving high diastereoselectivity in this rearrangement for this compound synthesis?
The key to high diastereoselectivity is the controlled formation of the (Z)-silyl ketene acetal intermediate.[1][2] The geometry of this enolate dictates the stereochemical outcome of the rearrangement. In the synthesis of this compound, a chiral lithium amide base is employed to achieve highly selective deprotonation, leading to the desired (Z)-enolate.[2][4]
Q3: Which bases are typically used to control the enolate geometry?
For α,α-disubstituted esters like the precursor to the G-ring of this compound, chiral lithium amides, such as Koga-type bases, have been shown to be highly effective in promoting the formation of the (Z)-enolate.[2][4] Other common strong bases include lithium diisopropylamide (LDA) and potassium hexamethyldisilazide (KHMDS). The choice of base and solvent system is critical for controlling the E/Z selectivity of the enolate.[5][6] For instance, LDA in THF typically favors the (Z)-enolate, while the addition of a co-solvent like HMPA can favor the (E)-enolate.[7]
Q4: What are the typical reaction conditions for this rearrangement?
The enolate formation is generally carried out at low temperatures, typically -78 °C, to ensure kinetic control.[7] The silyl ketene acetal is then generated in situ by trapping the enolate with a silylating agent like trimethylsilyl chloride (TMSCl). The[3][3]-sigmatropic rearrangement then proceeds upon warming the reaction mixture to room temperature or gentle heating.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during the diastereoselective Ireland-Claisen rearrangement in the context of this compound synthesis.
Problem 1: Low Diastereoselectivity (Poor d.r.)
-
Question: My Ireland-Claisen rearrangement is yielding a mixture of diastereomers with a low diastereomeric ratio (d.r.). What are the likely causes and how can I improve the selectivity?
-
Answer: Low diastereoselectivity is almost always due to poor control over the silyl ketene acetal geometry.
-
Potential Cause 1: Ineffective Base or Deprotonation Conditions. The choice and quality of the base are paramount. For the this compound precursor, a chiral lithium amide is used to enforce the formation of the (Z)-enolate.[2][4]
-
Solution:
-
Ensure your chiral lithium amide is of high purity and correctly prepared.
-
Consider screening other bases like KHMDS in toluene, which has been shown to favor (Z)-enolates for α-alkoxy esters.[5][6]
-
Strictly anhydrous conditions are essential. Any trace of water will quench the base and can affect the enolization selectivity. Ensure all glassware is flame-dried and solvents are freshly distilled from an appropriate drying agent.[8]
-
-
-
Potential Cause 2: Incorrect Solvent System. The polarity of the solvent can significantly influence the enolate geometry.
-
Potential Cause 3: Temperature Fluctuations. The enolization step is kinetically controlled and sensitive to temperature.
-
Solution: Maintain a stable low temperature (e.g., -78 °C using a dry ice/acetone bath) during the deprotonation and silylation steps.
-
-
Problem 2: Low or No Product Yield
-
Question: I am observing a low yield of the rearranged product, with a significant amount of starting material remaining. What could be the issue?
-
Answer: Low yields can result from incomplete reaction or decomposition of intermediates.
-
Potential Cause 1: Inactive Base. The most common culprit for an incomplete reaction is an inactive or degraded strong base.
-
Solution:
-
Use a fresh bottle of the base or titrate your current solution to determine its exact molarity.[8] KHMDS and LDA are notoriously sensitive to moisture and air.
-
Ensure the base is added slowly to the cooled solution of the ester to avoid localized heating and decomposition.
-
-
-
Potential Cause 2: Premature Quenching. Any protic source in the reaction mixture will quench the enolate before it can be silylated.
-
Solution:
-
Rigorously dry all solvents and reagents. Toluene can be distilled over sodium/benzophenone, and THF over sodium/benzophenone or passed through a solvent purification system.
-
Dry the ester substrate azeotropically with benzene or toluene before the reaction.
-
-
-
Potential Cause 3: Insufficient Rearrangement Time/Temperature. The[3][3]-sigmatropic rearrangement requires sufficient thermal energy.
-
Solution: After the silylation step, ensure the reaction is allowed to warm to room temperature and stirred for an adequate period. Gentle heating (e.g., to 40-60 °C) may be necessary to drive the rearrangement to completion, but this should be done cautiously as it can sometimes decrease diastereoselectivity.
-
-
Problem 3: Formation of Side Products
-
Question: I am observing significant side products in my reaction mixture. How can I identify and minimize them?
-
Answer: Side product formation often points to issues with enolate stability or reaction conditions.
-
Potential Side Product 1: Deacylated Allylic Alcohol. This results from the cleavage of the ester group.
-
Cause: This can occur if the intermediate enolate is unstable.
-
Solution:
-
Minimize the time the enolate is present before trapping with the silylating agent.
-
Ensure the silylating agent is added promptly after the base.
-
-
-
Potential Side Product 2: Aldol Condensation Products. If the enolate reacts with unreacted starting ester, aldol-type products can form.
-
Cause: This is more likely if the enolization is slow or incomplete.
-
Solution:
-
Use a slight excess of the base to ensure full and rapid deprotonation.
-
Maintain a low temperature during enolate formation to disfavor intermolecular reactions.
-
-
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on the Ireland-Claisen rearrangement for substrates analogous to the this compound precursor, highlighting the impact of different bases and solvents on yield and diastereoselectivity.
Table 1: Effect of Base and Solvent on Diastereoselectivity of α-Alkoxy Esters [6]
| Entry | Substrate | Base (equiv.) | Solvent | Product | Yield (%) | d.r. (syn/anti) |
| 1 | α-OBn Ester | LDA (1.5) | THF | anti | 75 | 1:10 |
| 2 | α-OBn Ester | KHMDS (1.5) | Toluene | syn | 82 | >20:1 |
| 3 | α-OMEM Ester | LDA (1.5) | THF | anti | 70 | 1:6 |
| 4 | α-OMEM Ester | KHMDS (1.5) | Toluene | syn | 85 | >20:1 |
Table 2: Diastereoselective Ireland-Claisen Rearrangement of α-Branched Esters [9]
| Entry | Substrate | Base | Silylating Agent | Solvent | Product | Yield (%) | d.r. (syn/anti) |
| 1 | α-Me, α-Et Ester | (R,R)-chiral amide | TMSCl | Toluene | syn | 85 | >20:1 |
| 2 | α-Me, α-Et Ester | (S,S)-chiral amide | TMSCl | Toluene | anti | 82 | 1:15 |
| 3 | α-Me, α-Et Ester | LDA | TMSCl | THF | Mixture | 78 | 2:1 |
Experimental Protocols
Detailed Methodology for the Diastereoselective Ireland-Claisen Rearrangement in the Synthesis of this compound (Based on the Zakarian Synthesis) [2][4]
This protocol is adapted from the total synthesis of (+)-Pinnatoxin A by Stivala and Zakarian.
1. Preparation of the Chiral Lithium Amide Base:
-
To a flame-dried, argon-purged flask is added the chiral amine (e.g., a Koga-type amine, 1.2 equivalents) and anhydrous toluene.
-
The solution is cooled to -78 °C.
-
n-Butyllithium (1.15 equivalents) is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes.
2. Ireland-Claisen Rearrangement:
-
In a separate flame-dried, argon-purged flask, the α,α-disubstituted allylic ester precursor to the G-ring of this compound (1.0 equivalent) is dissolved in anhydrous toluene.
-
The solution is cooled to -78 °C.
-
The freshly prepared chiral lithium amide solution is added dropwise to the ester solution via cannula.
-
The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolization.
-
Freshly distilled trimethylsilyl chloride (TMSCl, 2.0 equivalents) is added dropwise.
-
The reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude γ,δ-unsaturated carboxylic acid is purified by flash column chromatography.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the diastereoselective Ireland-Claisen rearrangement.
Troubleshooting Logic for Low Diastereoselectivity
References
- 1. Total Synthesis of this compound by Zakarian [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of (+)-pinnatoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereodivergence in the Ireland-Claisen Rearrangement of α-Alkoxy Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ireland-Claisen Rearrangement | NROChemistry [nrochemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Developing robust purification protocols for Pinnatoxin A from complex marine matrices.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Pinnatoxin A from complex marine matrices.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Question: I am observing low recovery of this compound after the initial extraction from shellfish tissue. What are the possible causes and solutions?
Answer:
Low recovery of this compound during initial extraction can be attributed to several factors. Inefficient cell lysis and toxin extraction is a primary concern. The choice of solvent and the homogenization method are critical for effectively releasing the toxin from the matrix.
Possible Causes:
-
Inadequate Homogenization: Insufficient disruption of the shellfish tissue can leave a significant amount of the toxin trapped within the matrix.
-
Suboptimal Solvent System: The polarity of the extraction solvent may not be ideal for this compound, which is a lipophilic compound.
-
Insufficient Solvent Volume: An inadequate solvent-to-tissue ratio can lead to incomplete extraction.
-
Toxin Degradation: Although generally stable, prolonged exposure to harsh conditions or certain enzymes in the tissue homogenate could potentially lead to degradation.
Troubleshooting Steps:
-
Optimize Homogenization: Ensure thorough homogenization of the shellfish tissue. High-speed homogenizers (e.g., Polytron) at high RPMs (e.g., 10,000-15,000 rpm) for a sufficient duration (1-3 minutes) are recommended.[1][2]
-
Solvent System Evaluation: Methanol is a commonly used and effective solvent for the extraction of Pinnatoxins.[1][2] Consider using methanol with a small percentage of acetic acid (e.g., 0.1% v/v) to improve the extraction of certain isomers.[3]
-
Adjust Solvent-to-Tissue Ratio: A common starting point is a 4:1 ratio of solvent to tissue (e.g., 8 mL of methanol for 2 g of homogenized tissue).[1] If recovery remains low, increasing this ratio may be beneficial.
-
Control Temperature: Perform the extraction at room temperature or on ice to minimize potential enzymatic degradation.
Question: My LC-MS/MS analysis shows significant signal suppression for this compound. How can I mitigate these matrix effects?
Answer:
Matrix effects, particularly signal suppression in electrospray ionization (ESI), are a common challenge when analyzing complex biological samples like shellfish extracts.[4] These effects are caused by co-eluting matrix components that interfere with the ionization of the target analyte.
Possible Causes:
-
Co-eluting Matrix Components: Lipids, pigments, and other endogenous compounds from the shellfish tissue can suppress the ionization of this compound.
-
Insufficient Sample Cleanup: The initial extraction may carry over a significant amount of interfering substances into the final extract.
Troubleshooting Steps:
-
Implement a Liquid-Liquid Partitioning Step: After the initial methanol extraction, a liquid-liquid partitioning step with a non-polar solvent like hexane can effectively remove a significant portion of lipids. The methanolic layer containing the more polar toxins is retained for further purification.[1]
-
Utilize Solid-Phase Extraction (SPE): SPE is a crucial step for cleaning up the extract and reducing matrix effects. Polymeric sorbents have been shown to be effective in retaining lipophilic toxins while allowing interfering compounds to be washed away.[4] Strata-X is a specific polymeric sorbent that has been used for desalting and purifying Pinnatoxin isomers.[3]
-
Optimize SPE Protocol:
-
Conditioning: Properly condition the SPE cartridge with methanol followed by water or an aqueous organic mixture to ensure optimal sorbent performance.[3]
-
Loading: Ensure the sample is loaded onto the cartridge under appropriate pH and solvent conditions to facilitate toxin binding.
-
Washing: Use a wash solution (e.g., a low percentage of organic solvent in water) to remove polar interferences without eluting the this compound.
-
Elution: Elute the toxin with a stronger organic solvent like methanol.[3]
-
-
Matrix-Matched Standards: For accurate quantification, it is highly recommended to prepare calibration curves using matrix-matched standards. This involves spiking blank, extracted shellfish matrix with known concentrations of this compound standards to compensate for any remaining matrix effects.[5]
Question: I am observing multiple peaks in my chromatogram that could correspond to this compound, making quantification difficult. What could be the reason for this?
Answer:
The presence of multiple peaks related to this compound can arise from the existence of different isomers and potential isomerization during sample processing.
Possible Causes:
-
Presence of Natural Isomers: Shellfish can accumulate various Pinnatoxin analogs (e.g., Pinnatoxin E, F, G, H) and their isomers.[3] These structurally similar compounds may have slightly different retention times.
-
Acid-Catalyzed Isomerization: Pinnatoxins can undergo isomerization under acidic conditions. This can occur through the opening and recyclization of the spiro-linked tetrahydropyranyl D-ring.[3] If acidic conditions are used during extraction or sample storage, you may be artificially generating additional isomers.
Troubleshooting Steps:
-
Control pH During Extraction: If isomerization is a concern, avoid strongly acidic conditions during extraction and sample handling. While a small amount of weak acid like acetic acid can be beneficial for the extraction of some isomers, strong acids should be avoided.[3]
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to confirm the elemental composition of the different peaks. This can help to distinguish between isomers and unrelated matrix components.
-
Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation patterns of the different peaks. Isomers of this compound will often exhibit similar fragmentation patterns, which can aid in their identification.
-
Use of Reference Standards: Whenever possible, use certified reference materials for the different Pinnatoxin analogs to confirm their retention times and mass spectra.[5]
Frequently Asked Questions (FAQs)
What is the primary source of this compound in marine environments?
This compound and its analogs are produced by the benthic dinoflagellate Vulcanodium rugosum.[3][6] These toxins can accumulate in various filter-feeding organisms, particularly bivalve shellfish.[3]
What are the main challenges in developing a robust purification protocol for this compound?
The main challenges include:
-
The complex and often lipid-rich nature of the marine matrices (e.g., shellfish tissue).
-
The low concentrations at which Pinnatoxins are often found.[7]
-
Significant matrix effects that can interfere with detection and quantification.[4]
-
The presence of multiple, structurally similar isomers.[3]
-
The limited availability of certified reference materials for all Pinnatoxin analogs.[8]
What are the key steps in a typical purification workflow for this compound from shellfish?
A general workflow involves:
-
Homogenization: Mechanical disruption of the shellfish tissue.
-
Solvent Extraction: Extraction of the homogenized tissue with an organic solvent, typically methanol.[1]
-
Liquid-Liquid Partitioning (Optional but Recommended): A cleanup step to remove non-polar interferences like lipids using a solvent such as hexane.[1]
-
Solid-Phase Extraction (SPE): A critical cleanup and concentration step to remove remaining interferences and isolate the lipophilic toxins.[4]
-
Final Purification (Optional): For obtaining highly pure toxin, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[3]
-
Analysis: Detection and quantification, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for Pinnatoxin Analysis
| Toxin | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
|---|---|---|---|
| Pinnatoxin G | 694.4 | 458.0 | 676.4 |
| Additional regulated and non-regulated lipophilic toxins are often included in multi-toxin methods. | | | |
Data sourced from a study on Pinnatoxin-G detection.[2]
Table 2: Recovery Rates for Lipophilic Marine Toxins
| Toxin | Recovery (%) |
|---|---|
| Pinnatoxin-E | 122% |
| Other Lipophilic Toxins | 91% - 104% |
Data from a single-day validation study. Note that recoveries can vary significantly depending on the matrix and the specific protocol used.[5]
Experimental Protocols
Protocol 1: Extraction of this compound from Shellfish Tissue
This protocol is a composite of methods described in the literature.[1][2]
-
Sample Preparation: Weigh 2.0 g (± 0.2 g) of homogenized shellfish tissue into a 50 mL centrifuge tube.
-
Extraction:
-
Add 8.0 mL of methanol to the centrifuge tube.
-
Homogenize the mixture using a high-speed homogenizer (e.g., Polytron) at 10,000-15,000 rpm for 1-3 minutes.
-
-
Centrifugation: Centrifuge the homogenate at approximately 5,000 x g for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Liquid-Liquid Partitioning (Defatting):
-
Transfer a 2.5 mL aliquot of the supernatant to a new glass tube.
-
Add 0.5 mL of water.
-
Add 2.5 mL of hexane, vortex mix thoroughly, and centrifuge for 5 minutes at a low speed (e.g., ≥233 x g).
-
Carefully discard the upper hexane layer.
-
Repeat the hexane wash step.
-
-
Chloroform Extraction:
-
To the remaining methanolic layer, add 1.0 mL of water.
-
Add 4.0 mL of chloroform and vortex mix.
-
Centrifuge for 5 minutes at a low speed (e.g., ≥233 x g) and transfer the lower chloroform layer to a new tube.
-
Repeat the chloroform extraction step and combine the chloroform extracts.
-
-
Drying and Reconstitution:
-
Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 0.5 mL) of methanol.
-
-
Filtration: Filter the reconstituted extract through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis or further purification by SPE.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is based on the method described for the purification of isopinnatoxin E.[3]
-
Cartridge Conditioning:
-
Condition a Strata-X SPE cartridge (or a similar polymeric reversed-phase cartridge) with 6 mL of methanol.
-
Equilibrate the cartridge with 6 mL of methanol-water (1:3 v/v).
-
-
Sample Loading:
-
Dilute the initial extract (from Protocol 1 or a similar method) with water to achieve a solvent composition similar to the equilibration buffer (e.g., 25% methanol).
-
Load the diluted extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 6 mL of acetonitrile-water (3:17 v/v) to remove polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of methanol.
-
-
Final Preparation: The eluate can be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Pinnatoxin - Wikipedia [en.wikipedia.org]
- 7. Confirmation of Pinnatoxins and Spirolides in Shellfish and Passive Samplers from Catalonia (Spain) by Liquid Chromatography Coupled with Triple Quadrupole and High-Resolution Hybrid Tandem Mass Spectrometry - IRTA Pubpro [repositori.irta.cat]
- 8. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Preventing epimerization during the intramolecular aldol condensation for G-ring formation.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of epimerization during the intramolecular aldol condensation for the formation of complex cyclic structures, such as the G-ring in polycyclic natural products.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of an intramolecular aldol condensation?
A1: Epimerization is a chemical process where the stereochemical configuration at one of several chiral centers in a molecule is inverted. In the context of an intramolecular aldol condensation, this typically occurs at the α-carbon to a carbonyl group. The basic or acidic conditions used to generate the enolate intermediate can lead to the removal and re-addition of a proton at this stereocenter. If the proton is added back from the opposite face of the planar enolate, a different diastereomer (an epimer) is formed, compromising the stereochemical integrity of the final product.[1]
Q2: Why is preventing epimerization crucial during the formation of complex polycyclic systems like a G-ring?
A2: In the synthesis of complex molecules, particularly in drug development, specific stereoisomers can have vastly different biological activities and pharmacological profiles. Uncontrolled epimerization leads to a mixture of diastereomers, which can be challenging and costly to separate. This results in a lower yield of the desired active compound and can introduce impurities with potentially undesirable effects into the final product.
Q3: What are the primary factors that cause epimerization in this reaction?
A3: Epimerization during aldol condensations is primarily caused by factors that promote the reversible formation of the enolate intermediate. Key factors include:
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for the reverse aldol reaction and subsequent re-protonation, leading to thermodynamic equilibration and a mixture of epimers.[1]
-
Strong Bases or Acids: The presence of strong bases or acids can facilitate the deprotonation/reprotonation process at the α-carbon.[1]
-
Prolonged Reaction Times: Longer exposure to reaction conditions that promote epimerization increases the likelihood of forming the more thermodynamically stable, and often undesired, epimer.[1]
-
Solvent Effects: The polarity and protic nature of the solvent can influence the stability of the enolate intermediate and the transition states, thereby affecting the rate of epimerization.[1]
Q4: How does the choice of base influence epimerization?
A4: The choice of base is critical for controlling epimerization.
-
Sterically Hindered, Strong Bases: Non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) are often used to favor the kinetic enolate. At low temperatures, these bases rapidly and irreversibly deprotonate the most accessible α-proton, and the bulky nature of the base can prevent equilibration.
-
Smaller, Weaker Bases: Smaller bases, such as alkoxides or hydroxides, can lead to reversible enolate formation. This allows the reaction to reach thermodynamic equilibrium, often resulting in a mixture of epimers.
Q5: What is the role of kinetic vs. thermodynamic control in preventing epimerization?
A5: The concepts of kinetic and thermodynamic control are central to managing stereoselectivity in aldol reactions.
-
Kinetic Control: This regime favors the product that is formed fastest, which has the lowest activation energy. To achieve kinetic control and preserve the desired stereochemistry, reactions are typically run at very low temperatures for short durations with strong, hindered bases. This makes the reaction essentially irreversible.
-
Thermodynamic Control: This favors the most stable product. It is achieved under conditions that allow for equilibration, such as higher temperatures and longer reaction times. If the desired product is not the most thermodynamically stable isomer, operating under these conditions will lead to epimerization.[2][3][4]
Troubleshooting Guide
Problem: Significant formation of the undesired epimer in the G-ring cyclization.
Symptom: NMR or HPLC analysis of the crude reaction mixture shows a significant percentage of an undesired diastereomer.
| Possible Cause | Recommended Solution(s) |
| Reaction Temperature Too High | Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to favor the kinetic product and prevent equilibration. Ensure the cooling bath is stable throughout the addition and reaction time.[1] |
| Incorrect Base Selection | Use a strong, sterically hindered, non-nucleophilic base such as LDA or KHMDS to ensure rapid and irreversible formation of the kinetic enolate. Avoid smaller bases like NaOH, KOH, or NaOMe if the kinetic product is desired. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Extended reaction times, even at low temperatures, can allow for slow equilibration to the thermodynamic product.[1] |
| Inappropriate Solvent | Use an aprotic, non-polar solvent like THF or diethyl ether. Protic solvents can facilitate proton exchange, leading to epimerization. |
| Slow Addition of Reagents | Add the base or substrate slowly at low temperature to maintain control over the reaction and prevent localized heating. |
Data Presentation
Table 1: Influence of Reaction Conditions on Diastereomeric Ratio (Illustrative)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio (Desired:Epimer) | Control Regime |
| 1 | LDA (1.1) | THF | -78 | 1 | >95:5 | Kinetic |
| 2 | LDA (1.1) | THF | 0 | 1 | 80:20 | Kinetic/Thermodynamic |
| 3 | KHMDS (1.1) | Toluene | -78 | 1.5 | 92:8 | Kinetic |
| 4 | NaH (1.2) | THF | 25 | 6 | 40:60 | Thermodynamic |
| 5 | KOH (2.0) | EtOH | 50 | 12 | 15:85 | Thermodynamic |
Note: These are representative data based on established principles of stereocontrol. Actual results will vary depending on the specific substrate.
Experimental Protocols
Protocol 1: General Procedure for Kinetically Controlled Intramolecular Aldol Condensation
This protocol provides a general method for performing an intramolecular aldol condensation under kinetic control to minimize epimerization.
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.
-
Maintain a positive pressure of dry nitrogen throughout the reaction.
-
-
Reaction Setup:
-
Dissolve the dicarbonyl precursor (1.0 equiv) in anhydrous THF (to a concentration of 0.01-0.05 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Enolate Formation:
-
In a separate flask, prepare a solution of LDA (1.1 equiv) in anhydrous THF.
-
Slowly add the LDA solution dropwise to the cooled solution of the precursor over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Reaction Monitoring and Quenching:
-
Monitor the progress of the cyclization by thin-layer chromatography (TLC) or by quenching small aliquots for LC-MS analysis.
-
Once the starting material is consumed (typically 1-2 hours), quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired diastereomer.
-
Visualizations
Caption: Base-catalyzed epimerization proceeds via a planar enolate intermediate.
Caption: Troubleshooting workflow for addressing epimerization issues.
Caption: Energy profile showing a lower activation barrier for the kinetic product.
References
Pinnatoxin A Synthesis: Technical Support Center for the Final Imine Ring Closure
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of the final imine ring closure in the total synthesis of Pinnatoxin A.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the final intramolecular imine formation.
Issue 1: Low or No Yield of the Desired this compound
| Potential Cause | Suggested Solution | Experimental Protocol |
| Insufficient thermal energy for cyclization | The formation of the sterically hindered seven-membered imine ring in this compound requires significant thermal activation.[1][2] Increase the reaction temperature and/or prolong the reaction time. | See Protocol 1 and Protocol 2 for high-temperature cyclization conditions. |
| Decomposition of the amino ketone precursor | The amino ketone precursor can be susceptible to decomposition at elevated temperatures, especially if impurities are present.[2] Ensure the precursor is of high purity. Consider using a lower temperature for a longer duration or a different high-boiling point solvent. | Purify the amino ketone precursor meticulously using column chromatography or HPLC before subjecting it to high temperatures. |
| Solvent effects | The choice of solvent can influence the reaction rate and yield. Non-polar, high-boiling point solvents are typically used. | Chlorobenzene has been successfully employed.[2] Other high-boiling aromatic solvents could be explored, but compatibility with the substrate must be verified. |
| Incomplete reduction of the azide precursor | If the amine is generated in situ from an azide, incomplete reduction will lead to a lower concentration of the required amino ketone. | Monitor the reduction of the azide to the amine by TLC or LC-MS to ensure complete conversion before proceeding with the cyclization step. If using a Staudinger reaction, ensure an adequate amount of the phosphine reagent is used.[3] |
Issue 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Intermolecular reactions | At high concentrations, the amino ketone precursor may undergo intermolecular reactions. |
| Oxidation of the amine or other sensitive functional groups | The substrate may be sensitive to oxidation at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: Why is the final imine ring closure in this compound synthesis so challenging?
The formation of the seven-membered imine ring in this compound is entropically disfavored and involves the condensation of a sterically hindered ketone and an amine within a complex macrocyclic structure. Studies have shown that a significant energy barrier exists for this cyclization, necessitating harsh thermal conditions to drive the reaction to completion.[1][2] The stability of the resulting imine is remarkably high, indicating a large energy barrier for the reverse hydrolytic cleavage.[2][4]
Q2: What are the typical reaction conditions and expected yields for the imine formation?
Different total syntheses of this compound have reported varying conditions. Below is a summary of key examples:
| Research Group | Precursor | Reaction Conditions | Yield |
| Kishi et al. | Amino ketone | 200 °C, 1 h, 1-2 torr | 70% |
| Zakarian et al. | Ketoamino acid | Chlorobenzene, 120 °C, 18 h | 74% |
Q3: Can I use acid or base catalysis to promote the imine formation at a lower temperature?
While general imine formations are often catalyzed by acids or bases, the this compound system is unique.[5] Attempts to form the imine under acidic or neutral aqueous conditions, even at elevated temperatures (up to 100 °C), have been unsuccessful, with decomposition being observed at higher temperatures.[2][4] The high stability of the imine ring also suggests that catalysis of the cyclization is not straightforward. Thermal activation remains the most reliably reported method.
Q4: Is it necessary to protect other functional groups during the high-temperature cyclization?
The necessity of protecting groups is highly dependent on the specific synthetic route and the functional groups present on the precursor. In the reported syntheses, robust protecting groups that can withstand high temperatures, such as silyl ethers, were present on other parts of the molecule and were removed in a subsequent step.[2] It is crucial to choose protecting groups that are stable under the harsh thermal conditions required for the imine formation.
Q5: How can I monitor the progress of the reaction?
Monitoring the reaction can be challenging due to the high temperatures. However, small aliquots can be carefully taken from the reaction mixture, cooled, and then analyzed by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product.
Experimental Protocols
Protocol 1: High-Temperature Cyclization of Amino Ketone (Kishi Conditions)
This protocol is based on the final step in the total synthesis of the unnatural enantiomer of this compound by Kishi and coworkers.[1]
-
Preparation: Place the purified amino ketone precursor in a reaction vessel suitable for high-vacuum and high-temperature reactions.
-
Solvent: The reaction is performed neat under high vacuum.
-
Reaction: Heat the vessel to 200 °C under a high vacuum (1-2 torr) for 1 hour.
-
Work-up: After cooling to room temperature, the crude product is purified by an appropriate chromatographic method (e.g., silica gel chromatography or HPLC) to yield this compound.
Protocol 2: Thermolysis in Chlorobenzene (Zakarian Conditions)
This protocol is adapted from the Zakarian group's total synthesis of (+)-Pinnatoxin A.[2]
-
Preparation: Dissolve the silyl-protected ketoamino acid precursor in anhydrous chlorobenzene in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Reaction: Heat the reaction mixture to 120 °C and maintain for 18 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue is then purified by chromatography to isolate the silyl-protected this compound.
-
Deprotection: The silyl protecting groups are subsequently removed using standard procedures (e.g., HF in aqueous MeCN) to afford this compound.
Visualizations
Caption: Experimental workflow for the final imine ring closure in this compound synthesis.
Caption: Troubleshooting logic for low yield in the imine ring closure step.
References
- 1. Marine Toxins with Spiroimine Rings: Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound by Zakarian [organic-chemistry.org]
- 4. Stability of Cyclic Imine Toxins: Interconversion of Pinnatoxin Amino Ketone and this compound in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imine formation-Typical procedures - operachem [operachem.com]
Mitigating matrix effects in LC-MS analysis of pinnatoxins in shellfish.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of pinnatoxins in shellfish.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of pinnatoxins, offering potential causes and solutions.
Question: Why am I observing poor recovery of pinnatoxins from my shellfish samples?
Answer:
Low recovery of pinnatoxins can stem from several factors related to the extraction and sample preparation process. The complex nature of the shellfish matrix requires an efficient extraction method to ensure the target analytes are effectively isolated.
-
Inefficient Extraction: The choice of extraction solvent and method is critical. A common and effective method involves homogenization of the shellfish tissue with methanol or a methanol/water mixture.[1][2] For some lipophilic toxins, an acidic extraction using acetic acid with heating has been shown to yield high recoveries.[2][3] It is crucial to ensure thorough homogenization to disrupt the tissue and allow for complete extraction of the toxins.
-
Analyte Loss During Clean-up: Solid-Phase Extraction (SPE) is often used to clean up the sample extract before LC-MS analysis.[4] However, the choice of SPE sorbent and the elution protocol must be optimized to prevent the loss of pinnatoxins. If the sorbent is too retentive or the elution solvent is too weak, the analytes may not be fully recovered from the SPE cartridge.
-
Analyte Degradation: Pinnatoxins can be sensitive to factors such as pH and temperature.[5] During extraction and sample processing, it is important to avoid harsh conditions that could lead to the degradation of the target compounds.
To improve recovery, consider re-evaluating your extraction protocol. You might need to test different solvent systems or incorporate a heating step.[2][5] Additionally, optimizing your SPE clean-up method by testing different sorbents and elution solvents can help minimize analyte loss.
Question: I am seeing significant signal suppression or enhancement for my pinnatoxin standards in the presence of the shellfish matrix. What is causing this and how can I correct for it?
Answer:
The phenomenon you are observing is known as a matrix effect, which is a common challenge in LC-MS analysis of complex samples like shellfish.[6][7][8] Matrix effects are caused by co-eluting endogenous compounds from the sample that interfere with the ionization of the target analytes in the mass spectrometer's ion source, leading to either a decrease (suppression) or an increase (enhancement) in the signal.[9][10]
Several strategies can be employed to mitigate matrix effects:
-
Sample Dilution: A straightforward approach is to dilute the sample extract.[9][11] This reduces the concentration of interfering matrix components, thereby lessening their impact on the ionization of the pinnatoxins. However, this approach is only viable if the resulting concentration of the analyte remains above the limit of quantification (LOQ).
-
Improved Sample Clean-up: A more effective sample clean-up can significantly reduce matrix effects by removing interfering compounds. Solid-Phase Extraction (SPE) is a widely used technique for this purpose.[4][11] Different SPE phases, such as C18 or polymeric sorbents, can be tested to find the most effective one for removing matrix components while retaining the pinnatoxins.
-
Matrix-Matched Calibration: This technique involves preparing calibration standards in a blank matrix extract that is free of the target analytes.[6] This helps to compensate for the matrix effects as the standards and the samples will be affected in a similar manner.
-
Use of Internal Standards: The most robust method to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) for the pinnatoxin of interest.[7][12] The SIL-IS is added to the sample at the beginning of the extraction process and will co-elute with the native analyte. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same matrix effects, allowing for accurate quantification.
-
Standard Addition Method: In the absence of a SIL-IS, the standard addition method can be used.[7][12] This involves adding known amounts of the pinnatoxin standard to aliquots of the sample extract and then determining the concentration of the analyte by extrapolating back to the x-intercept of the calibration curve.
Question: My chromatographic peak shape for pinnatoxins is poor (e.g., broad, tailing, or splitting). What could be the issue?
Answer:
Poor peak shape can be caused by a variety of factors related to the chromatography, the sample, or the instrument.
-
Column Overload: Injecting too much sample or too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting your sample or injecting a smaller volume.
-
Incompatible Injection Solvent: The solvent in which your sample is dissolved should be of similar or weaker strength than the initial mobile phase. If the injection solvent is too strong, it can cause peak distortion.
-
Column Contamination: Accumulation of matrix components on the analytical column can lead to poor peak shape and a loss of resolution. A proper sample clean-up is crucial to prevent this.[4] Regularly flushing the column or using a guard column can also help.
-
Secondary Interactions: Pinnatoxins, being cyclic imines, can interact with active sites on the column packing material, leading to peak tailing. Using a column with end-capping or adding a small amount of a competing base to the mobile phase can sometimes mitigate these interactions.
-
Isomerization: Some pinnatoxins can exist as isomers, and under certain conditions (e.g., pH, temperature), they may interconvert, leading to broadened or split peaks.[13] Ensure that your sample preparation and analytical conditions are controlled to minimize potential isomerization.
Frequently Asked Questions (FAQs)
What is the most effective extraction method for pinnatoxins from shellfish?
A widely used and effective method is extraction with methanol or a methanol/water (80:20, v/v) mixture using a high-speed homogenizer.[1][2] The EU-Harmonised Standard Operating Procedure for the determination of lipophilic marine biotoxins often recommends a methanol-based extraction.[1] For certain applications, an acidic extraction with heating may also be considered.[2]
How can I quantitatively assess the extent of matrix effects in my assay?
The matrix effect can be quantitatively assessed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solvent standard at the same concentration.[10] The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak area in matrix / Peak area in solvent) x 100
A value of 100% indicates no matrix effect, a value <100% indicates signal suppression, and a value >100% indicates signal enhancement.[14]
Are there certified reference materials (CRMs) available for pinnatoxins?
Yes, certified reference materials for some pinnatoxins, such as Pinnatoxin-G, are commercially available and can be purchased from organizations like the National Research Council (NRC) of Canada.[1] Using CRMs is essential for method validation and ensuring the accuracy of quantification.
What are typical LC-MS/MS parameters for pinnatoxin analysis?
A common approach involves using a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.[13] Electrospray ionization (ESI) in positive ion mode is typically used for the detection of pinnatoxins. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each pinnatoxin.[13]
Quantitative Data Summary
The following tables summarize quantitative data on recovery and matrix effects for pinnatoxins and other lipophilic marine toxins from scientific literature.
Table 1: Recovery of Pinnatoxin-G from Different Shellfish Matrices
| Shellfish Matrix | Recovery (%) | Reference |
| Mussels | 90 | [14] |
| Mussels | 56.9 | [15] |
| Oysters | 57.7 | [15] |
Table 2: Matrix Effects Observed for Pinnatoxin-G in Mussels
| Matrix Effect Type | Value (%) | Reference |
| Signal Suppression | 64 | [14] |
Detailed Experimental Protocols
Protocol 1: Extraction of Pinnatoxins from Shellfish Tissue
This protocol is based on the EU-Harmonised Standard Operating Procedure for lipophilic marine biotoxins.[1]
-
Homogenization: Weigh 2 g of homogenized shellfish tissue into a centrifuge tube.
-
Extraction: Add 10 mL of methanol to the tube.
-
Homogenize: Homogenize the mixture at high speed (e.g., 15,000 rpm) for 1 minute.
-
Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes.
-
Collection: Collect the supernatant.
-
Re-extraction (Optional but recommended): Add another 10 mL of methanol to the pellet, vortex, and centrifuge again. Combine the supernatants.
-
Filtration: Filter the final extract through a 0.2 µm filter prior to LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Pinnatoxins
This is a general protocol and should be optimized for your specific instrument and application.[13]
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 20% to 60% B over 2 minutes, hold for 8 minutes, then return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ions for each pinnatoxin analog should be determined and optimized.
Visualizations
Caption: Workflow for Pinnatoxin Analysis in Shellfish.
Caption: Troubleshooting Decision Tree for Pinnatoxin Analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Paralytic Shellfish Toxin Extraction from Bivalve Meat for Analysis Using Potentiometric Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cifga.com [cifga.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction methods for paralytic shellfish poisoning toxins - Archives des publications du CNRC - Canada.ca [publications-cnrc.canada.ca]
- 6. Strategies for the elimination of matrix effects in the liquid chromatography tandem mass spectrometry analysis of the lipophilic toxins okadaic acid and azaspiracid-1 in molluscan shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. LC–MS/MS Analysis of the Emerging Toxin Pinnatoxin-G and High Levels of Esterified OA Group Toxins in Galician Commercial Mussels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Chromatographic Resolution of Pinnatoxin Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Pinnatoxin isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good resolution for Pinnatoxin isomers?
A1: The primary challenges stem from the structural similarity of the isomers, which often results in co-elution. Pinnatoxins are also basic compounds, which can lead to peak tailing due to interactions with residual silanols on the stationary phase. Furthermore, isomerization can occur under certain analytical conditions, further complicating the chromatographic profile.[1][2]
Q2: Which type of HPLC/UHPLC column is most suitable for Pinnatoxin isomer separation?
A2: Reversed-phase columns, particularly C18 columns, are most commonly used for the separation of Pinnatoxin isomers.[1][2] For example, a Waters Acquity BEH C18 column has been successfully used for the separation of various Pinnatoxin isomers.[1][2] However, for particularly challenging separations, exploring different stationary phase chemistries, such as Phenyl-Hexyl, may offer alternative selectivity.
Q3: How does mobile phase pH affect the resolution of Pinnatoxin isomers?
A3: As basic compounds, the retention of Pinnatoxin isomers is highly dependent on the mobile phase pH. At lower pH values (e.g., using formic acid as an additive), the isomers will be protonated, which can improve peak shape and retention on a reversed-phase column. It is crucial to maintain a consistent and optimized pH to ensure reproducible retention times and resolution.
Q4: Can gradient elution improve the separation of multiple Pinnatoxin isomers?
A4: Yes, a gradient elution is generally necessary for separating a mixture of Pinnatoxin isomers with varying polarities. A shallow gradient, with a slow increase in the organic solvent concentration, can significantly improve the resolution between closely eluting isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Pinnatoxin isomers.
Problem 1: Poor resolution between two or more Pinnatoxin isomer peaks (co-elution).
-
Possible Cause 1: Inadequate mobile phase composition.
-
Solution:
-
Adjust the organic solvent strength: If peaks are eluting too early and are poorly resolved, decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient.
-
Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may resolve co-eluting peaks.
-
Optimize the mobile phase additives: The concentration and type of acidic modifier (e.g., formic acid, ammonium formate) can influence the peak shape and retention of these basic compounds. Experiment with different concentrations to find the optimal resolution.
-
-
-
Possible Cause 2: Gradient profile is not optimized.
-
Solution:
-
Decrease the gradient slope: A slower, more gradual increase in the organic solvent over a longer period can enhance the separation of closely eluting isomers.
-
Introduce an isocratic hold: If the co-eluting peaks are in a specific part of the chromatogram, an isocratic hold at a particular mobile phase composition before their elution can improve resolution.
-
-
-
Possible Cause 3: Inappropriate column chemistry.
-
Solution:
-
Try a different stationary phase: If a C18 column is not providing adequate resolution, consider a column with a different selectivity, such as a Phenyl-Hexyl or a pentafluorophenyl (PFP) stationary phase. These can offer different interactions with the analytes and may resolve critical pairs.
-
-
Problem 2: Peak tailing for Pinnatoxin isomer peaks.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution:
-
Lower the mobile phase pH: Adding an acidic modifier like formic acid to the mobile phase will protonate the basic Pinnatoxin molecules and minimize their interaction with residual silanol groups on the silica-based stationary phase, leading to more symmetrical peaks.
-
Use an end-capped column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.
-
-
-
Possible Cause 2: Column overload.
-
Solution:
-
Reduce the injection volume or sample concentration: Injecting too much sample can saturate the column and lead to peak distortion. Dilute the sample or inject a smaller volume to see if the peak shape improves.
-
-
Problem 3: Inconsistent retention times.
-
Possible Cause 1: Inadequate column equilibration.
-
Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary, especially for gradient methods.
-
-
Possible Cause 2: Mobile phase instability.
-
Solution: Prepare fresh mobile phase daily. The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component, leading to shifts in retention time.
-
-
Possible Cause 3: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis. Temperature fluctuations can significantly impact retention times.
-
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Pinnatoxin Isomers
This protocol is based on a method used for the separation and identification of Pinnatoxins D, E, F, and H and their isomers.[1]
-
Instrumentation: A Shimadzu LCMS-8050 with a Nexera Series LC-30 UHPLC system or equivalent.
-
Column: Waters Acquity BEH C18, 1.7 µm, 50 × 2.1 mm.
-
Mobile Phase:
-
A: 0.1% (v/v) formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
Start at 20% B.
-
Linear gradient to 60% B over 2 minutes.
-
Hold at 60% B for 8 minutes.
-
Return to initial conditions.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM) is typically used for quantification. For example, for Pinnatoxin G, the transition m/z 694.5 → 164.1 can be monitored.[3]
-
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Pinnatoxin Analysis
| Parameter | Method 1[1] | Method 2[4] |
| Column | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) | Acquity UPC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | Water with 6.7 mM NH4OH (pH 11) |
| Mobile Phase B | Acetonitrile | 90% Acetonitrile with 6.7 mM NH4OH (pH 11) |
| Flow Rate | 0.5 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 45 °C |
| Gradient | 20-60% B in 2 min, hold for 8 min | 25% B for 1.66 min, then linear to 95% B |
Mandatory Visualizations
References
- 1. Structural Characterization of Pinnatoxin Isomers [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. LC–MS/MS Analysis of the Emerging Toxin Pinnatoxin-G and High Levels of Esterified OA Group Toxins in Galician Commercial Mussels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and Spatio-Temporal Distribution of Pinnatoxins in Shellfish from the Atlantic and Cantabrian Coasts of Spain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pinnatoxin A: A Potent Nicotinic Acetylcholine Receptor Antagonist, Not a Calcium Channel Activator
A Comparative Guide for Researchers
Introduction
Pinnatoxin A (PnTX A) is a potent marine neurotoxin belonging to the cyclic imine class. Historically, the mode of action of pinnatoxins was debated, with some initial suggestions pointing towards activity at voltage-gated calcium channels. However, accumulating evidence has definitively reclassified this compound as a highly potent and selective antagonist of nicotinic acetylcholine receptors (nAChRs). This guide provides a comprehensive comparison of this compound's activity with a known nAChR antagonist, Mecamylamine, and a classical L-type calcium channel activator, Bay K 8644, supported by experimental data. The evidence presented herein solidifies the understanding of this compound as a specific nAChR blocker with no significant activity on calcium channels.
Comparative Analysis of Receptor Activity
To elucidate the precise pharmacological profile of this compound, its activity was compared against well-characterized modulators of nAChRs and calcium channels. The following tables summarize the quantitative data from various studies, highlighting the potent and selective antagonist activity of this compound at nAChRs and its lack of effect on calcium channels.
Table 1: Antagonist Potency at Nicotinic Acetylcholine Receptors
| Compound | nAChR Subtype | IC50 Value | Reference |
| This compound | human α7 | 0.107 nM | [1] |
| human α4β2 | 30.4 nM | [1] | |
| Torpedo muscle-type (α1)2βγδ | 5.53 nM | [1] | |
| Mecamylamine | α3β4 | 640 nM | [2] |
| α4β2 | 2.5 µM | [2] | |
| α3β2 | 3.6 µM | [2] | |
| α7 | 6.9 µM | [2] |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
Table 2: Activity at Voltage-Gated Calcium Channels
| Compound | Channel Type | Effect | Concentration | Reference |
| This compound | L-type, N-type, etc. | No significant binding activity | Up to 10 µM | [1] |
| Bay K 8644 | L-type | Agonist (activator) | EC50 = 17.3 nM | [3] |
EC50 (Effective Concentration 50) represents the concentration of a drug that gives half-maximal response.
The data clearly demonstrates that this compound is a sub-nanomolar to low nanomolar antagonist of various nAChR subtypes, making it significantly more potent than the classical nAChR antagonist, Mecamylamine.[1][2] Conversely, even at a high concentration of 10 µM, this compound exhibits no significant binding to calcium channels, a stark contrast to the potent activation observed with Bay K 8644.[1][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Electrophysiological Recording of nAChR Antagonism
This protocol is adapted from studies characterizing the effects of toxins on nAChRs expressed in Xenopus oocytes.
-
Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α7 or α4 and β2).
-
Incubate oocytes for 2-7 days at 18°C to allow for receptor expression.
-
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology:
-
Place a single oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Establish a stable baseline current.
-
-
Drug Application and Data Acquisition:
-
Apply the nAChR agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC50) to obtain a control current amplitude.
-
Wash the oocyte with Ringer's solution until the current returns to baseline.
-
Pre-incubate the oocyte with varying concentrations of this compound or Mecamylamine for a defined period (e.g., 2-5 minutes).
-
Co-apply the agonist and the antagonist and record the peak inward current.
-
Normalize the current amplitude in the presence of the antagonist to the control current amplitude.
-
Plot the normalized response against the antagonist concentration and fit the data to a Hill equation to determine the IC50 value.
-
Calcium Imaging Assay for Voltage-Gated Calcium Channel Activity
This protocol is designed to assess changes in intracellular calcium concentration ([Ca2+]i) in response to compounds that modulate voltage-gated calcium channels.
-
Cell Culture and Dye Loading:
-
Culture a suitable cell line expressing the voltage-gated calcium channel of interest (e.g., PC12 cells or primary neurons) on glass-bottom dishes.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM) in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye and allow for de-esterification of the indicator.
-
-
Fluorescence Microscopy and Baseline Measurement:
-
Mount the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (340/380 nm) for a period of time before drug application.
-
-
Compound Application and Data Analysis:
-
Depolarize the cells with a high concentration of potassium chloride (e.g., 50 mM KCl) to activate voltage-gated calcium channels and record the increase in the 340/380 nm fluorescence ratio. This serves as a positive control.
-
After the signal returns to baseline, apply the test compound (this compound) at various concentrations and monitor the fluorescence ratio.
-
For a known activator like Bay K 8644, application should induce an increase in the fluorescence ratio, indicating calcium influx.
-
To test for antagonist activity, pre-incubate the cells with the compound before depolarization with KCl.
-
The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. A lack of change in the ratio upon application of this compound indicates no effect on calcium influx.
-
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathway of nAChR antagonism by this compound and the experimental workflow to differentiate it from calcium channel activation.
Caption: this compound antagonism of the nAChR signaling pathway.
Caption: Experimental workflow to confirm nAChR antagonism.
Conclusion
References
Unlocking the Potency of Pinnatoxin A: A Comparative Guide to its Spiroimine Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of the spiroimine pharmacophore in Pinnatoxin A, a potent marine neurotoxin. By objectively comparing its performance with key analogues and related compounds, and providing detailed experimental data, this document serves as a critical resource for researchers exploring the therapeutic potential and toxicological profile of this fascinating molecule.
At a Glance: The Critical Role of the Spiroimine Moiety
This compound exerts its potent neurotoxicity by acting as a high-affinity antagonist of nicotinic acetylcholine receptors (nAChRs), with a notable selectivity for the human neuronal α7 subtype.[1][2][3] Extensive research has unequivocally identified the spiroimine subunit as the essential pharmacophore responsible for this biological activity.[1][2][3][4] This is most strikingly demonstrated by the complete loss of activity in analogues where the cyclic imine ring is opened.[1][5]
Comparative Analysis of this compound and its Analogues
The following tables summarize the available quantitative data, offering a clear comparison of the biological activities of this compound and its key analogues.
Table 1: In Vitro Activity at Nicotinic Acetylcholine Receptors
| Compound | Receptor Subtype | Assay Type | Measured Activity (IC₅₀/Kᵢ) | Reference |
| This compound | human α7 nAChR | Electrophysiology | 0.1 nM (IC₅₀) | [4] |
| α7-5HT₃ chimera | Radioligand Binding | 0.35 nM (Kᵢ) | [4] | |
| Torpedo muscle-type nAChR | Radioligand Binding | 2.8 nM (Kᵢ) | [4] | |
| Torpedo muscle-type nAChR | Electrophysiology | 3-5 nM (IC₅₀) | [4] | |
| human α3β2 nAChR | Radioligand Binding | Nanomolar range | [4] | |
| human α4β2 nAChR | Radioligand Binding | Nanomolar range | [4] | |
| human α4β2 nAChR | Electrophysiology | 30.4 nM (IC₅₀) | [4] | |
| This compound amino ketone (PnTX AK) | Various nAChRs | Electrophysiology & Binding | Inactive | [1][5] |
| Pinnatoxin F | Muscle-type, α7, α4β2 nAChRs | Radioligand Binding | Highest potency of E, F, G | [6] |
| Pinnatoxin G | Muscle-type, α7, α4β2 nAChRs | Radioligand Binding | Intermediate potency | [6] |
| Pinnatoxin E | Muscle-type, α7, α4β2 nAChRs | Radioligand Binding | Lowest potency of E, F, G | [6] |
Table 2: In Vivo Toxicity and Activity of Pinnatoxin Analogues in Mice
| Compound | Parameter | Value | Reference |
| (+)-Pinnatoxin A | LD₉₉ (intraperitoneal) | 180 µg/kg | [4] |
| ID₅₀ (CMAP inhibition) | 3.1 ± 0.2 nmol/kg | ||
| (-)-Pinnatoxin A | Activity in mouse assays | Inactive | [4] |
| Pinnatoxins B & C (1:1 mixture) | LD₉₉ (intraperitoneal) | 22 µg/kg | [4] |
| Pinnatoxin D | LD₉₉ (intraperitoneal) | 400 µg/kg | [4] |
| Pinnatoxin G | ID₅₀ (CMAP inhibition) | 2.8 ± 0.1 nmol/kg | |
| Isopinnatoxin E | Acute Toxicity (intraperitoneal) | Significantly lower than Pinnatoxin E | [7] |
Key Structure-Activity Relationship Insights
The data consistently underscores the following critical structural requirements for the potent activity of this compound:
-
The Cyclic Spiroimine is Essential: The opening of the imine ring, as seen in this compound amino ketone (PnTX AK), completely abolishes activity at nAChRs.[1][5] This highlights the rigid, spirocyclic structure as being paramount for receptor recognition and binding.
-
Stereochemistry is Crucial: The natural enantiomer, (+)-Pinnatoxin A, is highly active, whereas its unnatural counterpart, (-)-Pinnatoxin A, is inactive.[4] This indicates a specific stereochemical interaction with the receptor binding site.
-
Macrocyclic Conformation Influences Potency: The reduced toxicity of isopinnatoxins, which differ in the conformation of the macrocycle due to a change in the spiro-ether ring system, suggests that the overall three-dimensional shape of the molecule is a key determinant of its biological activity.[7]
-
Substitutions on the Macrocycle Modulate Activity: The varying toxicities and receptor affinities of the different natural pinnatoxins (A, B, C, D, E, F, G) demonstrate that modifications to the macrocyclic backbone can fine-tune the potency and selectivity of these compounds.[4][6]
Experimental Methodologies
This section provides an overview of the key experimental protocols used to generate the data presented in this guide.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Competitive Colorimetric Method)
This high-throughput assay is designed to quantify the binding of compounds to nAChRs.
-
Plate Coating: 96-well microtiter plates are coated with membranes from Torpedo electrocytes, which are naturally rich in muscle-type nAChRs.
-
Competitive Binding: The test compound (e.g., this compound or its analogues) is added to the wells, followed by the addition of biotinylated α-bungarotoxin, a known high-affinity nAChR antagonist that acts as a tracer. The test compound competes with the tracer for binding to the immobilized receptors.
-
Detection: After an incubation period, the plates are washed to remove unbound reagents. Streptavidin-horseradish peroxidase (HRP) is then added, which binds to the biotinylated α-bungarotoxin captured by the receptors.
-
Signal Generation: A chromogenic HRP substrate is added, and the resulting color development is measured using a microplate reader. The intensity of the color is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the tracer binding (IC₅₀) is calculated to determine its binding affinity.
Electrophysiological Recording (Whole-Cell Patch Clamp)
This technique allows for the direct measurement of the effect of a compound on the function of ion channels, such as nAChRs.
-
Cell Preparation: Isolated cells expressing the nAChR subtype of interest (e.g., rat chromaffin cells or HEK cells transfected with a specific nAChR subunit combination) are used.
-
Patch Clamp Configuration: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Agonist Application: A known nAChR agonist (e.g., acetylcholine or nicotine) is applied to the cell to elicit an inward current, which is measured by the patch-clamp amplifier.
-
Antagonist Application: The test compound (e.g., this compound) is applied to the cell, and the agonist-induced current is measured again. A reduction in the current indicates that the test compound is an antagonist of the receptor.
-
Dose-Response Analysis: By applying the antagonist at various concentrations, a dose-response curve can be generated to determine the concentration that inhibits 50% of the agonist-induced current (IC₅₀).
Visualizing the Science
The following diagrams illustrate key concepts and workflows related to the study of this compound.
Caption: nAChR signaling and inhibition by this compound.
Caption: Key structure-activity relationships of this compound.
Caption: Workflow for a competitive nAChR binding assay.
References
- 1. Marine Toxins with Spiroimine Rings: Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of (+)-pinnatoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marine Origin Ligands of Nicotinic Receptors: Low Molecular Compounds, Peptides and Proteins for Fundamental Research and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colorimetric microtiter plate receptor-binding assay for the detection of freshwater and marine neurotoxins targeting the nicotinic acetylcholine receptors [pubs.usgs.gov]
Comparing the binding affinities of Pinnatoxin A across different nAChR subtypes (α7, α4β2, muscle-type).
For Immediate Release
This guide provides a detailed comparison of the binding affinities of Pinnatoxin A (PnTX A), a potent marine neurotoxin, across three distinct nicotinic acetylcholine receptor (nAChR) subtypes: the neuronal α7 and α4β2 receptors, and the muscle-type nAChR. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the subtype selectivity of this toxin.
This compound is a macrocyclic imine toxin that has been identified as a high-affinity antagonist of nAChRs.[1] Its potent and selective action makes it a valuable tool for studying the structure and function of these receptors, which are implicated in a variety of physiological processes and neurological disorders.
Comparative Binding Affinities of this compound
The inhibitory potency of this compound varies significantly across different nAChR subtypes, demonstrating a clear order of selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for the human neuronal α7, human neuronal α4β2, and two different muscle-type nAChR subtypes.
| nAChR Subtype | Organism/Tissue Source | IC50 (nM) | Reference |
| α7 | Human (expressed in Xenopus oocytes) | 0.107 (0.086–0.132) | [2] |
| α4β2 | Human (expressed in Xenopus oocytes) | 30.4 (19.4–47.5) | [2] |
| Muscle-type (α1)₂βγδ | Torpedo (microtransplanted into Xenopus oocytes) | 5.53 (4.5–6.8) | [2] |
| Muscle-type (α1)₂β1δε | Adult Mouse (isolated nerve-muscle preparation) | 27.7 | [3] |
Note: The IC50 for the adult mouse muscle-type nAChR was determined by the concentration required to block 50% of the twitch amplitude in an isolated nerve-muscle preparation.
The data clearly indicate that this compound is most potent at the human α7 nAChR, with an IC50 value in the sub-nanomolar range.[2] Its potency is considerably lower at the human α4β2 nAChR.[2] The toxin also exhibits high affinity for the muscle-type nAChRs, with a higher potency observed for the Torpedo subtype compared to the adult mouse subtype.[2][3] The rank order of potency for this compound is α7 (human) > (α1)₂βγδ (Torpedo) > (α1)₂β1δε (mouse) > α4β2 (human).[2][3]
Experimental Methodologies
The binding affinities of this compound are primarily determined through two key experimental approaches: electrophysiological recordings and radioligand binding assays.
Electrophysiological Analysis in Xenopus Oocytes
Objective: To determine the concentration-dependent inhibition of nAChR function by this compound.
Protocol:
-
Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding the specific human nAChR subunits (e.g., α7 or α4 and β2). For muscle-type receptors, oocytes can be microtransplanted with membranes from tissues rich in the receptor, such as the Torpedo electric organ.[2] The oocytes are then incubated for several days to allow for receptor expression and insertion into the cell membrane.
-
Two-Electrode Voltage Clamp (TEVC): An oocyte expressing the target nAChR is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is held at a constant membrane potential (e.g., -60 mV).
-
Agonist Application: The endogenous nAChR agonist, acetylcholine (ACh), is applied to the oocyte to elicit an inward current, which is recorded by the TEVC setup.
-
Antagonist Application: After a baseline ACh-evoked current is established, the oocyte is perfused with increasing concentrations of this compound. The effect of this compound on the amplitude of the ACh-evoked current is measured.
-
Data Analysis: The percentage of inhibition of the ACh-evoked current is plotted against the concentration of this compound. The IC50 value, which is the concentration of this compound that causes a 50% reduction in the ACh-evoked current, is then calculated by fitting the data to a concentration-response curve.[2]
Radioligand Competition Binding Assay
Objective: To determine the affinity of this compound for the nAChR binding site by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Cell membranes expressing the nAChR subtype of interest are prepared from cultured cells or tissues.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled nAChR antagonist (e.g., [¹²⁵I]α-bungarotoxin for α7 and muscle-type receptors, or [³H]epibatidine for α4β2 receptors) and varying concentrations of unlabeled this compound.[4]
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The IC50 value is determined, and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Visualizing Experimental and Signaling Pathways
To better illustrate the methodologies and mechanisms discussed, the following diagrams have been generated using the DOT language.
References
- 1. Pinnatoxin - Wikipedia [en.wikipedia.org]
- 2. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Pinnatoxins A and G Reversibly Block Mouse Skeletal Neuromuscular Transmission In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine macrocyclic imines, pinnatoxins A and G: structural determinants and functional properties to distinguish neuronal α7 from muscle α12βγδ nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
Pinnatoxin A: A Comparative Analysis of In Vivo and In Vitro Potency at the Neuromuscular Junction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro potency of Pinnatoxin A (PnTX-A), a marine biotoxin known for its potent and rapid effects on the neuromuscular junction. This document summarizes key experimental data, details the methodologies used in pivotal studies, and presents visual representations of the toxin's mechanism of action and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Quantitative Potency of Pinnatoxins
The following tables summarize the available quantitative data on the potency of this compound and its analogue Pinnatoxin G (PnTX-G) from various studies.
Table 1: In Vivo Potency of Pinnatoxins in Mice
| Toxin | Administration Route | Potency Metric | Value | Reference |
| This compound | Intraperitoneal (i.p.) | LD50 | 115 µg/kg bw | [1] |
| This compound | Intramuscular (i.m.) | ID50 (CMAP block) | 3.1 ± 0.2 nmol/kg | [2] |
| Pinnatoxin G | Intraperitoneal (i.p.) | LD50 | 48-50 µg/kg bw | [1] |
| Pinnatoxin G | Intramuscular (i.m.) | ID50 (CMAP block) | 2.8 ± 0.1 nmol/kg | [2] |
| Pinnatoxin E | Intraperitoneal (i.p.) | LD50 | 45-57 µg/kg | [3][4] |
| Pinnatoxin F | Intraperitoneal (i.p.) | LD50 | 13-16 µg/kg | [1][3] |
| Pinnatoxin H | Intraperitoneal (i.p.) | LD50 | 67 µg/kg bw | [1] |
Table 2: In Vitro Potency of Pinnatoxins at the Neuromuscular Junction
| Toxin | Preparation | Potency Metric | Value | Reference |
| This compound | Mouse Peroneal nerve-EDL muscle | IC50 (twitch amplitude) | 27.7 nM | |
| Pinnatoxin G | Mouse Peroneal nerve-EDL muscle | IC50 (twitch amplitude) | 11.3 nM |
Experimental Protocols
In Vivo Electrophysiological Measurement of Compound Muscle Action Potential (CMAP)
This protocol is adapted from studies investigating the in vivo effects of Pinnatoxins on neuromuscular transmission in anesthetized mice.[2]
-
Animal Preparation: Adult mice are anesthetized, typically with isoflurane. The animal is placed in a prone position to allow access to the hindlimb. Body temperature is maintained throughout the experiment.
-
Electrode Placement:
-
Stimulating Electrodes: Needle electrodes are inserted subcutaneously near the sciatic nerve to elicit a motor response.
-
Recording Electrodes: Two fine ring or needle electrodes are placed over the belly and tendon of the target muscle (e.g., gastrocnemius or tibialis anterior) to record the compound muscle action potential (CMAP).
-
Ground Electrode: A ground electrode is placed subcutaneously, typically in the contralateral limb or the back.
-
-
Stimulation: The sciatic nerve is stimulated with single supramaximal square-wave pulses (e.g., 0.1 ms duration). The intensity of the stimulus is gradually increased until a maximal CMAP amplitude is achieved, ensuring all motor units are recruited.
-
Data Acquisition: The evoked CMAP is recorded using an electrophysiology system. The amplitude of the CMAP, representing the summed electrical activity of all contracting muscle fibers, is measured.
-
Toxin Administration: this compound is administered, typically via intramuscular or intraperitoneal injection.
-
Post-Toxin Measurement: CMAP is recorded at various time points after toxin administration to determine the extent and time course of neuromuscular blockade. The dose required to inhibit 50% of the maximal CMAP amplitude (ID50) is calculated.
In Vitro Nerve-Muscle Preparation Assay
This protocol is based on the methodology used for studying the effects of Pinnatoxins on isolated nerve-muscle preparations.
-
Tissue Dissection: A nerve-muscle preparation, such as the phrenic nerve-hemidiaphragm from a rat or the peroneal nerve-extensor digitorum longus (EDL) muscle from a mouse, is carefully dissected and mounted in an organ bath.[5][6][7][8][9]
-
Organ Bath Setup: The organ bath is filled with a physiological salt solution (e.g., Krebs-Ringer solution) maintained at a constant temperature (e.g., 37°C) and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Muscle Tension Recording: The tendon of the muscle is connected to an isometric force transducer to record muscle contractions. The initial tension of the muscle is adjusted to an optimal length for maximal twitch response.
-
Nerve Stimulation: The motor nerve is stimulated with supramaximal electrical pulses at a set frequency (e.g., 0.1 Hz) to elicit muscle twitches.
-
Stabilization: The preparation is allowed to equilibrate in the organ bath for a period to ensure a stable baseline of muscle twitch amplitude.
-
Toxin Application: this compound is added to the organ bath at various concentrations.
-
Data Analysis: The amplitude of the nerve-evoked muscle twitches is recorded over time. The concentration of this compound that causes a 50% reduction in the twitch amplitude (IC50) is determined.
Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
References
- 1. cot.food.gov.uk [cot.food.gov.uk]
- 2. Synthetic Pinnatoxins A and G Reversibly Block Mouse Skeletal Neuromuscular Transmission In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute toxicity of pinnatoxins E, F and G to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) [en.bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) [bio-protocol.org]
- 9. phrenic nerve-hemidiaphragm preparations: Topics by Science.gov [science.gov]
Comparing the biological activity of the natural versus unnatural enantiomer of Pinnatoxin A.
A comprehensive comparison of the natural (+)-Pinnatoxin A and its unnatural (-)-enantiomer reveals a stark contrast in biological activity, highlighting the critical role of stereochemistry in its interaction with nicotinic acetylcholine receptors (nAChRs). While the natural form is a potent neurotoxin, its mirror image is virtually inert, a finding of significant interest to researchers in pharmacology and drug development.
The natural enantiomer of Pinnatoxin A, (+)-Pinnatoxin A, is a marine biotoxin known for its potent antagonism of neuronal and muscle-type nicotinic acetylcholine receptors (nAChRs).[1] This interaction blocks neuromuscular transmission, leading to rapid paralysis and respiratory failure in animal models. In stark contrast, the unnatural enantiomer, (-)-Pinnatoxin A, exhibits dramatically reduced to no toxicity, demonstrating a high degree of stereoselectivity in the biological action of this complex molecule.[2]
Quantitative Comparison of Biological Activity
The disparity in the biological activity between the two enantiomers is most evident in both in vitro and in vivo studies. While extensive quantitative data is available for the natural (+)-enantiomer, the unnatural (-)-enantiomer is often simply reported as inactive, underscoring its pharmacological inertness.
| Parameter | Natural (+)-Pinnatoxin A | Unnatural (-)-Pinnatoxin A |
| In Vitro Activity | ||
| IC50 (human α7 nAChR) | 0.1 nM[1] | Not Reported (Presumed Inactive) |
| IC50 (Torpedo α12βγδ nAChR) | 30.4 nM[1] | Not Reported (Presumed Inactive) |
| Ki (α7-5HT3 chimera) | 0.35 nM | Not Reported (Presumed Inactive) |
| Ki (Torpedo nAChR) | 2.8 nM | Not Reported (Presumed Inactive) |
| In Vivo Activity | ||
| Acute Toxicity (Mouse LD99, i.p.) | 180 µg/kg | Inactive at doses up to 5000 µg/kg |
Mechanism of Action: A Stereospecific Blockade
Natural (+)-Pinnatoxin A exerts its toxic effects by binding to the orthosteric site of nAChRs, the same site where the endogenous neurotransmitter acetylcholine binds. This binding competitively inhibits the receptor, preventing ion channel opening and subsequent cellular depolarization. The high affinity and potent inhibitory action of (+)-Pinnatoxin A are attributed to its specific three-dimensional structure, which allows for optimal interaction with the receptor's binding pocket. The inactivity of the unnatural enantiomer strongly suggests that the precise spatial arrangement of its functional groups is crucial for this high-affinity binding.
Experimental Protocols
The biological activities of the this compound enantiomers have been characterized using a combination of in vivo toxicity studies, in vitro electrophysiology, and radioligand binding assays.
In Vivo Mouse Bioassay for Acute Toxicity
Objective: To determine the lethal dose of this compound enantiomers.
Methodology:
-
Solutions of the test compounds (natural or unnatural this compound) are prepared in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent).
-
Mice are administered a single intraperitoneal (i.p.) injection of the test solution at various dose levels.
-
Animals are observed continuously for the first few hours and then periodically over 24 hours for signs of toxicity and mortality.
-
The dose at which 99% of the test animals die (LD99) is determined.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To measure the inhibitory effect of this compound enantiomers on nAChR function.
Methodology:
-
Xenopus laevis oocytes are surgically harvested and defolliculated.
-
Oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype (e.g., human α7).
-
After 2-7 days of incubation to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).
-
The oocyte is perfused with a buffer solution, and a baseline current is established in response to the application of acetylcholine (the agonist).
-
The oocyte is then pre-incubated with varying concentrations of this compound enantiomers before co-application with acetylcholine.
-
The inhibition of the acetylcholine-induced current is measured, and the concentration of this compound that causes 50% inhibition (IC50) is calculated.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound enantiomers to nAChRs.
Methodology:
-
Cell membranes expressing the nAChR of interest are prepared.
-
The membranes are incubated with a constant concentration of a radiolabeled ligand that binds to the nAChR (e.g., [3H]epibatidine).
-
Increasing concentrations of the unlabeled competitor ligand (this compound enantiomer) are added to the incubation mixture.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki).
Conclusion
The dramatic difference in biological activity between the natural and unnatural enantiomers of this compound provides a compelling case study in stereospecificity in pharmacology. The potent neurotoxicity of (+)-Pinnatoxin A is a direct result of its precise molecular architecture, which allows for high-affinity binding and blockade of nicotinic acetylcholine receptors. The virtual inactivity of (-)-Pinnatoxin A underscores the exquisite sensitivity of this receptor to the stereochemistry of its ligands. This knowledge is invaluable for the design of novel therapeutic agents targeting nAChRs, where stereochemical considerations are paramount for achieving desired potency and selectivity.
References
Navigating the Gut: A Comparative Guide to the Oral Bioavailability and Intestinal Permeability of Pinnatoxin A and Other Cyclic Imines
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the intestinal passage and systemic availability of a prominent class of marine neurotoxins, supported by experimental data.
The increasing prevalence of cyclic imine toxins in shellfish worldwide necessitates a thorough understanding of their potential risk to human health. A critical aspect of this risk assessment lies in their oral bioavailability—the extent to which these toxins are absorbed into the systemic circulation after ingestion—and their ability to permeate the intestinal barrier. This guide provides a comparative analysis of the oral bioavailability and intestinal permeability of Pinnatoxin A (PnTX-A) against other notable cyclic imines, including various pinnatoxins, spirolides, and gymnodimines.
In Vitro Intestinal Permeability: A Caco-2 Cell Monolayer Perspective
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, serves as a widely accepted in vitro model for predicting intestinal drug absorption. The apparent permeability coefficient (Papp), a measure of the rate of passage of a compound across the Caco-2 cell monolayer, is a key parameter in these studies. A higher Papp value generally indicates greater potential for intestinal absorption.
A comparative study investigating the intestinal permeability of several pinnatoxins and the related cyclic imine portimine revealed significant differences among the analogues. This compound and Pinnatoxin E demonstrated poor permeability across Caco-2 cell monolayers. In contrast, other pinnatoxins, such as PnTX-F, PnTX-G, and PnTX-H, were found to be more penetrative[1].
| Toxin | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification | Reference |
| This compound (PnTX-A) | Poor | Low Permeability | [1] |
| Pinnatoxin E (PnTX-E) | Poor | Low Permeability | [1] |
| Pinnatoxin F (PnTX-F) | > 1.5 | More Penetrative | [1] |
| Pinnatoxin G (PnTX-G) | > 1.5 | More Penetrative | [1] |
| Pinnatoxin H (PnTX-H) | > 1.5 | More Penetrative | [1] |
| Portimine | Time and concentration-dependent | Moderate to High Permeability | [1] |
Table 1. In Vitro Intestinal Permeability of Various Cyclic Imines Across Caco-2 Cell Monolayers.
In Vivo Oral Bioavailability and Toxicity: Insights from Animal Studies
Studies have shown that pinnatoxins, as a group, exhibit unusually high oral toxicity compared to other cyclic imines like spirolides and gymnodimines, where the oral toxicity is often orders of magnitude lower than their toxicity via intraperitoneal injection[2]. This suggests that pinnatoxins are more readily absorbed from the gastrointestinal tract. For instance, the oral toxicity of Pinnatoxin G is only slightly lower than its intraperitoneal toxicity, indicating significant oral bioavailability[3]. In contrast, gymnodimine and spirolides are 10-1000 times less potent by oral routes compared to intraperitoneal injection[2].
| Toxin Family | Toxin Analogue | Oral LD50 (µg/kg body weight) | Species | Key Observations | Reference |
| Pinnatoxins | This compound (PnTX-A) | Data not available | - | In vitro data suggests low permeability. | [1] |
| Pinnatoxin E (PnTX-E) | 2800 | Mouse | Significantly less toxic orally compared to other PnTXs. | [2] | |
| Pinnatoxin F (PnTX-F) | ~25-77 | Mouse | High oral toxicity, suggesting good oral bioavailability. | [4] | |
| Pinnatoxin G (PnTX-G) | 208 | Mouse | High oral toxicity, with evidence of crossing the intestinal and blood-brain barriers. | [4][5] | |
| Pinnatoxin H (PnTX-H) | 163 | Mouse | High oral toxicity. | [3] | |
| Spirolides | Spirolide A | ~7000 | Mouse | Oral toxicity is significantly lower than intraperitoneal toxicity. | [6] |
| Spirolide B | >8000 | Mouse | Oral toxicity is significantly lower than intraperitoneal toxicity. | [6] | |
| Spirolide C | 150 | Mouse | Oral toxicity is significantly lower than intraperitoneal toxicity. | [6] | |
| Gymnodimines | Gymnodimine A | 755 (by gavage) | Mouse | Much less toxic when administered with food, suggesting food matrix effects on absorption. | [2][7] |
Table 2. In Vivo Oral Toxicity of Various Cyclic Imines in Mice.
A biodistribution study using radiolabeled Pinnatoxin G ([³H]-PnTx-G) administered via oral gavage to rats provided direct evidence of its absorption and distribution. The study revealed the presence of radioactivity in various organs, including the liver, kidney, spleen, and even the brain, confirming that PnTX-G can cross the intestinal and blood-brain barriers[8][9].
Experimental Protocols
Caco-2 Cell Permeability Assay
The determination of intestinal permeability using the Caco-2 cell model generally follows a standardized protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is crucial for reliable results and is typically assessed by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.
-
Transport Experiment:
-
The test compound (e.g., this compound) is added to the apical (AP) side of the monolayer, representing the intestinal lumen.
-
Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.
-
To assess active efflux, the experiment can also be performed in the reverse direction (BL to AP).
-
-
Quantification: The concentration of the test compound in the collected samples is quantified using analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the substance on the receiver side, A is the surface area of the filter membrane, and C₀ is the initial concentration of the substance on the donor side.
In Vivo Oral Toxicity and Bioavailability Studies
Animal models, typically mice or rats, are used to assess the oral toxicity and bioavailability of cyclic imines.
-
Animal Model: A specific strain, sex, and age of rodent are selected for the study.
-
Administration: The toxin is administered orally, most commonly via gavage, to ensure a precise dose is delivered directly into the stomach. In some studies, the toxin is mixed with food to simulate a more natural route of exposure.
-
Observation: Animals are observed for clinical signs of toxicity and mortality over a defined period. The dose at which 50% of the animals die is determined as the median lethal dose (LD50).
-
Pharmacokinetic Studies (for bioavailability):
-
Blood samples are collected at various time points after oral administration.
-
For comparison, a separate group of animals receives the toxin via intravenous (IV) injection, which represents 100% bioavailability.
-
The concentration of the toxin in the plasma is measured using a validated analytical method.
-
Pharmacokinetic parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are calculated.
-
Oral bioavailability (F) is calculated as: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
-
Biodistribution Studies: To determine the tissue distribution of the toxin, radiolabeled compounds can be used. After administration, various organs and tissues are collected, and the amount of radioactivity is measured.
Visualizing the Process: Experimental Workflow and Comparative Bioavailability
The following diagrams, generated using the DOT language, illustrate the key experimental workflow for assessing intestinal permeability and the comparative oral bioavailability of the discussed cyclic imines.
Caption: Workflow for Caco-2 Intestinal Permeability Assay.
Caption: Comparative Oral Bioavailability of Cyclic Imines.
Conclusion
The available evidence indicates a significant variation in the oral bioavailability and intestinal permeability among different cyclic imines. This compound, based on in vitro Caco-2 data, exhibits poor intestinal permeability, suggesting a lower oral bioavailability compared to other pinnatoxins like PnTX-F and PnTX-G. These latter compounds demonstrate higher permeability and significant oral toxicity in vivo, indicating that they are more readily absorbed from the gastrointestinal tract. In contrast, other cyclic imine families, such as spirolides and gymnodimines, generally show a marked reduction in toxicity when administered orally compared to parenteral routes, implying lower oral bioavailability.
For drug development professionals, the structural features that govern the intestinal permeability of these complex macrocycles are of considerable interest. The high oral bioavailability of certain pinnatoxins, despite their large molecular size, suggests the potential for specific transport mechanisms or physicochemical properties that facilitate their absorption. Further in vivo pharmacokinetic studies on a wider range of cyclic imines, including this compound, are warranted to fully elucidate their absorption, distribution, metabolism, and excretion profiles and to refine human health risk assessments.
References
- 1. A Comparative Study of the In Vitro Intestinal Permeability of Pinnatoxins and Portimine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute Oral Toxicity of Pinnatoxin G in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acute Oral Toxicity of Pinnatoxin G in Mice [ouci.dntb.gov.ua]
- 6. Investigations into the Toxicology of Spirolides, a Group of Marine Phycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First evidence of Gymnodimine D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of Pinnatoxin A and the structurally related pteriatoxins. Both are potent marine neurotoxins belonging to the cyclic imine class, presenting a significant concern for seafood safety and a point of interest for pharmacological research. This document summarizes key toxicological data, outlines experimental methodologies, and visualizes the primary signaling pathway affected by these toxins.
Executive Summary
This compound and pteriatoxins are potent antagonists of nicotinic acetylcholine receptors (nAChRs), leading to neuromuscular blockade and acute toxicity. This compound exhibits a well-defined toxicological profile with a high affinity for the neuronal α7 nAChR subtype. Pteriatoxins, suggested to be metabolic derivatives of pinnatoxins, also demonstrate high toxicity, in some cases potentially exceeding that of this compound via intraperitoneal administration in mice. However, a comprehensive toxicological assessment of pteriatoxins is hampered by the limited availability of specific data on their oral toxicity and precise nAChR subtype affinities.
Quantitative Toxicological Data
The following table summarizes the available acute toxicity data for this compound and various pinnatoxin and pteriatoxin analogues in mice. It is important to note that the route of administration significantly impacts the observed toxicity.
| Toxin | Route of Administration | Species | LD50 / Lethal Dose (µg/kg) | Reference(s) |
| This compound | Intraperitoneal (i.p.) | Mouse | 115 | [1] |
| Oral (gavage) | Mouse | No data available | [2] | |
| Pinnatoxin F | Intraperitoneal (i.p.) | Mouse | 13 - 16 | [1][3] |
| Oral (gavage) | Mouse | 25 | [1][2] | |
| Pinnatoxin G | Intraperitoneal (i.p.) | Mouse | ~13-20 | [1][3] |
| Oral (gavage) | Mouse | 150 - 208 | [2][4] | |
| Pteriatoxins (general) | Intraperitoneal (i.p.) | Mouse | 8 - 100 (lethal dose) | [5] |
| Oral (gavage) | Mouse | No data available |
Note: LD50 (Median Lethal Dose) is the dose required to kill 50% of a tested population. The lethal dose range for pteriatoxins is based on reported lethal outcomes at those concentrations, not a formal LD50 calculation. The lack of oral toxicity data for this compound and pteriatoxins is a significant data gap.
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
Both this compound and pteriatoxins exert their primary toxic effect by acting as potent antagonists of nicotinic acetylcholine receptors (nAChRs). These receptors are critical for neurotransmission at the neuromuscular junction and in the central nervous system.
This compound has been shown to be a high-affinity competitive antagonist of nAChRs.[1] Extensive research has demonstrated its selectivity for different nAChR subtypes, with a particularly high affinity for the neuronal α7 subtype.[6] The order of potency for this compound at various nAChR subtypes is generally considered to be: α7 > muscle-type ((α1)₂βγδ) > α4β2 ≈ α3β2 .[6]
Pteriatoxins are also understood to be potent nAChR antagonists, with observed toxic symptoms in mice closely resembling those of pinnatoxins.[5] However, specific binding affinities of individual pteriatoxins (A, B, and C) for various nAChR subtypes have not been extensively reported in the available literature. This represents a critical knowledge gap in directly comparing their neurotoxic profiles with that of this compound at the molecular level.
The antagonistic action at nAChRs disrupts cholinergic neurotransmission, leading to the observed symptoms of toxicity, which include hyperactivity followed by lethargy, paralysis, and ultimately, death by respiratory failure.[1]
Signaling Pathway
The primary signaling pathway affected by this compound and pteriatoxins is the cholinergic signaling pathway, specifically through the blockade of nicotinic acetylcholine receptors.
Caption: Antagonism of the nicotinic acetylcholine receptor by this compound and pteriatoxins.
Experimental Protocols
The toxicological data presented in this guide are primarily derived from acute toxicity studies in mice and in vitro receptor binding assays.
Acute Toxicity Testing (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of a toxin.
Methodology (General Protocol for Intraperitoneal Administration):
-
Animal Model: Swiss albino mice are commonly used.
-
Toxin Preparation: The purified toxin is dissolved in a suitable vehicle (e.g., saline or a mild solvent compatible with the toxin's solubility).
-
Dose Administration: A range of graded doses of the toxin is administered to different groups of mice via intraperitoneal (i.p.) injection. A control group receives only the vehicle.
-
Observation: Mice are observed continuously for a set period (e.g., 24 hours) for the onset of toxic signs (e.g., changes in behavior, respiratory distress, paralysis) and mortality.
-
Data Analysis: The number of mortalities at each dose level is recorded. The LD50 value is then calculated using statistical methods, such as probit analysis.
Methodology (General Protocol for Oral Gavage):
-
Animal Model and Toxin Preparation: Similar to the i.p. protocol.
-
Dose Administration: The toxin solution is administered directly into the stomach of the mice using a gavage needle.
-
Observation and Data Analysis: As described for the i.p. protocol.
Caption: General experimental workflow for LD50 determination in mice.
Nicotinic Acetylcholine Receptor Binding Assay
Objective: To determine the binding affinity of a toxin to specific nAChR subtypes.
Methodology (General Radioligand Binding Assay Protocol):
-
Receptor Preparation: Membranes from cells expressing a specific nAChR subtype (e.g., human α7) or from tissues rich in the target receptor are prepared.
-
Radioligand: A radiolabeled ligand known to bind to the target nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) is used.
-
Competition Assay: The receptor preparation is incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled toxin (this compound or pteriatoxin).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the toxin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the toxin for the receptor.
Conclusion and Future Directions
This compound and pteriatoxins are highly potent neurotoxins that pose a significant risk to seafood consumers and are of considerable interest to the scientific community. While the toxicological profile of this compound is relatively well-characterized, particularly its interaction with nAChRs, there is a pressing need for more comprehensive data on pteriatoxins.
Future research should prioritize:
-
Determining the oral LD50 values for individual pteriatoxins (A, B, and C) to better assess the risk associated with shellfish consumption.
-
Characterizing the binding affinities of pteriatoxins for a range of nAChR subtypes to enable a direct comparison with this compound and to better understand their specific neurotoxic effects.
-
Investigating the downstream signaling effects of nAChR blockade by both this compound and pteriatoxins to elucidate the full scope of their cellular and physiological impacts.
A more complete understanding of the toxicological profiles of these potent marine toxins is essential for developing effective monitoring and risk management strategies and for exploring their potential as pharmacological tools.
References
- 1. Pinnatoxins’ Deleterious Effects on Cholinergic Networks: From Experimental Models to Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cot.food.gov.uk [cot.food.gov.uk]
- 3. Acute toxicity of pinnatoxins E, F and G to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Oral Toxicity of Pinnatoxin G in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Pinnatoxins A and G Reversibly Block Mouse Skeletal Neuromuscular Transmission In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating the role of the cyclic imine moiety for biological activity using an open-ring analog.
A comprehensive review of experimental data reveals the critical importance of the cyclic imine moiety for the potent biological activity of a class of marine neurotoxins. Comparative analysis with their open-ring analogs, known as seco-analogs, demonstrates a dramatic loss of function upon linearization of this key structural feature. This guide synthesizes the available data, providing researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships governing these powerful compounds.
The primary molecular target of these cyclic imine toxins is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission in the central and peripheral nervous systems. Antagonism of nAChRs by these toxins leads to a range of neurotoxic effects. The cyclic imine group has been consistently identified as the key pharmacophore responsible for high-affinity binding to these receptors.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data on the biological activity of various cyclic imine toxins against different nAChR subtypes. It is widely reported in the scientific literature that the corresponding open-ring analogs, where the cyclic imine is hydrolyzed to an acyclic amino ketone, are biologically inactive. For instance, spirolides E and F, the open-ring forms of spirolides A and B respectively, are considered non-toxic. Similarly, an open-ring analog of pinnatoxin A, designated PnTX AK, was synthesized and found to be inactive in both electrophysiological and binding assays, confirming the crucial role of the cyclic imine moiety.[1] However, specific IC50 or Ki values for these open-ring analogs are not available in the reviewed literature, precluding a direct quantitative comparison in the tables below.
| Compound | nAChR Subtype | Assay Type | IC50 (nM) | Reference |
| 20-Methyl Spirolide-G | Human α7 | Electrophysiology | 2.1 | [2] |
| 20-Methyl Spirolide-G | Human α4β2 | Electrophysiology | Not specified, but lower potency than α7 | [2] |
| 13-desmethyl Spirolide C | Multiple subtypes | Not specified | Sub-nanomolar | [2] |
| This compound | Human α7 | Electrophysiology | 0.1 | [1] |
| This compound | Torpedo α12βγδ | Electrophysiology | Not specified, but potent | [1] |
| This compound | Human α4β2 | Electrophysiology | 30.4 | [1] |
| Compound | nAChR Subtype | Ki (nM) | Reference |
| 20-Methyl Spirolide-G | Torpedo muscle-type (α12βγδ) | 0.028 | [2] |
| 20-Methyl Spirolide-G | Human α3β2 | 0.040 | [2] |
| 20-Methyl Spirolide-G | Chick chimeric α7-5HT3 | 0.11 | [2] |
| 20-Methyl Spirolide-G | Human α4β2 | ~3.6 (90-fold lower affinity than α3β2) | [2] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of cyclic imine toxins, it is essential to visualize their interaction with the nAChR signaling pathway. Furthermore, the workflows for assessing their biological activity provide a clear roadmap for researchers in the field.
Caption: Antagonism of the nAChR signaling pathway by cyclic imine toxins.
Caption: Workflow for validating the role of the cyclic imine moiety.
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound (e.g., a cyclic imine or its open-ring analog) to a specific nAChR subtype.
Materials:
-
Cell membranes or whole cells expressing the nAChR subtype of interest.
-
Radiolabeled ligand with known affinity for the receptor (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).
-
Test compounds (cyclic imine and open-ring analog) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash buffer (e.g., ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter or gamma counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.
-
Equilibration: Incubate the mixture at room temperature or 4°C for a sufficient time to reach binding equilibrium (typically 1-4 hours).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I) and measure the radioactivity.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Electrophysiology Assay (Two-Electrode Voltage Clamp)
This protocol describes a method to functionally assess the antagonistic activity of test compounds on nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired nAChR subtype.
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).
-
Acetylcholine (ACh) solution at a concentration that elicits a submaximal response (e.g., EC50).
-
Test compound solutions at various concentrations.
-
Two-electrode voltage clamp setup.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with the cRNA for the nAChR subunits and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential of -70 mV.
-
Control Response: Apply ACh to the oocyte and record the inward current response.
-
Antagonist Application: Perfuse the oocyte with the test compound for a set period (e.g., 2-5 minutes).
-
Test Response: Co-apply ACh and the test compound and record the resulting current.
-
Washout: Perfuse the oocyte with the recording solution to wash out the test compound and ACh.
-
Data Analysis: Measure the peak amplitude of the ACh-evoked current in the presence and absence of the test compound. Plot the percentage of inhibition of the control ACh response against the logarithm of the test compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
References
- 1. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neurotoxic Effect of 13,19-Didesmethyl and 13-Desmethyl Spirolide C Phycotoxins Is Mainly Mediated by Nicotinic Rather Than Muscarinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinnatoxin G: A Comparative Analysis of its Journey Across the Blood-Brain and Placental Barriers
For Immediate Release
Gif-sur-Yvette, France - A comprehensive comparative guide released today sheds new light on the distribution of Pinnatoxin G (PnTx-G), a potent marine neurotoxin, across the formidable blood-brain and placental barriers. This guide, targeted towards researchers, scientists, and drug development professionals, amalgamates key experimental data to provide an objective analysis of PnTx-G's ability to penetrate these critical biological defenses. The findings highlight the toxin's capacity to access both the central nervous system and the fetal environment, raising significant health concerns.
Pinnatoxins are a family of cyclic imine toxins produced by the dinoflagellate Vulcanodinium rugosum.[1] Contamination of shellfish with these toxins poses a potential risk to human health.[1][2][3] Understanding the ability of PnTx-G to cross the blood-brain barrier (BBB) and the placental barrier is crucial for assessing its neurotoxic and developmental risks.
Quantitative Distribution: A Tale of Two Barriers
Experimental evidence confirms that Pinnatoxin G can indeed cross both the blood-brain and placental barriers.[1][3] However, a direct quantitative comparison of the extent of this transport is challenging due to the different experimental models employed. Studies on the blood-brain barrier have primarily utilized in vivo rat models with radiolabeled PnTx-G, while placental transfer has been quantified using an ex vivo human perfused cotyledon model.
Table 1: Quantitative Data on Pinnatoxin G Distribution
| Barrier/Tissue | Experimental Model | Key Quantitative Finding | Citation |
| Blood-Brain Barrier | In vivo (Rat) | Autoradiography revealed labeling in various brain regions, including the cortex, hippocampus, and cerebellum, 15 minutes after intravenous injection of [3H]-PnTx-G. | [3] |
| In vivo (Rat Embryo) | Following intravenous injection in pregnant rats, [3H]-PnTx-G was detected in embryonic tissues, with notable accumulation in regions corresponding to high expression of α7 and α1 nicotinic acetylcholine receptors (nAChRs). | [3] | |
| Placental Barrier | Ex vivo (Human Perfused Cotyledon) | The mean clearance index of PnTx-G was 1.65 ± 0.17, indicating a higher fetal transfer rate than that of antipyrine, a freely diffusing marker. | [2] |
| Ex vivo (Human Perfused Cotyledon) | PnTx-G was detected in the fetal compartment as early as 15 minutes after its introduction into the maternal circulation, reaching a plateau after approximately 30 minutes. | [2][3] |
Unraveling the Transport Mechanisms
The precise mechanisms by which Pinnatoxin G traverses the blood-brain and placental barriers are not yet fully elucidated. For the placental barrier, evidence suggests a potential role for nicotinic acetylcholine receptors (nAChRs). The facilitated transfer of PnTx-G in the human placental model, coupled with the known expression of nAChRs (including the α7 subtype) in the placenta, points towards a possible receptor-mediated transport or interaction.[3]
The transport mechanism across the blood-brain barrier remains less clear. Given its lipophilic nature, passive diffusion may play a role. However, the observed localization in specific brain regions suggests that interactions with nAChRs, which are abundant in the central nervous system, could also influence its distribution.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following summarizes the key experimental protocols used in the cited studies.
In Vivo Distribution of [3H]-Pinnatoxin G in Rats
-
Animal Model: Adult male and pregnant Wistar rats were used.[3]
-
Radiolabeling: Pinnatoxin G was radiolabeled with tritium ([3H]-PnTx-G) to a specific activity of 40 Ci/mmol.[3]
-
Administration: [3H]-PnTx-G was administered either intravenously (3 µg/kg) or via oral gavage (100 µg/kg).[3]
-
Tissue Collection and Processing: At various time points post-administration, animals were euthanized, and organs (including the brain) and embryos were collected. For autoradiography, tissues were frozen and sectioned at 20 µm thickness.[3][4] For radioactivity counting, tissues were homogenized.[3]
-
Detection and Analysis:
-
Digital Autoradiography: Tissue sections were exposed to tritium-sensitive phosphor screens for 24 hours (brain sections) to 5-7 days. The screens were then scanned to visualize the distribution of radioactivity.[3][4]
-
Liquid Scintillation Counting: The radioactivity in tissue homogenates was quantified using a liquid scintillation counter to determine the percentage of the administered dose in each organ.[3]
-
Human Perfused Cotyledon Model for Placental Transfer
-
Placenta Collection: Human placentas were obtained after elective cesarean sections from uncomplicated term pregnancies.[3]
-
Perfusion Setup: A single cotyledon was cannulated on both the fetal and maternal sides. The fetal circulation was perfused at a flow rate of 6 mL/min, and the maternal circulation at 12 mL/min.[3]
-
Experimental Procedure:
-
The system was washed for 15 minutes to remove residual blood.
-
Antipyrine (20 mg/L), a freely diffusing marker, was added to the maternal circulation to assess placental integrity.
-
Pinnatoxin G (100 nM) was then added to the maternal compartment.
-
Samples were collected from both maternal and fetal circulations at timed intervals (0, 15, 30, 45, 60, 75, and 90 minutes).[3]
-
-
Analysis:
-
Mass Spectrometry: The concentration of Pinnatoxin G in the perfusate samples was determined by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[2]
-
Calculation of Transfer Parameters: The Fetal Transfer Rate (FTR) and the Clearance Index were calculated using Challier's formulas.[3]
-
FTR = (Fetal Concentration / Maternal Concentration) x 100
-
Clearance Index = FTR (Pinnatoxin G) / FTR (Antipyrine)
-
-
Visualizing the Pathways and Processes
To better illustrate the experimental workflows and potential mechanisms, the following diagrams have been generated.
This comparative guide underscores the importance of continued research into the distribution and transport mechanisms of marine biotoxins like Pinnatoxin G. The ability of this toxin to breach both the blood-brain and placental barriers highlights a potential public health risk that warrants further investigation, particularly concerning neurodevelopmental effects. Future studies should aim to establish a more direct quantitative comparison of transport across these two critical barriers and to definitively identify the transporters and pathways involved.
References
Safety Operating Guide
Navigating the Safe Disposal of Pinnatoxin A: A Guide for Laboratory Professionals
Pinnatoxin A is a potent marine biotoxin belonging to the cyclic imine group of toxins.[1] Its high toxicity necessitates meticulous handling and disposal procedures to prevent accidental exposure and environmental contamination. The primary route of toxicity is through the antagonism of nicotinic acetylcholine receptors.[1][2][3]
Core Safety and Handling Principles
Due to its acute toxicity, all handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to avoid inhalation of aerosols. Personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves, is mandatory.
This compound Hazard Profile
A clear understanding of the hazards associated with this compound is fundamental to implementing safe disposal practices.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | While specific oral LD50 values for this compound are not detailed, related cyclic imines are known for their fast-acting toxicity. | [4] |
| Neurotoxicity | Acts as a potent antagonist of neuronal and muscle-type nicotinic acetylcholine receptors. | [1][2][3] |
| Chemical Stability | The seven-membered cyclic aliphatic imine of this compound is unusually stable to hydrolysis, which has implications for its persistence and the selection of inactivation methods. | [5] |
General Disposal and Decontamination Protocol for Potent Marine Toxins
The following protocol is a general guideline based on procedures for other potent biological toxins. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and to follow all local, state, and federal regulations for hazardous waste disposal. Any inactivation method should be validated to ensure its efficacy for this compound.
Step 1: Preparation for Disposal
-
Segregation: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated from other laboratory waste streams.
-
Labeling: Clearly label all this compound waste containers with "Hazardous Waste," "Toxic," and the chemical name "this compound."
-
Containment: Use leak-proof, sealed containers for all this compound waste. For liquid waste, use a primary container that is then placed within a larger, secondary containment vessel.
Step 2: Chemical Inactivation (Recommended for Liquid Waste)
While specific data on the chemical inactivation of this compound is limited, a common method for the decontamination of other potent toxins involves the use of strong oxidizing agents or alkaline solutions. Given the stability of the cyclic imine ring to hydrolysis, extended treatment times or harsher conditions may be necessary.
Caution: The following are general recommendations. The efficacy of these methods for this compound must be validated in your laboratory before routine use.
-
Sodium Hypochlorite Solution (Bleach): Prepare a fresh solution of sodium hypochlorite with a final concentration of at least 1% (v/v). Carefully add the this compound solution to the bleach solution, ensuring the final concentration of the inactivating agent remains sufficient. Allow a contact time of at least 24 hours.
-
Sodium Hydroxide Solution: Prepare a solution of sodium hydroxide (NaOH) with a final concentration of at least 1M. Slowly add the this compound solution to the NaOH solution. Allow a contact time of at least 24 hours.
Step 3: Final Disposal
-
Contact EHS: After the recommended inactivation period, contact your institution's EHS department to arrange for the pickup and disposal of the treated waste. Do not dispose of treated or untreated this compound waste down the drain.
-
Solid Waste: Solid waste, such as contaminated labware and PPE, should be placed in a designated hazardous waste container and disposed of through your institution's hazardous waste program. Autoclaving may be a suitable decontamination method for non-chemical solid waste, but its effectiveness for this compound should be confirmed with your EHS department.
Spill Decontamination
In the event of a this compound spill:
-
Evacuate and Secure: Immediately evacuate the area and prevent others from entering.
-
Don PPE: Put on appropriate PPE, including a respirator if there is a risk of aerosolization.
-
Contain the Spill: Cover the spill with an absorbent material.
-
Inactivate: Gently apply a 1% sodium hypochlorite solution or 1M sodium hydroxide solution to the absorbent material, working from the outside of the spill inwards.
-
Allow Contact Time: Let the inactivating agent sit for at least one hour.
-
Clean Up: Collect all contaminated materials into a hazardous waste container.
-
Decontaminate Surfaces: Wipe the spill area again with the inactivating solution, followed by a clean water rinse.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of a potent laboratory toxin like this compound.
References
- 1. Pinnatoxin - Wikipedia [en.wikipedia.org]
- 2. Synthetic Pinnatoxins A and G Reversibly Block Mouse Skeletal Neuromuscular Transmission In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of Cyclic Imine Toxins: Interconversion of Pinnatoxin Amino Ketone and this compound in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Pinnatoxin A
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Pinnatoxin A. Adherence to these procedures is critical to mitigate the risks associated with this potent neurotoxin.
Hazard Analysis and Risk Assessment
This compound is a marine biotoxin belonging to the cyclic imine group. It is a potent antagonist of nicotinic acetylcholine receptors (nAChRs), leading to neuromuscular blockade and, in animal models, death by respiratory failure.[1][2] Although no human poisonings have been reported, the high toxicity observed in animal studies necessitates stringent safety protocols.
Toxicity Data
The following table summarizes the acute toxicity of this compound and its analogues in mice. This data underscores the potency of these compounds and the need for careful handling to prevent accidental exposure.
| Toxin | Administration Route | LD50 (µg/kg body weight) | Species |
| This compound | Intraperitoneal | 115 | Mouse |
| Pinnatoxin E | Intraperitoneal | 45-57 | Mouse |
| Pinnatoxin F | Intraperitoneal | 13-16 | Mouse |
| Pinnatoxin G | Intraperitoneal | 48-50 | Mouse |
| Pinnatoxin G | Oral | 208 | Mouse |
| Pinnatoxin H | Intraperitoneal | 67 | Mouse |
Data sourced from various toxicological studies.
Personal Protective Equipment (PPE)
A risk assessment must be conducted before any procedure involving this compound to determine the appropriate level of PPE. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents dermal absorption. The outer glove should be removed and disposed of as hazardous waste immediately after handling the toxin. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs | Protects against splashes and contamination of personal clothing. Should be removed before leaving the designated work area. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of toxin solutions. |
| Respiratory Protection | N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) | Required when handling powdered this compound to prevent inhalation of aerosolized particles. Recommended when preparing stock solutions or performing procedures with a high risk of aerosol generation. |
Operational Plan: Safe Handling Procedures
Designated Work Area
All work with this compound must be conducted in a designated and clearly labeled area within a certified chemical fume hood. Access to this area should be restricted to authorized personnel who have received specific training on handling potent toxins.
Preparation of Stock Solutions
Due to the risk of aerosolization, extreme caution must be exercised when handling powdered this compound.
-
Preparation: Before opening the vial, gently tap it on a hard surface to settle the powder.
-
Weighing: If weighing is necessary, it must be performed inside a chemical fume hood on a tared weigh boat.
-
Solubilization: Add the solvent (e.g., ethanol or DMSO) slowly to the vial using a calibrated pipette.[3] Do not shake or vortex vigorously to avoid aerosol generation. Cap the vial securely and mix by gentle inversion.
Experimental Procedures
All subsequent dilutions and experimental manipulations should be performed within the chemical fume hood. Use disposable plasticware whenever possible to minimize the need for decontamination.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Liquid Waste
-
Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.
-
Inactivation: Based on protocols for other marine toxins, treat the liquid waste with a final concentration of at least 1% sodium hypochlorite (bleach) solution.[4][5] Allow a contact time of at least 30 minutes to ensure inactivation.
-
After inactivation, the waste should be disposed of through the institution's hazardous waste program.
Solid Waste
-
All contaminated solid waste (e.g., pipette tips, gloves, lab coats, weigh boats) must be collected in a designated, labeled hazardous waste bag within the chemical fume hood.
-
The bag must be securely sealed before removal from the fume hood.
-
Disposal: The primary recommended method for the disposal of solid waste contaminated with this compound is incineration by a licensed hazardous waste disposal company.[6]
Spill Management
-
Evacuate: In the event of a spill, immediately evacuate the area and alert others.
-
Secure: Restrict access to the spill area.
-
Decontaminate:
-
For small spills within the fume hood, cover the spill with absorbent material and then saturate with a 1% sodium hypochlorite solution. Allow a contact time of at least 30 minutes before carefully wiping up the spill with fresh absorbent material. All cleanup materials must be disposed of as hazardous solid waste.
-
For larger spills or spills outside of the fume hood, evacuate the laboratory, close the doors, and contact the institution's emergency response team.
-
Experimental Protocols
Neuroblastoma Cell-Based Assay for Neurotoxicity
This assay is commonly used to assess the neurotoxic effects of compounds like this compound.
-
Cell Culture: Culture mouse neuroblastoma (N2a) cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) in a 96-well plate.[7]
-
Toxin Preparation: Prepare serial dilutions of this compound in the cell culture medium.
-
Cell Treatment: Add the this compound dilutions to the wells containing the N2a cells. Include appropriate positive and negative controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay.[8] This involves adding MTT reagent to the wells, incubating, and then measuring the absorbance at a specific wavelength to determine the extent of cell death.
Visualizations
Signaling Pathway Diagram
Caption: this compound antagonizes nicotinic acetylcholine receptors.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound neurotoxicity.
References
- 1. Stability of Cyclic Imine Toxins: Interconversion of Pinnatoxin Amino Ketone and this compound in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinnatoxin - Wikipedia [en.wikipedia.org]
- 3. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxin Inactivation – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Toxin Inactivation Information | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
